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Tribufos

Cat. No.: B1683236
CAS No.: 78-48-8
M. Wt: 314.5 g/mol
InChI Key: ZOKXUAHZSKEQSS-UHFFFAOYSA-N
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Description

Tribufos, also known as S,S,S-Tributyl phosphorotrithioate, is an organophosphorus compound primarily utilized in agricultural research as a defoliant for cotton crops . Its main value for researchers lies in its action as a plant growth regulator, which induces early leaf abscission (leaf drop) by causing changes in plant hormone levels, thereby facilitating harvest . The compound also functions as a synergist, enhancing the effectiveness of other co-applied pesticides . The mechanism of action of this compound, shared with other organophosphates, involves the inhibition of the enzyme acetylcholinesterase (AChE) . This inhibition leads to the accumulation of the neurotransmitter acetylcholine, which can result in muscarinic and nicotinic effects, as well as central nervous system toxicity, making its toxicological profile a key area of study . Toxicological assessments note that this compound is of moderate acute toxicity via the oral route (rat LD50 of 234 mg/kg) and can cause significant AChE inhibition in both red blood cells and the brain . From an environmental fate perspective, this compound has low solubility in water (2.3 mg/L at 20°C) and is moderately persistent in soil, with reported field dissipation times (DT50) varying widely from 1 to 745 days . It is important for researchers to note that this compound is not approved for use in the European Union and is under registration review in the United States, where its application is exclusively on cotton . This product is intended for research use only and must not be used for any personal, commercial, or agricultural purposes. Appropriate personal protective equipment should be worn, and safety data sheets must be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27OPS3 B1683236 Tribufos CAS No. 78-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bis(butylsulfanyl)phosphorylsulfanylbutane
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InChI

InChI=1S/C12H27OPS3/c1-4-7-10-15-14(13,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3
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InChI Key

ZOKXUAHZSKEQSS-UHFFFAOYSA-N
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Canonical SMILES

CCCCSP(=O)(SCCCC)SCCCC
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Molecular Formula

C12H27OPS3
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DSSTOX Substance ID

DTXSID1024174
Record name Tribufos
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Molecular Weight

314.5 g/mol
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Physical Description

S,s,s-tributyltrithiophosphate is a colorless to pale yellow liquid with mercaptan-like odor. Insoluble in water. Used as a growth regulator., Liquid, Colorless to pale yellow liquid; [Merck Index]
Record name S,S,S-TRIBUTYLTRITHIOPHOSPHATE
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Record name Phosphorotrithioic acid, S,S,S-tributyl ester
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Boiling Point

210 °C at 750 mm Hg
Record name TRIBUFOS
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Solubility

Soluble in aliphatic, aromatic, and chlorinated hydrocarbons and alcohols. Completely miscible in dichloromethane, n-hexane, 2-propanol, and toluene., In water, 2.3 mg/L at 20 °C
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Density

1.057 at 20 °C
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Vapor Pressure

0.0000053 [mmHg], 5.3X10-6 mm Hg at 25 °C
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Color/Form

Colorless to pale yellow liquid

CAS No.

78-48-8
Record name S,S,S-TRIBUTYLTRITHIOPHOSPHATE
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Melting Point

Below -25 °C
Record name TRIBUFOS
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Foundational & Exploratory

Tribufos: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribufos, a colorless to pale yellow liquid with a characteristic skunk-like or mercaptan-like odor, is an organophosphate compound primarily used as a defoliant for cotton plants to facilitate mechanical harvesting.[1] Its systematic name is S,S,S-Tributyl phosphorotrithioate. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its molecular structure, and relevant experimental methodologies for its analysis.

Chemical and Physical Properties

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₇OPS₃[1]
Molecular Weight 314.5 g/mol [1]
CAS Number 78-48-8[1]
Appearance Colorless to pale yellow liquid[1][2]
Odor Skunk-like or mercaptan-like[1]
Melting Point < -25 °C[1]
Boiling Point 150 °C at 0.3 mmHg[3]
Density 1.057 g/cm³ at 20 °C[1]
Vapor Pressure 1.7 x 10⁻⁶ mm Hg at 20 °C[4]
Water Solubility 2.3 mg/L at 20 °C[2]
Solubility in Organic Solvents Soluble in aliphatic, aromatic, and chlorinated hydrocarbons and alcohols.[2] Miscible with dichloromethane (B109758), n-hexane, 2-propanol, and toluene.[1][1][2]
Log Kow (Octanol-Water Partition Coefficient) 5.7[1]
Henry's Law Constant 2.94 x 10⁻⁷ atm-m³/mol at 25 °C[1]

Chemical Structure

The chemical structure of this compound consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three thiabutyl groups.

Tribufos_Structure P P O O P->O S1 S P->S1 S2 S P->S2 S3 S P->S3 C1_1 CH2 S1->C1_1 C2_1 CH2 S2->C2_1 C3_1 CH2 S3->C3_1 C1_2 CH2 C1_1->C1_2 C1_3 CH2 C1_2->C1_3 C1_4 CH3 C1_3->C1_4 C2_2 CH2 C2_1->C2_2 C2_3 CH2 C2_2->C2_3 C2_4 CH3 C2_3->C2_4 C3_2 CH2 C3_1->C3_2 C3_3 CH2 C3_2->C3_3 C3_4 CH3 C3_3->C3_4

Caption: 2D Chemical Structure of this compound (S,S,S-Tributyl phosphorotrithioate).

Experimental Protocols

Detailed experimental protocols for the determination of the chemical and physical properties of this compound are crucial for regulatory and research purposes. Below are generalized methodologies based on standard analytical techniques.

Determination of this compound Concentration by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantitative analysis of this compound in various matrices, such as environmental samples or biological tissues.

1. Sample Preparation:

  • Extraction: The extraction solvent will depend on the matrix. For water samples, liquid-liquid extraction with a nonpolar solvent like dichloromethane or hexane (B92381) is common. For solid samples (e.g., soil, tissue), techniques like Soxhlet extraction or pressurized liquid extraction with an appropriate solvent mixture (e.g., acetone/hexane) can be used.

  • Cleanup: The crude extract may require cleanup to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges packed with materials like silica (B1680970) gel or Florisil.

  • Concentration and Solvent Exchange: The cleaned-up extract is typically concentrated under a gentle stream of nitrogen and the solvent is exchanged to one suitable for GC-MS analysis (e.g., hexane or isooctane).

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms, is typically employed.

  • Injector: A split/splitless injector is commonly used. For trace analysis, a large volume injection technique may be employed.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

  • Mass Spectrometer: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Extraction Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_Release Acetylcholine (ACh) Released ACh_Receptor ACh Receptors (Muscarinic & Nicotinic) ACh_Release->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron/ Effector Cell ACh_Receptor->Postsynaptic_Neuron Stimulates Overstimulation Overstimulation ACh_Receptor->Overstimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound This compound->AChE Inhibits Toxic_Effects Toxic Effects (Cholinergic Crisis) Overstimulation->Toxic_Effects

References

An In-depth Technical Guide to the Synthesis of S,S,S-tributyl phosphorotrithioate (DEF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S,S,S-tributyl phosphorotrithioate, a compound also known as tribufos or DEF, is an organophosphate of significant interest due to its application as a cotton defoliant. Understanding its synthesis is crucial for researchers in agrochemistry and environmental science. This technical guide provides a detailed overview of the primary synthesis pathway for S,S,S-tributyl phosphorotrithioate, including experimental protocols derived from key patents, a summary of its physicochemical properties, and a visualization of its synthesis and biological mechanism of action.

Core Synthesis Pathway

The most documented and commercially relevant synthesis of S,S,S-tributyl phosphorotrithioate is a two-step process. The first step involves the formation of an intermediate, S,S,S-tributyl trithiophosphite, through the reaction of n-butyl mercaptan with phosphorus trichloride (B1173362). The subsequent step is the oxidation of this intermediate to yield the final product, S,S,S-tributyl phosphorotrithioate.

Step 1: Synthesis of S,S,S-Tributyl trithiophosphite

The initial step of the synthesis involves the reaction of n-butyl mercaptan with phosphorus trichloride. This reaction results in the formation of S,S,S-tributyl trithiophosphite and hydrogen chloride as a byproduct. To drive the reaction to completion and to neutralize the acidic byproduct, a base is often employed.

Step 2: Oxidation to S,S,S-Tributyl phosphorotrithioate

The intermediate, S,S,S-tributyl trithiophosphite, is then oxidized to form the final product, S,S,S-tributyl phosphorotrithioate. This oxidation can be achieved using various oxidizing agents, with air or oxygen being commonly cited in the literature.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature, providing a foundational understanding of the synthesis process.

Synthesis of S,S,S-Tributyl trithiophosphite

Materials:

  • n-Butyl mercaptan

  • Phosphorus trichloride

  • Pyridine (B92270) (or other suitable base)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a stirred solution of n-butyl mercaptan in an anhydrous solvent, phosphorus trichloride is added dropwise under an inert atmosphere (e.g., nitrogen). The molar ratio of n-butyl mercaptan to phosphorus trichloride is typically maintained between 3:1 and 3.3:1.

  • The reaction mixture is maintained at a controlled temperature, often starting at a low temperature (e.g., 0-10 °C) during the addition of phosphorus trichloride and then gradually warmed to facilitate the reaction.

  • After the addition of phosphorus trichloride is complete, a base such as pyridine is added to the reaction mixture to neutralize the hydrogen chloride formed.

  • The reaction is monitored until it is 85-95% complete. The progress of the reaction can be followed by monitoring the evolution of hydrogen chloride gas.

  • Upon completion, the reaction mixture containing the crude S,S,S-tributyl trithiophosphite is typically used directly in the next step without extensive purification.

Oxidation to S,S,S-Tributyl phosphorotrithioate

Materials:

  • Crude S,S,S-tributyl trithiophosphite from the previous step

  • Oxidizing agent (e.g., air, oxygen)

Procedure:

  • The crude S,S,S-tributyl trithiophosphite is subjected to oxidation. This can be achieved by bubbling air or oxygen through the reaction mixture.

  • The oxidation is typically carried out at an elevated temperature to ensure a reasonable reaction rate.

  • The reaction is continued until the oxidation is complete. The endpoint can be determined by monitoring the disappearance of the starting material using appropriate analytical techniques (e.g., gas chromatography).

  • The final product, S,S,S-tributyl phosphorotrithioate, is then purified. Purification methods may include washing with water and/or aqueous base to remove any remaining acidic impurities, followed by distillation under reduced pressure.

Quantitative Data

The following table summarizes key quantitative data for S,S,S-tributyl phosphorotrithioate.

PropertyValueReference
Chemical Formula C₁₂H₂₇OPS₃[1]
Molecular Weight 314.51 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Skunk-like[2]
Melting Point < -25 °C[2]
Boiling Point 157-160 °C at 0.3 mmHg
Density 1.057 g/cm³ at 20 °C
Purity (Technical Grade) >95%[3]
Solubility in Water 2.5 mg/L at 20 °C
Solubility in Organic Solvents Soluble in acetone, ethanol, benzene, hexane
Vapor Pressure 1.4 x 10⁻⁶ mmHg at 25 °C

Visualization of Pathways

Synthesis Pathway of S,S,S-tributyl phosphorotrithioate

Synthesis_Pathway cluster_step1 Step 1: Formation of S,S,S-Tributyl trithiophosphite cluster_step2 Step 2: Oxidation nBM n-Butyl Mercaptan (3-3.3 mol) intermediate S,S,S-Tributyl trithiophosphite nBM->intermediate PCl3 Phosphorus Trichloride (1 mol) PCl3->intermediate HCl Hydrogen Chloride (byproduct) intermediate->HCl final_product S,S,S-Tributyl phosphorotrithioate intermediate->final_product Oxidation oxidant Oxidizing Agent (e.g., Air, O₂) oxidant->final_product

Caption: Synthesis of S,S,S-tributyl phosphorotrithioate.

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate, the primary mechanism of toxicity for S,S,S-tributyl phosphorotrithioate is the inhibition of the enzyme acetylcholinesterase (AChE).

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by S,S,S-tributyl phosphorotrithioate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE Signal Signal Termination Receptor->Signal Continuous_Signal Continuous Stimulation Receptor->Continuous_Signal DEF S,S,S-tributyl phosphorotrithioate DEF->AChE Inhibits Excess_ACh Excess ACh Excess_ACh->Receptor Binds Metabolic_Pathway DEF S,S,S-Tributyl phosphorotrithioate Oxidation Oxidation DEF->Oxidation Hydrolysis Hydrolysis DEF->Hydrolysis Metabolite1 S,S-Dibutyl S-(1-hydroxybutyl) phosphorotrithioate Oxidation->Metabolite1 Metabolite2 S,S-Dibutyl phosphorodithioate Hydrolysis->Metabolite2 Metabolite3 n-Butyl mercaptan Hydrolysis->Metabolite3 Hydrolysis->Metabolite3 Hydrolysis->Metabolite3 Metabolite4 S-Butyl phosphorothioate Hydrolysis->Metabolite4 Phosphate Phosphate Hydrolysis->Phosphate Conjugation Conjugation Metabolite1->Conjugation Metabolite2->Hydrolysis Metabolite2->Conjugation Metabolite3->Conjugation Metabolite4->Hydrolysis Metabolite4->Conjugation Phosphate->Conjugation Excretion Excretion Conjugation->Excretion

References

The Journey of Tribufos in the Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tribufos, a member of the organophosphate family, is utilized in agriculture as a defoliant, primarily for cotton crops, to facilitate mechanical harvesting.[1][2] Its application, however, necessitates a thorough understanding of its subsequent environmental fate and transport to assess potential risks to ecosystems and human health. This technical guide provides an in-depth analysis of the environmental behavior of this compound, compiling key quantitative data, outlining experimental methodologies, and visualizing its complex interactions within various environmental compartments.

Physicochemical Properties

The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. This compound is a colorless to pale yellow liquid characterized by a strong, mercaptan-like odor.[3][4] Key properties influencing its environmental distribution are summarized in the table below.

PropertyValueReference
Molecular Weight 314.54 g/mol [1]
Water Solubility 2.3 mg/L at 20°C[4]
Vapor Pressure 5.3 x 10⁻⁶ mm Hg at 25°C[4][5]
Henry's Law Constant 2.94 x 10⁻⁷ atm-m³/mole at 25°C[4][5]
Log K_ow (Octanol-Water Partition Coefficient) 5.7[4]
Log K_oc (Soil Organic Carbon-Water Partitioning Coefficient) 3.7 - 4.10[4][5]

Environmental Fate and Transport

The journey of this compound in the environment is a multifaceted process involving degradation through various pathways and transport across different media.

Degradation

This compound is subject to degradation by abiotic and biotic processes, with microbial degradation being a primary route of dissipation in soil and water.[6][7]

Abiotic Degradation:

  • Hydrolysis: this compound is stable under acidic and neutral conditions.[1][6] However, under alkaline conditions (pH 9), it undergoes slow hydrolysis with a reported half-life of 124 days.[1][6] The major breakdown product of hydrolysis is desbutylthio this compound.[1][6]

  • Photolysis: In the atmosphere, vapor-phase this compound is degraded by reacting with photochemically generated hydroxyl radicals, with an estimated atmospheric half-life of approximately 1.6 to 5 hours.[6][8] However, direct photolysis in water and soil appears to be a slow process.[1][6] One study showed no significant degradation when this compound in a pH 5 aqueous solution was exposed to sunlight for 30 days.[1][6]

Biotic Degradation:

Microbial degradation is a significant pathway for the breakdown of this compound in soil and aquatic environments.[6][7] The rate of biodegradation can vary considerably depending on soil type, temperature, and microbial population.

MediumHalf-life (t₁/₂)ConditionsReference
Aerobic Soil 9.8 - 173.3 daysVaries by soil type (California, Mississippi, Texas, Arkansas, Georgia cotton-growing soils)[1]
198 daysAerobic soil metabolism[6]
745 daysSandy loam, dark, 25°C[6]
Anaerobic Soil 389 daysSandy loam[8]
Water (pH 9) 124 daysAlkaline conditions[1][6]
Atmosphere ~1.6 - 5 hoursReaction with hydroxyl radicals[6][8]

Experimental Protocol: Aerobic Soil Metabolism Study A representative experimental protocol for determining the aerobic soil metabolism half-life of this compound involves the following steps:

  • Soil Selection and Preparation: A sandy loam soil is chosen, characterized for its physical and chemical properties (e.g., texture, organic matter content, pH).[6] The soil is typically sieved and its moisture content adjusted to a specific level (e.g., 75% of field capacity).

  • Application of this compound: ¹⁴C-labeled this compound is applied to the soil samples at a known concentration (e.g., 7 ppm).[6]

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 25°C) for an extended period (e.g., 360 days).[6] Aerobic conditions are maintained by ensuring adequate air exchange.

  • Sampling and Analysis: At regular intervals, soil samples are collected and extracted. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent this compound and its metabolites. The amount of ¹⁴CO₂ produced is also trapped and measured to assess mineralization.

  • Data Analysis: The concentration of this compound over time is plotted, and the data are fitted to a first-order decay model to calculate the half-life (DT₅₀).

Transport

The movement of this compound through the environment is influenced by its low water solubility, high affinity for organic matter, and moderate volatility.

  • Mobility in Soil: With high K_oc_ values ranging from 4,870 to 12,684, this compound is expected to be immobile in soil, strongly adsorbing to soil particles.[6][8] This strong adsorption minimizes the potential for leaching into groundwater.[6][9] Field studies have confirmed a low potential for leaching, with this compound remaining in the upper soil layers.[9]

Soil TypeK_oc_ (L/kg)Reference
Sandy Soil12,684[1][6]
Sandy Loam10,465[1][6]
Silt Loam4,870[1][6]
Clay Loam9,115[1][6]
  • Volatilization: Although the Henry's Law constant suggests low volatility from water and soil surfaces, field studies indicate that volatilization can be a significant dissipation pathway, especially under warm and humid conditions typical of cotton-growing regions.[1][6] One study noted that dissipation half-times were significantly shorter in field studies where volatilization could occur compared to controlled laboratory studies.[6]

  • Runoff: Due to its application on agricultural fields, runoff from rainfall or irrigation can transport this compound, adsorbed to soil particles, into surface water bodies.[9]

Bioaccumulation

This compound has a moderate potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) is a key indicator of this potential.

OrganismBCF ValueTissueReference
Bluegill Sunfish300Edible tissue[1][6]
730Whole-body[1][6]
1,300Non-edible (viscera)[1][6]
Pinfish350Whole-body[6][8]

Following a depuration period, a significant portion of the accumulated this compound residues can be eliminated from the organism.[1][6]

Experimental Protocol: Bioconcentration Study in Fish A typical bioconcentration study follows these general steps:

  • Test Organism: A species like the bluegill sunfish is selected. The fish are acclimated to laboratory conditions.

  • Exposure Phase: The fish are exposed to a constant, sublethal concentration of ¹⁴C-labeled this compound in a flow-through aquatic system for a specific duration (e.g., 35 days).[1][6] Water and fish tissue samples are collected at regular intervals.

  • Depuration Phase: After the exposure phase, the fish are transferred to clean, this compound-free water for a depuration period (e.g., 14 days).[1][6] Tissue samples are again collected periodically.

  • Analysis: The concentration of this compound and its metabolites in water and fish tissues is determined by radiometric analysis.

  • BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the chemical in the fish tissue to the concentration in the water at steady-state.

Visualizing Environmental Fate and Transport

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the environmental fate and transport of this compound.

Tribufos_Environmental_Fate This compound This compound Application (Cotton Defoliant) Atmosphere Atmosphere This compound->Atmosphere Volatilization Soil Soil This compound->Soil Deposition Surface_Water Surface Water This compound->Surface_Water Spray Drift / Runoff Atmosphere->Soil Deposition Atmosphere->Surface_Water Deposition Degradation_Products Degradation Products Atmosphere->Degradation_Products Photolysis (t½ ~1.6-5 hrs) Soil->Atmosphere Volatilization Soil->Surface_Water Runoff Groundwater Groundwater Soil->Groundwater Leaching (Low Potential) Soil->Degradation_Products Biodegradation (t½ = 9.8-745 days) Hydrolysis Surface_Water->Atmosphere Volatilization Biota Aquatic Biota Surface_Water->Biota Bioaccumulation Surface_Water->Degradation_Products Biodegradation Hydrolysis (t½ = 124 days at pH 9) Photolysis (Slow) Biota->Degradation_Products Metabolism Tribufos_Degradation_Pathways This compound This compound Hydrolysis_Product Desbutylthio this compound This compound->Hydrolysis_Product Hydrolysis (Alkaline conditions) Biodegradation_Products Various Metabolites (e.g., Methyl-des butylthio this compound) This compound->Biodegradation_Products Biodegradation (Microbial action) Photolysis_Products Atmospheric Degradation Products This compound->Photolysis_Products Atmospheric Photolysis (Reaction with OH radicals) Mineralization CO₂ + H₂O + P Biodegradation_Products->Mineralization Further Degradation

References

Tribufos Degradation in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of tribufos, an organophosphate defoliant, in soil and water environments. It details the primary degradation products, the kinetics of transformation, and the experimental protocols used to assess its environmental fate.

Degradation Pathways and Products

This compound undergoes degradation in the environment through a combination of biotic and abiotic processes, primarily hydrolysis and oxidation. The rate and extent of degradation are influenced by environmental factors such as pH, temperature, microbial activity, and the presence of sunlight.

In Soil:

Under aerobic conditions, this compound degradation in soil is primarily microbially mediated. The initial steps involve the oxidation of the phosphorotrithioate to its oxygen analog and hydrolysis of the thioester linkages. Key degradation products identified in soil include:

  • S,S-Dibutyl phosphorodithioate: Formed through the hydrolysis of one S-P bond.

  • n-Butyl mercaptan: Released during the hydrolysis of the thioester bonds. This compound is volatile and can contribute to the characteristic odor of this compound-treated fields.

  • S-Butyl phosphorothioate: A subsequent hydrolysis product of S,S-dibutyl phosphorodithioate.

  • Phosphate: The ultimate inorganic phosphorus product of complete hydrolysis.

  • Methyl-desbutylthio this compound: An extractable metabolite identified in aerobic soil metabolism studies, suggesting methylation can also occur.[1]

  • 1-Butane sulfonic acid: Identified as a metabolite in anaerobic aquatic metabolism studies.[2]

Under anaerobic conditions, the degradation of this compound is generally slower.

In Water:

The degradation of this compound in water is significantly influenced by pH. It is relatively stable under neutral and acidic conditions.[2] However, under alkaline conditions (pH 9), hydrolysis is more pronounced.[2] The primary degradation pathway in water is hydrolysis, leading to the formation of:

  • Desbutylthio this compound: Reported as a major breakdown product under alkaline conditions.[2]

  • S,S-Dibutyl phosphorodithioate and n-Butyl mercaptan: As seen in soil, these are initial hydrolysis products.

Photolysis, or degradation by sunlight, can also contribute to the breakdown of this compound in water, although it is considered a slower process compared to microbial degradation and hydrolysis under alkaline conditions.[1]

Quantitative Degradation Data

The persistence of this compound in the environment is typically expressed as its half-life (t½) or dissipation time (DT50), the time required for 50% of the initial concentration to degrade.

Table 1: this compound Degradation Half-Life/DT50 in Soil
ConditionSoil TypeHalf-Life / DT50Reference
Aerobic MetabolismSandy Loam198 - 745 days[1][2]
Aerobic MetabolismCalifornia Soil9.8 days[3]
Aerobic MetabolismTexas Soil30.3 days[3]
Aerobic MetabolismGeorgia Soil99 days[3]
Aerobic MetabolismArkansas Soil143.6 days[3]
Aerobic MetabolismMississippi Soil173.3 days[3]
Anaerobic MetabolismSandy Loam389 days[1][2]
Laboratory IncubationCotton-producing soils1 - 19 days[4]
Table 2: this compound Degradation Half-Life in Water and Sediment
ConditionMatrixpHHalf-LifeReference
HydrolysisWater5No significant degradation in 30 days[2]
HydrolysisWater71.5 years (estimated)[2]
HydrolysisWater9111 - 124 days[2]
Anaerobic Aquatic MetabolismFlooded Silty Clay Pond Sediment7.3120 - 180 days[2]
Table 3: Formation of this compound Degradation Products in Aerobic Soil Metabolism Study
Time (days)This compound (% of Applied Radioactivity)Methyl-desbutylthio this compound (% of Applied Radioactivity)Unextractable Residues (% of Applied Radioactivity)14CO2 (% of Applied Radioactivity)
097.7 - 100.2---
181-0.8 - 1.2--
36062.3 - 66.8-15.4 - 182.9 - 7.0

Data from an aerobic soil metabolism study on sandy loam at 25°C in the dark.[1][2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the degradation of this compound in soil and water.

Aerobic and Anaerobic Soil Metabolism Study (Adapted from OECD 307 and US EPA OPPTS 835.4100/4200)

Objective: To determine the rate and pathway of this compound degradation in soil under controlled aerobic and anaerobic conditions.

Methodology:

  • Test System: Freshly collected, sieved soil is characterized for its physicochemical properties (pH, organic carbon content, texture, microbial biomass).

  • Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil at a concentration representative of the maximum field application rate.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of humidified air is passed through the incubation vessels to maintain aerobic conditions. Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions (e.g., polyurethane foam and potassium hydroxide).

    • Anaerobic: Following an initial aerobic phase to allow for microbial activity, the soil is flooded with deionized water and the headspace is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions. Incubation then proceeds in the dark at a constant temperature.

  • Sampling: Soil and water (for anaerobic studies) samples are collected at predetermined intervals.

  • Extraction: Samples are extracted with an appropriate solvent system (e.g., acetonitrile/water mixture followed by partitioning into a less polar solvent like dichloromethane).

  • Analysis: The extracts are analyzed to identify and quantify this compound and its degradation products.

    • Radiochemical Analysis: Total radioactivity in extracts and residues is determined by Liquid Scintillation Counting (LSC).

    • Chromatographic Analysis: Extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for separation and identification of the parent compound and metabolites.

  • Data Analysis: The dissipation of this compound and the formation and decline of degradation products are plotted over time. Degradation kinetics (e.g., DT50) are calculated using appropriate models (e.g., first-order kinetics).

Hydrolysis as a Function of pH (Adapted from OECD 111 and US EPA OPPTS 835.2120)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Application: A sterile solution of this compound in a water-miscible solvent is added to the buffer solutions to achieve a known initial concentration.

  • Incubation: The solutions are incubated in the dark in sterile containers at a constant temperature (e.g., 25°C).

  • Sampling: Aliquots of the test solutions are collected at various time intervals.

  • Analysis: The concentration of this compound in each sample is determined using a suitable analytical method, such as GC-MS or HPLC with a UV detector.

  • Data Analysis: The natural logarithm of the this compound concentration is plotted against time. The hydrolysis rate constant and half-life are calculated for each pH.

Aqueous Photolysis Study (Adapted from OECD 316 and US EPA OPPTS 835.5270)

Objective: To determine the rate and pathway of this compound degradation in an aqueous system under simulated sunlight.

Methodology:

  • Test Solution: A solution of this compound in sterile, buffered, and purified water is prepared.

  • Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity is monitored throughout the experiment. A dark control sample is incubated under the same conditions but shielded from light.

  • Incubation: The experiment is conducted at a constant temperature.

  • Sampling: Samples are collected from both the irradiated and dark control solutions at specified time points.

  • Analysis: The concentration of this compound and the formation of photoproducts are determined using analytical techniques such as LC-MS/MS or GC-MS.

  • Data Analysis: The rate of photolysis is calculated by correcting for any degradation observed in the dark control. The quantum yield and photolytic half-life are determined.

Visualizations

Degradation Pathways

Tribufos_Degradation_Soil This compound This compound oxidation_product This compound Oxon This compound->oxidation_product Oxidation hydrolysis_product_1 S,S-Dibutyl phosphorodithioate This compound->hydrolysis_product_1 Hydrolysis hydrolysis_product_2 n-Butyl mercaptan This compound->hydrolysis_product_2 Hydrolysis methylation_product Methyl-desbutylthio this compound This compound->methylation_product Methylation anaerobic_product 1-Butane sulfonic acid This compound->anaerobic_product Anaerobic Degradation hydrolysis_product_1->hydrolysis_product_2 Hydrolysis hydrolysis_product_3 S-Butyl phosphorothioate hydrolysis_product_1->hydrolysis_product_3 Hydrolysis hydrolysis_product_3->hydrolysis_product_2 Hydrolysis hydrolysis_product_4 Phosphate hydrolysis_product_3->hydrolysis_product_4 Hydrolysis Tribufos_Degradation_Water cluster_hydrolysis Hydrolysis (especially at pH 9) This compound This compound hydrolysis_product_1 Desbutylthio this compound This compound->hydrolysis_product_1 hydrolysis_product_2 S,S-Dibutyl phosphorodithioate This compound->hydrolysis_product_2 hydrolysis_product_3 n-Butyl mercaptan This compound->hydrolysis_product_3 photolysis_products Photodegradation Products This compound->photolysis_products Photolysis Experimental_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample Soil Sample extraction Solvent Extraction (e.g., Acetonitrile/Water) soil_sample->extraction water_sample Water Sample water_sample->extraction partitioning Liquid-Liquid Partitioning (e.g., with Dichloromethane) extraction->partitioning cleanup Solid Phase Extraction (SPE) Cleanup partitioning->cleanup gc_ms GC-MS / GC-MS/MS Analysis cleanup->gc_ms quantification Quantification of this compound and Degradation Products gc_ms->quantification kinetics Degradation Kinetics Analysis (DT50 Calculation) quantification->kinetics

References

Acetylcholinesterase Inhibition by Tribufos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribufos (S,S,S-Tributyl phosphorotrithioate) is an organophosphate compound primarily used as a cotton defoliant.[1] Like other organophosphates, its principal mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent neurotoxic effects.[3] This technical guide provides an in-depth overview of the core principles of acetylcholinesterase inhibition by this compound, including its mechanism of action, experimental protocols for its characterization, and available toxicological data.

Mechanism of Acetylcholinesterase Inhibition by this compound

The primary molecular target of this compound and other organophosphates is the serine hydroxyl group within the active site of acetylcholinesterase.[4] The inhibition process is characterized by the phosphorylation of this serine residue, forming a stable, covalent bond.[4] This effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The prolonged presence of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing a range of symptoms from excessive secretions and muscle tremors to convulsions and, in severe cases, respiratory failure and death.[3]

cluster_0 Cholinergic Synapse cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding & Signal Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Signal Signal Termination AChE_active->Signal AChE_inhibited Inhibited AChE (Phosphorylated) This compound This compound This compound->AChE_active Phosphorylation ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Overstimulation Receptor Overstimulation ACh_accumulation->Overstimulation

Mechanism of Acetylcholinesterase Inhibition by this compound.

Quantitative Data on Acetylcholinesterase Inhibition

SpeciesExposure RouteDose/ConcentrationTissuePercent InhibitionReference
Rat (Wistar)Inhalation59.5 mg/m³Brain40%[5]
Rat (Wistar)Inhalation12.2 mg/m³Red Blood Cell25-65%[5]
Rat (Wistar)Inhalation59.5 mg/m³Red Blood Cell49-91%[5]
RatOral (Gavage)20–80 mg/kgRed Blood Cell and/or Brain>60%[6]
Dog (Beagle)Oral1.7 mg/kg/dayRed Blood Cell24%[6]
Rat (Fischer 344)Oral1.8 mg/kg/dayRed Blood Cell27%[6]
Rat (Fischer 344)Oral16.8 mg/kg/dayBrain60%[6]
Mouse (CD-1)Oral8.4 mg/kg/dayRed Blood Cell42%[6]
Mouse (CD-1)Oral48.1 mg/kg/dayBrain37%[6]

For comparative context, the following table provides IC50 values for the active metabolites of other common organophosphate insecticides against human red blood cell acetylcholinesterase.

Compound (Active Form)IC50 (µM)Reference
Chlorpyrifos-oxon0.12[7]
Monocrotophos0.25[7]
Profenofos0.35[7]
Acephate4.0[7]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The most widely used method for determining acetylcholinesterase activity and inhibition is the spectrophotometric method developed by Ellman. This assay is based on the hydrolysis of acetylthiocholine (B1193921) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate, a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

Materials and Reagents:

  • Acetylcholinesterase (from a suitable source, e.g., electric eel or human recombinant)

  • This compound (or other inhibitor)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Solvent for inhibitor (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate over the measurement period.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to obtain the desired final concentrations for the assay.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 14 mM solution of ATCI in phosphate buffer. This solution should be made fresh daily.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer and all reagents except the enzyme.

    • Control wells (100% activity): Add buffer, AChE solution, and the solvent used for the inhibitor.

    • Test wells: Add buffer, AChE solution, and the various dilutions of this compound.

  • Pre-incubation:

    • To the appropriate wells, add the phosphate buffer, followed by the inhibitor (or solvent for control wells), and then the AChE solution.

    • Mix gently and pre-incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Acquisition & Analysis Prep_Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) Prep_Inhibitor Prepare this compound Serial Dilutions Prep_Reagents->Prep_Inhibitor Add_Reagents Add Buffer, this compound, and AChE to wells Prep_Inhibitor->Add_Reagents Pre_Incubate Pre-incubate (e.g., 15 min at 37°C) Add_Reagents->Pre_Incubate Initiate_Reaction Add DTNB and ATCI Pre_Incubate->Initiate_Reaction Measure_Abs Measure Absorbance at 412 nm (Kinetic Reading) Initiate_Reaction->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Experimental Workflow for AChE Inhibition Assay.

Signaling Pathways in this compound Neurotoxicity

Beyond the direct inhibition of acetylcholinesterase, the neurotoxic effects of organophosphates like this compound can involve the dysregulation of various intracellular signaling pathways. The accumulation of acetylcholine and subsequent overstimulation of its receptors can lead to excitotoxicity, calcium dyshomeostasis, and oxidative stress. Some studies on other organophosphates have indicated the involvement of pathways such as the mitogen-activated protein kinase (MAPK) signaling pathway in mediating neuronal apoptosis and inflammation.[8] Further research is needed to fully elucidate the specific downstream signaling cascades affected by this compound exposure.

Conclusion

This compound exerts its primary toxic effect through the potent and irreversible inhibition of acetylcholinesterase. While specific in vitro kinetic data for this compound is not widely published, in vivo studies confirm its significant inhibitory action on both red blood cell and brain AChE. The established methodologies, such as the Ellman's assay, provide a robust framework for the quantitative assessment of its inhibitory potential. A deeper understanding of the downstream signaling pathways involved in this compound-induced neurotoxicity will be crucial for the development of more effective therapeutic interventions and comprehensive risk assessment.

References

Tribufos: A Technical History and Developmental Overview as a Defoliant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Scientists

Introduction

Tribufos, chemically known as S,S,S-tributyl phosphorotrithioate, is an organophosphate compound that has been primarily utilized as a defoliant in cotton farming. Its application facilitates mechanical harvesting by inducing premature leaf drop, which prevents leaf matter from contaminating the cotton lint. This technical guide provides a comprehensive overview of the history, development, chemical properties, mechanism of action, toxicological profile, and environmental fate of this compound. It is intended for an audience of researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this compound.

History and Development

This compound was developed as a plant growth regulator specifically for use as a cotton defoliant.[1] It is valued for its ability to stimulate the formation of an abscission layer between the plant stem and the leaf petiole, leading to the shedding of green leaves.[1] This action also helps in managing boll rot by removing the habitat for the causative organisms.[1]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a mercaptan-like or skunk-like odor.[2] It is insoluble in water but soluble in various organic solvents, including aliphatic and aromatic hydrocarbons.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₂H₂₇OPS₃[4]
Molecular Weight 314.51 g/mol [3]
CAS Number 78-48-8[3]
Appearance Colorless to pale yellow liquid[2]
Odor Mercaptan-like/Skunk-like[2]
Boiling Point 150 °C at 0.3 mmHg[3]
Melting Point < -25 °C[3]
Density 1.057 g/cm³ at 20 °C[2]
Vapor Pressure 5.3 x 10⁻⁶ mmHg at 25 °C[5]
Water Solubility Insoluble[2]
Log Kow 5.7[2]
Henry's Law Constant 2.94 x 10⁻⁷ atm·m³/mol[5]

Mechanism of Action

Defoliation in Cotton

The primary mode of action of this compound as a defoliant involves the modulation of plant hormones that control leaf abscission.[6] It is believed to injure the plant, which in turn stimulates the production of ethylene.[6] Ethylene is a key plant hormone that promotes senescence and the formation of an abscission zone at the base of the petiole.[5][6] This zone is a specialized layer of cells that undergoes enzymatic degradation, leading to the detachment of the leaf.[6] Ethylene is thought to inhibit the transport of auxin, another critical plant hormone that typically prevents abscission when present at high concentrations in the leaf blade.[6] The reduction in auxin flow to the abscission zone makes the cells in this region more sensitive to the effects of ethylene, thereby accelerating leaf drop.[6]

dot

Defoliation_Signaling_Pathway This compound This compound Application Plant_Stress Plant Stress/ Injury This compound->Plant_Stress Ethylene_Biosynthesis Increased Ethylene Biosynthesis Plant_Stress->Ethylene_Biosynthesis stimulates Auxin_Transport_Inhibition Inhibition of Auxin Transport Plant_Stress->Auxin_Transport_Inhibition contributes to AZ_Sensitivity Increased Abscission Zone Sensitivity to Ethylene Ethylene_Biosynthesis->AZ_Sensitivity promotes Auxin_Transport_Inhibition->AZ_Sensitivity leads to Auxin_Leaf High Auxin in Leaf (Maintains leaf) Auxin_Leaf->Auxin_Transport_Inhibition is inhibited by Ethylene Enzyme_Activation Activation of Cell Wall Degrading Enzymes (e.g., cellulase, polygalacturonase) AZ_Sensitivity->Enzyme_Activation triggers Cell_Separation Cell Separation in Abscission Zone Enzyme_Activation->Cell_Separation causes Leaf_Abscission Leaf Abscission (Defoliation) Cell_Separation->Leaf_Abscission results in

Caption: Simplified signaling pathway of this compound-induced defoliation in cotton.

Toxicological Mechanism in Animals

In animals, this compound, like other organophosphates, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE).[7] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses.[7] By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of nicotinic and muscarinic receptors. This overstimulation results in a range of neurotoxic effects.[7] The inhibition of AChE by organophosphates is generally considered irreversible as it involves the formation of a stable, phosphorylated enzyme that is slow to hydrolyze.

dot

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE binds & inhibits AChE_this compound Phosphorylated AChE (Inactive) Choline_Acetate Choline + Acetate AChE->Choline_Acetate produces ACh_Accumulation ACh Accumulation in Synapse AChE_this compound->ACh_Accumulation leads to ACh Acetylcholine (ACh) ACh->AChE hydrolyzed by Receptor_Overstimulation Overstimulation of Cholinergic Receptors ACh_Accumulation->Receptor_Overstimulation causes Neurotoxic_Effects Neurotoxic Effects Receptor_Overstimulation->Neurotoxic_Effects results in

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Quantitative Toxicological Data

The toxicity of this compound has been evaluated in various animal studies. The primary endpoints of concern are related to its neurotoxicity due to acetylcholinesterase inhibition.

Table 2: Summary of Acute and Subchronic Oral Toxicity of this compound in Rats

Study TypeSpeciesRouteParameterValue (mg/kg/day)Critical EffectReference(s)
Acute Rat (Male)OralLD₅₀233Mortality[3]
Acute Rat (Female)OralLD₅₀150Mortality[3]
90-Day RatOralNOAEL0.5Decreased brain AChE activity[8]
90-Day RatOralLOAEL2.5Decreased brain AChE activity[8]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; LD₅₀: Lethal Dose, 50%

Environmental Fate and Ecotoxicity

The environmental persistence and mobility of this compound are key considerations for its use. It has low water solubility and a high affinity for soil organic matter, which limits its potential for leaching into groundwater.[5] However, it can enter surface waters through runoff and spray drift.[5]

Table 3: Environmental Fate and Ecotoxicity of this compound

ParameterMediumValueReference(s)
Aerobic Soil Metabolism Half-life Soil198 - 745 days[9]
Anaerobic Aquatic Metabolism Half-life Sediment120 - 180 days[9]
Hydrolysis Half-life (pH 9) Water124 days[9]
Bioconcentration Factor (BCF) Fish (whole body)730[9]
Acute Toxicity (LC₅₀, 96h) Rainbow Trout0.36 mg/L
Acute Toxicity (EC₅₀, 48h) Daphnia magna0.03 mg/L

Experimental Protocols

Detailed experimental protocols for the assessment of chemicals like this compound are extensive. The following sections provide representative methodologies based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which are illustrative of the types of studies conducted on this compound.

90-Day Oral Toxicity Study in Rodents (Representative Protocol based on OECD TG 408)

Objective: To determine the potential adverse effects of repeated oral exposure to this compound over a 90-day period.

Test System:

  • Species: Rat (e.g., Sprague-Dawley strain)

  • Age: Young adults (approximately 6-8 weeks old at the start of the study)

  • Number of Animals: At least 10 males and 10 females per dose group.

Experimental Design:

  • Dose Groups: A minimum of three dose levels of this compound and a concurrent control group. Doses are selected based on preliminary range-finding studies.

  • Administration: this compound is typically administered daily by gavage or mixed in the diet.

  • Duration: 90 days.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examination before the start and at the end of the study.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a wide range of parameters (e.g., red and white blood cell counts, liver enzymes, kidney function markers).

    • Urinalysis: Conducted at termination.

    • Cholinesterase Activity: Measurement of plasma, red blood cell, and brain acetylcholinesterase activity.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all control and high-dose animals, and any gross lesions from all animals, are examined microscopically. Tissues from lower dose groups may also be examined for target organs identified at the high dose.

dot

Toxicity_Study_Workflow start Start: 90-Day Oral Toxicity Study acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization randomization Randomization into Dose Groups (Control, Low, Mid, High) acclimatization->randomization dosing Daily Dosing (90 days) randomization->dosing observations In-life Observations: - Clinical Signs (Daily) - Body Weight (Weekly) - Food Consumption (Weekly) dosing->observations concurrent termination Terminal Procedures (Day 91) dosing->termination blood_collection Blood Collection: - Hematology - Clinical Chemistry - AChE Activity termination->blood_collection necropsy Gross Necropsy & Organ Weights termination->necropsy data_analysis Data Analysis & Reporting blood_collection->data_analysis histopathology Histopathology necropsy->histopathology histopathology->data_analysis

Caption: Experimental workflow for a 90-day oral toxicity study.

Determination of this compound Residues in Soil (Representative Protocol)

Objective: To quantify the concentration of this compound in soil samples.

Methodology: Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS).

Procedure:

  • Sample Collection: Collect representative soil samples from the field of interest.

  • Extraction:

    • A known weight of soil is extracted with an organic solvent mixture (e.g., acetone/water or acetonitrile).

    • The extraction is typically performed by shaking or sonication.

  • Cleanup:

    • The extract is partitioned with a non-polar solvent like dichloromethane.

    • The organic phase is collected and may be further cleaned using solid-phase extraction (SPE) or column chromatography to remove interfering substances.

  • Concentration: The cleaned extract is concentrated to a small, known volume.

  • GC Analysis:

    • An aliquot of the concentrated extract is injected into the gas chromatograph.

    • The GC is equipped with a capillary column suitable for organophosphate analysis.

    • The FPD is operated in phosphorus mode for selective detection of this compound. Alternatively, a mass spectrometer can be used for more definitive identification and quantification.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.

dot

Soil_Residue_Analysis_Workflow start Start: Soil Sample Collection extraction Solvent Extraction (e.g., Acetonitrile) start->extraction partitioning Liquid-Liquid Partitioning (e.g., with Dichloromethane) extraction->partitioning cleanup Extract Cleanup (e.g., SPE) partitioning->cleanup concentration Concentration of Extract cleanup->concentration gc_analysis GC-FPD/MS Analysis concentration->gc_analysis quantification Data Processing & Quantification gc_analysis->quantification

Caption: Workflow for this compound residue analysis in soil.

Acetylcholinesterase Inhibition Assay (Representative Protocol based on Ellman's Method)

Objective: To determine the in vitro inhibitory potential of this compound on acetylcholinesterase activity.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine (B1193921). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine (substrate), DTNB, and various concentrations of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Setup:

    • In a 96-well microplate, add the buffer, AChE solution, and different concentrations of this compound.

    • Include control wells with no inhibitor and blank wells with no enzyme.

  • Pre-incubation: Incubate the plate for a defined period to allow this compound to interact with the enzyme.

  • Reaction Initiation: Add the substrate (acetylthiocholine) and DTNB to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percent inhibition for each concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This compound has a long history of use as an effective cotton defoliant, facilitating mechanical harvesting and improving lint quality. Its mechanism of action in plants involves the disruption of hormonal balances, leading to premature leaf abscission. However, as an organophosphate, its toxicological properties, primarily the inhibition of acetylcholinesterase, and its environmental fate require careful management and consideration. The data and representative protocols presented in this guide offer a detailed technical resource for understanding the multifaceted nature of this compound. Further research into more targeted and environmentally benign defoliation strategies continues to be an important area of agricultural science.

References

Tribufos: An In-depth Technical Guide on its Effects on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tribufos (S,S,S-tributyl phosphorotrithioate), an organophosphate defoliant used primarily on cotton crops, presents a significant ecotoxicological risk to a wide range of non-target organisms. Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to a cascade of adverse effects. This technical guide provides a comprehensive overview of the lethal and sub-lethal effects of this compound on various non-target species, details the experimental protocols used to assess these impacts, and visualizes the key toxicological pathways and experimental workflows. The quantitative data presented herein are compiled from a range of ecotoxicological studies to facilitate comparative analysis and risk assessment.

Effects on Aquatic Organisms

Aquatic ecosystems are particularly vulnerable to this compound contamination through runoff and spray drift from agricultural fields. Studies have demonstrated its toxicity to a variety of freshwater and marine species.

Lethal and Sub-lethal Effects

The acute toxicity of this compound to aquatic organisms is well-documented, with significant mortality observed in both fish and invertebrates at low concentrations. Sub-lethal effects, including neurotoxicity, oxidative stress, and reproductive impairment, have also been reported.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

SpeciesEndpointValueExposure DurationReference
Fish
Rainbow trout (Oncorhynchus mykiss)96-h LC500.66 mg/L96 hours[1]
Bluegill sunfish (Lepomis macrochirus)96-h LC50>0.72 mg/L96 hours[2]
Sheepshead minnow (Cyprinodon variegatus)Chronic NOEC (growth)0.0011 mg/L21 days[2]
Invertebrates
Daphnia magna (Water flea)48-h EC50 (immobilization)>0.12 mg/L48 hours[2]
Daphnia magna (Water flea)Chronic NOEC0.00318 mg/L21 days[2]
Eastern oyster (Crassostrea virginica)96-h EC500.23 mg/L96 hours[3]
Experimental Protocols

1.2.1 Fish Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

  • Test Species: Rainbow trout (Oncorhynchus mykiss) or other sensitive species.

  • Test Conditions: Fish are exposed to a range of this compound concentrations in a static, semi-static, or flow-through system. Water quality parameters (pH, temperature, dissolved oxygen) are monitored.

  • Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours. The LC50 is calculated from the concentration-response curve.

  • Observations: Any abnormal behavior, such as loss of equilibrium, erratic swimming, or respiratory distress, is also recorded.

1.2.2 Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna by measuring immobilization.

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Conditions: Daphnids are exposed to a series of this compound concentrations for 48 hours in a static system.

  • Endpoint: Immobilization (inability to swim) is observed at 24 and 48 hours. The EC50 is the concentration that immobilizes 50% of the daphnids.

Signaling Pathway: Acetylcholinesterase Inhibition

The primary neurotoxic effect of this compound in aquatic organisms is the inhibition of acetylcholinesterase (AChE).

AChE_Inhibition This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Nerve_Impulse Normal Nerve Impulse Transmission AChE->Nerve_Impulse Terminates signal ACh Acetylcholine (ACh) ACh->AChE Hydrolyzed by ACh_Receptor Cholinergic Receptors ACh->ACh_Receptor Binds to ACh_Receptor->Nerve_Impulse Leads to Continuous_Stimulation Continuous Nerve Stimulation ACh_Receptor->Continuous_Stimulation Overstimulation Toxic_Effects Neurotoxic Effects: - Paralysis - Convulsions - Respiratory Failure Continuous_Stimulation->Toxic_Effects Results in

Acetylcholinesterase (AChE) Inhibition Pathway by this compound.

Effects on Terrestrial Organisms

This compound also poses a risk to terrestrial wildlife, including birds and mammals, through various exposure routes such as ingestion of contaminated food or water and dermal contact.

Lethal and Sub-lethal Effects

Acute oral toxicity studies have established the lethal doses of this compound for several avian and mammalian species. Sub-lethal effects include neurotoxicity, reproductive impairment, and organ damage.

Table 2: Acute Toxicity of this compound to Terrestrial Organisms

SpeciesEndpointValueRoute of AdministrationReference
Birds
Bobwhite quail (Colinus virginianus)LD50>142 mg/kgOral[4]
Japanese quail (Coturnix japonica)Reproductive Effects (NOAEL)<32 mg a.i./kgOral[5]
Mammals
Rat (Rattus norvegicus)Oral LD50 (female)234 mg/kgOral[6]
Rat (Rattus norvegicus)Oral LD50 (male)435 mg/kgOral[6]
Rat (Rattus norvegicus)Chronic NOAEL (ChE inhibition)0.1 mg/kg/dayOral[6]
Rabbit (Oryctolagus cuniculus)Dermal LD501093 mg/kgDermal[6]
Experimental Protocols

2.2.1 Avian Acute Oral Toxicity Test (OECD 223)

This protocol is designed to determine the acute oral toxicity (LD50) of a substance to birds.

  • Test Species: Bobwhite quail (Colinus virginianus) or other suitable avian species.

  • Test Procedure: Birds are fasted and then administered a single oral dose of this compound via gavage. A control group receives the vehicle only.

  • Endpoint: Mortality is observed for at least 14 days. The LD50 is calculated based on the observed mortalities at different dose levels.

  • Observations: Clinical signs of toxicity, body weight changes, and gross necropsy findings are recorded.

Signaling Pathway: Organophosphate-Induced Delayed Neurotoxicity (OPIDN)

In addition to acute cholinergic toxicity, some organophosphates, including this compound, can cause a delayed neurotoxic effect known as OPIDN. This is thought to be initiated by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE).

Proposed Pathway for Organophosphate-Induced Delayed Neurotoxicity (OPIDN).

Effects on Beneficial Insects and Soil Organisms

The use of this compound can have unintended consequences for beneficial insects, such as pollinators, and for the health of soil ecosystems.

Effects on Beneficial Insects

Sub-lethal exposure to organophosphates can impair the learning, memory, and foraging behavior of honeybees, potentially impacting colony health and pollination services.

Table 3: Effects of Organophosphates on Honeybees

OrganismEndpointEffectReference
Honeybee (Apis mellifera)Learning and MemoryImpaired olfactory learning and memory formation[7]
Honeybee (Apis mellifera)Foraging BehaviorReduced foraging activity[8]
Effects on Soil Organisms

This compound can impact the abundance and activity of soil microorganisms, which are crucial for nutrient cycling and soil health. It also exhibits toxicity to soil invertebrates like earthworms.

Table 4: Toxicity of this compound to Soil Organisms

OrganismEndpointValueTest Guideline
Earthworm (Eisenia fetida)14-day LC50>1000 mg/kg soilOECD 207
Soil MicroorganismsRespiration & BiomassVariable effects depending on dose and soil type-
Experimental Protocols

3.3.1 Earthworm Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of chemicals to earthworms in artificial soil.

  • Test Organism: Eisenia fetida.

  • Test Conditions: Earthworms are exposed to soil treated with a range of this compound concentrations for 14 days.

  • Endpoint: Mortality is assessed at 7 and 14 days to determine the LC50. Sub-lethal effects like changes in body weight are also recorded.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for standardized ecotoxicology tests.

Fish_Toxicity_Workflow start Start acclimation Acclimate Test Fish start->acclimation prep_solutions Prepare this compound Test Solutions acclimation->prep_solutions exposure Expose Fish for 96h (OECD 203) prep_solutions->exposure observe Record Mortality and Abnormal Behavior at 24, 48, 72, 96h exposure->observe analysis Calculate 96-h LC50 observe->analysis end End analysis->end

Workflow for Fish Acute Toxicity Test (OECD 203).

Daphnia_Toxicity_Workflow start Start culture_daphnia Culture Daphnia magna (<24h old neonates) start->culture_daphnia prep_solutions Prepare this compound Test Solutions culture_daphnia->prep_solutions exposure Expose Daphnids for 48h (OECD 202) prep_solutions->exposure observe Record Immobilization at 24h and 48h exposure->observe analysis Calculate 48-h EC50 observe->analysis end End analysis->end

Workflow for Daphnia sp. Acute Immobilisation Test (OECD 202).

Avian_Toxicity_Workflow start Start acclimate_birds Acclimate Test Birds start->acclimate_birds fast_birds Fast Birds Prior to Dosing acclimate_birds->fast_birds dose Administer Single Oral Dose of this compound (OECD 223) fast_birds->dose observe Observe for Mortality and Clinical Signs for 14 Days dose->observe analysis Calculate LD50 observe->analysis end End analysis->end

Workflow for Avian Acute Oral Toxicity Test (OECD 223).

Conclusion

The data compiled in this guide unequivocally demonstrate that this compound poses a significant toxicological threat to a diverse array of non-target organisms. Its primary mode of action, the inhibition of acetylcholinesterase, leads to severe neurotoxic effects, while it also has the potential for delayed neurotoxicity and a range of sub-lethal impacts on reproduction, behavior, and overall physiological health. The standardized protocols outlined provide a framework for consistent and comparable ecotoxicological assessment. A thorough understanding of these effects is paramount for informed risk assessment, the development of mitigation strategies, and the pursuit of safer alternatives in agricultural practices. Further research into the long-term, sub-lethal consequences of this compound exposure, particularly on ecosystem-level processes, is warranted.

References

Genotoxicity and carcinogenicity of Tribufos

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Genotoxicity and Carcinogenicity of Tribufos

Executive Summary

This compound (S,S,S-tributyl phosphorotrithioate) is an organophosphate chemical primarily used as a cotton defoliant.[1] As with many agricultural chemicals, its potential for genotoxicity and carcinogenicity has been subject to extensive toxicological evaluation. This technical guide provides a comprehensive overview of the key studies, experimental methodologies, and mechanistic data related to the genotoxic and carcinogenic potential of this compound. The evidence indicates a lack of mutagenic activity in standard assays. However, long-term, high-dose exposure in mice has been associated with tumor formation, a finding that is not observed in rats.[2][3] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have concluded that this compound is unlikely to be a human carcinogen at the low doses relevant to human exposure, with carcinogenic effects observed in animals only at high doses that induce significant systemic toxicity.[4]

Genotoxicity Profile

A battery of in vitro and in vivo tests has been conducted to assess the potential of this compound to induce genetic damage. The collective evidence from these studies suggests that this compound is not genotoxic.

Summary of Genotoxicity Studies

This compound has been evaluated in several core genotoxicity assays, including tests for gene mutation, chromosomal damage, and DNA repair. The results have been consistently negative, indicating a lack of mutagenic and clastogenic activity.[4]

Assay Type Test System Doses/Concentrations Tested Results Reference
Gene MutationSalmonella typhimurium (Ames Test)Up to 5000 µ g/plate Negative
Chromosomal Damage (in vivo)CD-1 Mouse Bone Marrow Micronucleus AssayUp to 250 mg/kg (gavage)Negative
DNA Repair (in vivo/in vitro)CD-1 Mouse Hepatocyte Unscheduled DNA Synthesis (UDS) AssayUp to 300 mg/kg (gavage)Negative
Experimental Protocols for Key Genotoxicity Assays
  • Principle: This assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine). The test evaluates the ability of the chemical to cause reverse mutations, restoring the bacteria's ability to grow on a histidine-deficient medium.

  • Methodology:

    • Strains: Histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537) are selected to detect different types of mutations (frameshift vs. base-pair substitution).

    • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver) to mimic mammalian metabolism.

    • Exposure: this compound, dissolved in a suitable solvent, is pre-incubated with the bacterial culture and the S9 mix (if applicable).

    • Plating: The mixture is combined with molten top agar (B569324) and poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertant colonies on solvent control plates. A dose-dependent increase in revertant colonies indicates a positive result.[5]

    • Positive Controls: Known mutagens are used to ensure the sensitivity of the test system.

  • Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts. Chromosome fragments or whole chromosomes that lag at anaphase are incorporated into daughter cells as small, secondary nuclei known as micronuclei.

  • Methodology:

    • Test System: Typically, CD-1 mice are used.

    • Administration: this compound is administered to the animals, usually via oral gavage, at multiple dose levels.

    • Dosing Regimen: Animals are typically dosed once or twice.

    • Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after the last treatment.

    • Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained (e.g., with Giemsa).

    • Analysis: Polychromatic erythrocytes (PCEs, immature red blood cells) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.

    • Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to vehicle controls indicates a positive result.

Genotoxicity Testing Workflow

The following diagram illustrates a typical workflow for assessing the genotoxicity of a chemical compound like this compound.

Genotoxicity_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays cluster_2 Weight of Evidence Evaluation Ames Gene Mutation (Ames Test) MN Micronucleus Test (Bone Marrow) Ames->MN If positive or equivocal Evaluation Overall Genotoxicity Assessment Ames->Evaluation MLA Gene Mutation (Mouse Lymphoma Assay) MLA->Evaluation CA_vitro Chromosomal Aberration (in vitro) CA_vitro->MN If positive or equivocal CA_vitro->Evaluation MN->Evaluation CA_vivo Chromosomal Aberration (in vivo) CA_vivo->Evaluation Comet Comet Assay (DNA Strand Breaks) Comet->Evaluation UDS UDS Assay (DNA Repair) UDS->Evaluation

A standard workflow for genotoxicity assessment.

Carcinogenicity Profile

The carcinogenic potential of this compound has been evaluated in long-term dietary bioassays in both rats and mice. The results show species-specific effects, with tumors observed only in mice at high, toxic doses.

Summary of Chronic Carcinogenicity Studies

Long-term studies revealed no evidence of carcinogenicity in rats.[2] In contrast, a 90-week study in CD-1 mice showed increased tumor incidences in the small intestine, liver, and lungs at dose levels that also caused significant non-neoplastic toxicity.[6]

Species/Strain Duration Dose Levels (mg/kg/day) Key Tumor Findings Reference
Rat (Sprague-Dawley)2 yearsNot specified, but no effects observedNo evidence of this compound-related carcinogenicity.[2][3]
Mouse (CD-1)90 weeksMales: 0, 4.8, 48.02Females: 0, 6.3, 63.04Males (High Dose): Increased liver hemangiosarcoma and small intestine adenocarcinoma.Females (High Dose): Increased lung alveolar/bronchiolar adenoma.[2][3][6]

Note: The tumors in mice occurred only at the highest dose tested, which was associated with severe cholinesterase inhibition, increased mortality, and anemia.[4][6]

Experimental Protocol for a Rodent Carcinogenicity Bioassay
  • Principle: To evaluate the carcinogenic potential of a substance following long-term exposure in animals. The study design aims to identify any increase in the incidence of neoplasms in treated animals compared to controls.

  • Methodology:

    • Test System: Two rodent species are typically used, often Sprague-Dawley rats and CD-1 or B6C3F1 mice.[2]

    • Group Size: Groups typically consist of at least 50 animals per sex per dose level.

    • Administration: this compound is incorporated into the diet and administered continuously for the majority of the animal's lifespan (e.g., 90 weeks for mice, 2 years for rats).[2][6]

    • Dose Selection: Dose levels are selected based on prior subchronic toxicity studies. The highest dose aims to be a maximum tolerated dose (MTD), which causes some toxicity but not more than a 10% decrease in body weight and no significant mortality from effects other than tumors. At least two lower dose levels are also included, along with a concurrent control group.

    • In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first few months and then periodically thereafter.

    • Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die intercurrently). All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected and preserved for histopathological examination.

    • Data Analysis: The incidence of each tumor type in the dosed groups is compared statistically with the incidence in the control group.

Carcinogenicity Classification Logic

The EPA's evaluation of this compound carcinogenicity considers the full weight of evidence, including the dose at which tumors occur and the presence of concurrent toxicity.

Carcinogenicity_Evaluation cluster_data Data Inputs cluster_analysis Weight of Evidence Analysis cluster_conclusion Conclusion Genotox Genotoxicity Data (Negative) WoE Weight of Evidence Genotox->WoE Rat_Study Rat Bioassay (Negative) Rat_Study->WoE Mouse_Study Mouse Bioassay (Positive at High Dose) Mouse_Study->WoE Toxicity Concurrent Toxicity (Severe ChE Inhibition, Mortality at High Dose) Toxicity->WoE SAR Structure-Activity Relationship (No Concern) SAR->WoE Conclusion Non-linear (Threshold) Mechanism Likely Carcinogenic at High Doses Unlikely at Low Doses WoE->Conclusion

Weight of evidence approach for this compound carcinogenicity.

Mechanism of Action

Primary Mechanism: Acetylcholinesterase (AChE) Inhibition

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[2][7] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of cholinergic receptors and resulting in neurotoxic effects.[7]

Carcinogenicity as a High-Dose Phenomenon
  • Lack of Genotoxicity: this compound is not mutagenic, indicating it does not directly interact with and damage DNA.[2][4]

  • Dose-Response: Tumors in mice were observed only at the highest dose tested, which also produced severe systemic toxicity.[4][6]

  • Threshold Effect: The absence of tumors at lower doses and in other species (rats) suggests a threshold below which carcinogenic effects do not occur. This has led the EPA to recommend a non-linear, margin-of-exposure approach for risk assessment.[2][4]

While no specific studies on this compound-induced oxidative stress were identified, it is a known secondary effect of high-dose exposure to some organophosphates.[8] It is plausible that chronic cell injury and regenerative proliferation, potentially driven by severe, sustained toxicity and oxidative stress at high doses, could contribute to tumor formation in susceptible tissues.

MoA_Diagram Exposure_Low Low-Dose Exposure AChE_Inhibition_Low Reversible AChE Inhibition Exposure_Low->AChE_Inhibition_Low Exposure_High High-Dose Exposure AChE_Inhibition_High Severe, Sustained AChE Inhibition Exposure_High->AChE_Inhibition_High No_Tumors No Carcinogenic Effect AChE_Inhibition_Low->No_Tumors Systemic_Toxicity Systemic Toxicity (e.g., Anemia, Weight Loss) AChE_Inhibition_High->Systemic_Toxicity Cell_Stress Chronic Cell Injury & Oxidative Stress (Hypothesized) Systemic_Toxicity->Cell_Stress Proliferation Regenerative Cell Proliferation Cell_Stress->Proliferation Tumors Tumor Formation (Mouse) Proliferation->Tumors

References

Tribufos and the Endocrine System: A Technical Review of Potential Impacts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribufos, an organophosphate pesticide primarily used as a cotton defoliant, has long been recognized for its neurotoxic effects through the inhibition of acetylcholinesterase (AChE). However, the potential for this compound to interact with and disrupt the endocrine system remains an area of concern and ongoing investigation. This technical guide synthesizes the available, albeit limited, public information regarding the endocrine-disrupting potential of this compound, focusing on data from regulatory screening programs and providing detailed methodologies for the key assays used in such evaluations. Due to a scarcity of specific studies on this compound, this report also draws upon data for other organophosphate pesticides to infer potential mechanisms of action.

Regulatory Screening for Endocrine Disruption: The EPA EDSP

This compound is subject to the U.S. Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program (EDSP), a tiered approach to evaluate a chemical's potential to interact with the estrogen, androgen, and thyroid (E, A, T) hormone systems.[1][2][3] Tier 1 of this program consists of a battery of in vitro and in vivo screening assays designed to identify potential bioactivity.[3]

High-Throughput Screening Data
Chemical NameAgonistAntagonistAgonist EmaxAntagonist EmaxAgonist AC50 (µM)Antagonist AC50 (µM)
This compound00100.00003830

Source: EPA Endocrine Disruptor Screening Program (EDSP) Estrogen Receptor Bioactivity Based on ToxCast™ "Endocrine Receptor (ER) ER Model" as of June 1, 2015.

Key In Vivo Assays for Endocrine Disruption Assessment

The following sections detail the experimental protocols for the primary in vivo assays included in the EPA's EDSP Tier 1 battery. While specific results for this compound are not publicly available, these methodologies outline how its potential to disrupt the endocrine system would be evaluated.

Estrogenic Pathway: The Uterotrophic Assay

The uterotrophic assay is a short-term in vivo screen to detect substances with the potential to mimic estrogen (agonists) or block its action (antagonists).[4][5]

Experimental Protocol:

  • Test System: Immature or ovariectomized adult female rats.[4]

  • Administration: The test substance is typically administered daily for three consecutive days via oral gavage or subcutaneous injection.[6]

  • Endpoints: The primary endpoint is a statistically significant increase in uterine weight (both wet and blotted) compared to a vehicle control group.[4] Histological examination of the uterine tissues can provide additional evidence of estrogenic activity.

  • Controls: A vehicle control group and a positive control group treated with a known estrogen, such as 17α-ethinyl estradiol, are run concurrently.

Uterotrophic_Assay_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen (3 Days) cluster_endpoints Endpoint Analysis Immature or Ovariectomized\nFemale Rats Immature or Ovariectomized Female Rats Test Substance Test Substance Immature or Ovariectomized\nFemale Rats->Test Substance Treatment Group Vehicle Control Vehicle Control Immature or Ovariectomized\nFemale Rats->Vehicle Control Control Group Positive Control\n(e.g., Ethinyl Estradiol) Positive Control (e.g., Ethinyl Estradiol) Immature or Ovariectomized\nFemale Rats->Positive Control\n(e.g., Ethinyl Estradiol) Positive Control Group Uterine Weight\n(Wet and Blotted) Uterine Weight (Wet and Blotted) Test Substance->Uterine Weight\n(Wet and Blotted) Vehicle Control->Uterine Weight\n(Wet and Blotted) Positive Control\n(e.g., Ethinyl Estradiol)->Uterine Weight\n(Wet and Blotted) Uterine Histopathology Uterine Histopathology Uterine Weight\n(Wet and Blotted)->Uterine Histopathology

Uterotrophic Assay Experimental Workflow
Androgenic Pathway: The Hershberger Assay

The Hershberger assay is designed to identify substances that can mimic androgens (agonists) or interfere with their action (antagonists).[7][8]

Experimental Protocol:

  • Test System: Peripubertal, castrated male rats.

  • Administration: The test substance is administered for 10 consecutive days. For antagonist assessment, it is co-administered with a reference androgen like testosterone (B1683101) propionate.

  • Endpoints: The primary endpoints are the weights of five androgen-dependent tissues: the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[7]

  • Controls: A vehicle control, a positive control (a known androgen), and for the antagonist assay, a reference androgen control group are used.

Hershberger_Assay_Logic cluster_agonist Agonist Protocol cluster_antagonist Antagonist Protocol Castrated Male Rats Castrated Male Rats Test Substance Test Substance Castrated Male Rats->Test Substance Increased Tissue Weights Increased Tissue Weights Test Substance->Increased Tissue Weights Blocked Weight Increase Blocked Weight Increase Test Substance->Blocked Weight Increase Androgen Agonist Androgen Agonist Increased Tissue Weights->Androgen Agonist Castrated Male Rats + Testosterone Castrated Male Rats + Testosterone Castrated Male Rats + Testosterone->Test Substance Androgen Antagonist Androgen Antagonist Blocked Weight Increase->Androgen Antagonist

Logical Flow of the Hershberger Assay
Pubertal Development Assays

The male and female pubertal assays are designed to detect alterations in pubertal development and thyroid function.[9][10][11]

Experimental Protocols:

  • Female Pubertal Assay:

    • Test System: Weanling female rats.

    • Administration: Daily dosing from postnatal day (PND) 22 to 42.[12]

    • Endpoints: Age and body weight at vaginal opening, estrous cyclicity, and at necropsy, weights of the uterus, ovaries, pituitary, adrenals, and thyroid.[12] Serum levels of estradiol, T4, and TSH are also measured. Histopathology of the uterus, ovaries, and thyroid is performed.[12][13]

  • Male Pubertal Assay:

    • Test System: Weanling male rats.

    • Administration: Daily dosing from PND 23 to 53.

    • Endpoints: Age and body weight at preputial separation. At necropsy, weights of androgen-dependent tissues, testes, epididymides, thyroid, and other organs are recorded.[14] Serum levels of testosterone, T4, and TSH are measured. Histopathology of the testes, epididymides, and thyroid is conducted.[14]

Aquatic Model: Fish Short-Term Reproduction Assay

This assay evaluates the effects of chemicals on fish reproduction, which can be influenced by endocrine disruption.[15][16]

Experimental Protocol:

  • Test System: Sexually mature, reproductively active fish, such as the fathead minnow.[17]

  • Administration: Exposure to the test substance in the water for 21 days.[15]

  • Endpoints: Daily egg production, fertilization success, and survival of the parental generation.[17] At the end of the exposure, secondary sexual characteristics and vitellogenin levels (an egg yolk precursor protein, a biomarker for estrogenic activity) are measured.[16][17] Gonadal histopathology is also performed.[16]

Potential Mechanisms of Endocrine Disruption by Organophosphates

While specific data for this compound is limited, studies on other organophosphate pesticides suggest several potential mechanisms through which they might disrupt the endocrine system:

  • Alteration of Steroidogenesis: Some organophosphates have been shown to affect the expression of genes involved in the synthesis of steroid hormones, such as estrogen and cortisol.[18]

  • Receptor Binding: Certain organophosphates and their metabolites can act as antagonists for various hormone receptors, including the estrogen receptor α (ERα), thyroid hormone receptor β (TRβ), and glucocorticoid receptor (GR).[18]

  • Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption: Exposure to some organophosphates can influence genes associated with the HPG axis, which regulates reproduction.[18] In the long term, organophosphate poisoning has been linked to effects on the growth hormone and cortisol axes.[19]

OP_Endocrine_Disruption_Pathways cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Potential Endocrine Outcomes Organophosphate\nPesticides Organophosphate Pesticides Steroidogenesis\n(Hormone Synthesis) Steroidogenesis (Hormone Synthesis) Organophosphate\nPesticides->Steroidogenesis\n(Hormone Synthesis) Hormone Receptor\nBinding Hormone Receptor Binding Organophosphate\nPesticides->Hormone Receptor\nBinding HPG Axis\nRegulation HPG Axis Regulation Organophosphate\nPesticides->HPG Axis\nRegulation Altered Hormone\nLevels Altered Hormone Levels Steroidogenesis\n(Hormone Synthesis)->Altered Hormone\nLevels Hormone Receptor\nBinding->Altered Hormone\nLevels HPG Axis\nRegulation->Altered Hormone\nLevels Impaired\nReproduction Impaired Reproduction Altered Hormone\nLevels->Impaired\nReproduction Developmental\nEffects Developmental Effects Altered Hormone\nLevels->Developmental\nEffects

Potential Endocrine Disruption Pathways for Organophosphates

Conclusion and Future Directions

Given the evidence of endocrine-disrupting activity among other organophosphate pesticides, further research into this compound is warranted. Future studies should aim to:

  • Publish the results of the complete EDSP Tier 1 screening for this compound.

  • Investigate the potential for this compound and its metabolites to interact with androgen and thyroid receptors in vitro.

  • Conduct in vitro assays to determine if this compound affects key enzymes in steroidogenesis, such as aromatase.

  • Perform in vivo studies that specifically measure endocrine-related endpoints, such as hormone levels and the histopathology of endocrine organs, following this compound exposure.

A more complete understanding of the potential endocrine-disrupting effects of this compound is crucial for a comprehensive risk assessment for this widely used pesticide. The methodologies outlined in this guide provide a framework for the types of studies that are necessary to fill the current data gaps.

References

The Pharmacokinetic Profile of Tribufos: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribufos, an organophosphate pesticide, has been utilized primarily as a cotton defoliant. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its toxicological profile and potential human health risks. This technical guide provides an in-depth overview of the core ADME characteristics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing metabolic pathways and experimental workflows.

Absorption

This compound can be absorbed through oral, dermal, and inhalation routes. The extent of absorption varies depending on the route of administration and the formulation.

Oral Absorption

Oral absorption of this compound is rapid and extensive in animal models. Studies in rats have demonstrated that a significant portion of an orally administered dose is absorbed from the gastrointestinal tract.

Dermal Absorption

Dermal absorption of this compound has been observed in studies using emulsifiable concentrate formulations. The absorption rate can be influenced by the concentration of the active ingredient and the duration of exposure. A significant portion of the absorbed dose can penetrate the skin within the first hour of exposure[1].

Distribution

Following absorption, this compound is distributed to various tissues throughout the body.

Tissue Distribution

Studies in rats and goats have shown that this compound and its metabolites distribute to several tissues. The highest concentrations are typically found in the liver, with lower levels detected in fat, lungs, kidneys, and other organs[2]. The distribution pattern suggests that the liver is a primary site for metabolism.

Metabolism

This compound undergoes extensive metabolism in the body, primarily through oxidation, hydrolysis, and conjugation reactions. These metabolic processes are crucial for its detoxification and elimination.

Metabolic Pathways

The metabolism of this compound involves several key enzymatic pathways:

  • Oxidation: Cytochrome P450 (CYP) enzymes are believed to play a role in the oxidative metabolism of this compound.

  • Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis, leading to the formation of various metabolites.

  • Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) are involved in the conjugation of this compound or its metabolites with glutathione, facilitating their excretion[3].

Key identified metabolites of this compound include desbutylthio this compound, S,S-dibutyl phosphorodithioate, and various other polar metabolites.

Excretion

The primary routes of excretion for this compound and its metabolites are through urine and feces.

Urinary and Fecal Excretion

Following administration, a majority of the this compound dose is excreted from the body within 72 hours. In rats, studies have shown that a significant percentage of the administered dose is eliminated in the urine, with a smaller portion excreted in the feces. The relative contribution of each route can vary depending on the dose and route of administration.

Quantitative Data Summary

The following tables summarize the available quantitative data on the absorption, distribution, and excretion of this compound.

Table 1: Dermal Absorption of this compound in Rats

Dose Level (mg/kg)Exposure Duration (hours)Percent AbsorbedPrimary Excretion Route of Absorbed DoseReference
0.1211038-53%Urine[1]
0.6051038-53%Urine[1]
6.051038-53%Urine[1]

Table 2: Excretion of this compound in a Lactating Goat (Oral Administration)

Excretion RoutePercentage of Total DoseMajor Metabolite IdentifiedReference
Urine52%3-hydroxybutylmethyl-sulfone[4]
Feces13%Not specified[4]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key ADME studies of this compound.

Oral Administration Study in Rats (General Protocol)
  • Test System: Male and female Sprague Dawley rats are commonly used.

  • Acclimation: Animals are acclimated to laboratory conditions for at least one week prior to the study.

  • Dose Administration: this compound, often radiolabeled (e.g., with ¹⁴C), is dissolved in a suitable vehicle (e.g., corn oil). A single oral dose is administered by gavage.

  • Sample Collection: Urine and feces are collected at various time points (e.g., 24, 48, 72 hours) post-dosing. At the end of the study, tissues are collected for analysis.

  • Analysis: Radioactivity in urine, feces, and tissues is quantified using liquid scintillation counting. Metabolites are often identified and quantified using techniques like HPLC and LC-MS/MS.

Dermal Absorption Study in Rats (General Protocol)
  • Test System: Male Sprague Dawley rats are typically used.

  • Test Substance: An emulsifiable concentrate formulation of this compound, often containing a radiolabel, is applied to a shaved area on the dorsal back of the rats.

  • Dose Application: A defined area of the skin (e.g., 15 cm²) is treated with the test substance. The application site may be covered with an occlusive dressing.

  • Exposure Duration: Exposure typically lasts for a defined period (e.g., 10 hours), after which the application site is washed to remove unabsorbed material.

  • Sample Collection: Urine and feces are collected for several days post-application.

  • Analysis: The amount of radioactivity in the collected excreta and the application site wash is determined to calculate the percentage of dermal absorption.

In Vitro Metabolism with Liver Microsomes (General Protocol)
  • Enzyme Source: Liver microsomes from rats or other species are prepared by differential centrifugation of liver homogenates.

  • Incubation Mixture: The incubation mixture typically contains liver microsomes, a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), the test compound (this compound), and a cofactor regenerating system (e.g., NADPH regenerating system).

  • Incubation Conditions: Incubations are carried out at 37°C for a specific duration. The reaction is terminated by adding a quenching solvent like acetonitrile.

  • Analysis: The disappearance of the parent compound and the formation of metabolites are monitored using analytical techniques such as LC-MS/MS.

Visualizations

Metabolic Pathway of this compound

Tribufos_Metabolism This compound This compound Oxidation Oxidation (CYP450) This compound->Oxidation Phase I Hydrolysis Hydrolysis This compound->Hydrolysis Phase I Oxidative_Metabolites Oxidative Metabolites Oxidation->Oxidative_Metabolites Hydrolytic_Metabolites Hydrolytic Metabolites (e.g., S,S-dibutyl phosphorodithioate) Hydrolysis->Hydrolytic_Metabolites Glutathione_Conjugation Glutathione Conjugation (GSTs) Glutathione_Conjugates Glutathione Conjugates Glutathione_Conjugation->Glutathione_Conjugates Oxidative_Metabolites->Glutathione_Conjugation Phase II Excretion Excretion (Urine, Feces) Oxidative_Metabolites->Excretion Hydrolytic_Metabolites->Glutathione_Conjugation Phase II Hydrolytic_Metabolites->Excretion Glutathione_Conjugates->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for an In Vivo ADME Study

ADME_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing Dosing (Oral or Dermal) Sample_Collection Sample Collection (Urine, Feces, Blood, Tissues) Dosing->Sample_Collection Sample_Processing Sample Processing (Extraction, Concentration) Sample_Collection->Sample_Processing Quantification Quantification (LSC, LC-MS/MS) Sample_Processing->Quantification Metabolite_Identification Metabolite Identification (MS, NMR) Sample_Processing->Metabolite_Identification Pharmacokinetic_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Quantification->Pharmacokinetic_Analysis Metabolite_Profiling Metabolite Profiling Metabolite_Identification->Metabolite_Profiling

Caption: General workflow for an in vivo ADME study.

Conclusion

The available data indicate that this compound is readily absorbed, distributed to various tissues, extensively metabolized, and rapidly excreted from the body. The primary metabolic pathways involve oxidation, hydrolysis, and glutathione conjugation. While this guide provides a comprehensive overview based on the current literature, it is important to note that many of the detailed experimental protocols from primary studies are not publicly available. Further research with detailed reporting of methodologies would be beneficial for a more complete understanding of the ADME profile of this compound.

References

Tribufos and Its Interactions with Other Agrochemicals: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known interactions between the cotton defoliant tribufos and other agrochemicals. The focus is on the underlying biochemical mechanisms, presentation of available data, and the experimental approaches used to study these interactions. While there is a scarcity of recent, publicly available quantitative data, this guide synthesizes established knowledge to inform future research and risk assessment.

Introduction to this compound

This compound, chemically known as S,S,S-tributyl phosphorotrithioate, is an organophosphate compound utilized primarily as a defoliant in cotton production. Its mode of action involves the induction of leaf senescence and abscission, which facilitates mechanical harvesting. Although not primarily used as an insecticide, its organophosphate structure confers an inhibitory activity against acetylcholinesterase (AChE). However, its most significant toxicological interactions stem from its potent inhibition of other metabolic enzymes, particularly carboxylesterases.

Core Interaction Mechanisms

The principal mechanism through which this compound modulates the effects of other agrochemicals is the inhibition of key detoxification enzymes. This leads to a potentiation of the toxicity of co-administered compounds.

Potentiation via Carboxylesterase Inhibition

This compound is a well-documented, potent inhibitor of carboxylesterases (CarE). These enzymes are critical in the metabolic detoxification of a wide array of xenobiotics, including many pesticides that contain ester functional groups. By inhibiting these enzymes, this compound can significantly increase the bioavailability and persistence of other agrochemicals in target organisms, leading to synergistic toxic effects.

This mechanism is particularly relevant for the following classes of insecticides:

  • Organophosphates: The toxicity of certain organophosphate insecticides, such as malathion, is significantly potentiated by this compound. Malathion itself is relatively low in toxicity to mammals due to rapid detoxification by carboxylesterases in the liver. Inhibition of these enzymes by this compound prevents this detoxification, leading to a substantial increase in malathion's toxic effects.

  • Pyrethroids: Synthetic pyrethroid insecticides, like permethrin, are also subject to detoxification through hydrolysis by carboxylesterases. Co-exposure with this compound can inhibit this metabolic pathway, thereby increasing the toxicity of the pyrethroid.

The diagram below illustrates the signaling pathway of this interaction.

G This compound This compound carboxylesterase Carboxylesterase This compound->carboxylesterase Inhibits detoxification Detoxification carboxylesterase->detoxification other_pesticides Other Agrochemicals (e.g., Malathion, Permethrin) other_pesticides->detoxification Metabolized by increased_toxicity Increased Toxicity (Potentiation) other_pesticides->increased_toxicity Increased concentration leads to

Caption: Inhibition of carboxylesterase by this compound potentiates other agrochemicals.

Quantitative Data on Agrochemical Interactions

The foundational research quantifying the interactive effects of this compound with other pesticides was predominantly conducted in the mid-to-late 20th century. While these studies are consistently referenced in toxicological literature, access to the full-text articles containing the specific quantitative data and detailed experimental protocols is limited in publicly available databases. The following tables summarize the nature of these interactions based on available information.

Table 1: Interaction of this compound with Organophosphate Insecticides
Interacting AgrochemicalTest OrganismKey MetricNature of InteractionReference
MalathionMouseAcute Toxicity (LD50)Synergism/PotentiationMurphy et al. (1976)
Azinphos-methylMouseAcute Toxicity (LD50)Synergism/PotentiationGaughan et al. (1980)
Methyl ParathionMosquitofish (Gambusia affinis)Acute Toxicity (LC50)Synergism/PotentiationFabacher and Chambers (1976)
Table 2: Interaction of this compound with Pyrethroid Insecticides
Interacting AgrochemicalTest OrganismKey MetricNature of InteractionReference
PermethrinMouseAcute Toxicity (LD50)Synergism/PotentiationGaughan et al. (1980)

Note: Specific fold-increase in toxicity and other quantitative measures are detailed in the original publications, which could not be accessed for this guide.

Interactions with Herbicides and Fungicides

A thorough review of available literature did not yield specific quantitative data on the interactions between this compound and other herbicides or fungicides. This represents a significant data gap, particularly given the common agricultural practice of applying tank mixes of various agrochemicals.

Experimental Protocols

Detailed experimental protocols are best sourced from the original research articles. However, a generalized workflow for assessing the toxicological interaction of two agrochemicals is presented below.

General Experimental Workflow for In Vivo Interaction Studies

The following diagram outlines a typical experimental procedure for determining the nature of the interaction between two pesticides.

G start Start: Hypothesis of Interaction dose_ranging Dose-Ranging Studies (Individual Compounds) start->dose_ranging ld50_determination Determine Acute Toxicity (LD50/LC50) of each compound alone dose_ranging->ld50_determination mixture_design Design Mixture Ratios (e.g., equitoxic ratios) ld50_determination->mixture_design mixture_testing Administer Mixtures to Test Organisms mixture_design->mixture_testing data_collection Record Mortality/Endpoint Data mixture_testing->data_collection statistical_analysis Statistical Analysis (e.g., Probit Analysis, Isobolographic Analysis) data_collection->statistical_analysis interaction_type Determine Interaction Type: Synergism, Antagonism, or Additivity statistical_analysis->interaction_type

Caption: A typical workflow for an agrochemical interaction study.

Key Methodological Details:

  • Test Species: Commonly rodents (mice, rats) for mammalian toxicity and fish (e.g., rainbow trout, bluegill sunfish) or invertebrates (e.g., Daphnia magna) for aquatic toxicity.

  • Administration: Route of administration (e.g., oral gavage, intraperitoneal injection, dietary inclusion, or static/flow-through water exposure) is chosen based on the likely route of environmental exposure.

  • Observation Period: Typically ranges from 24 to 96 hours for acute toxicity studies.

  • Data Analysis: The type of interaction is determined by comparing the observed toxicity of the mixture to the expected toxicity if the components acted additively. Methods such as Finney's additivity model or isobolographic analysis are commonly employed.

Conclusion and Future Perspectives

The existing body of evidence clearly demonstrates that this compound can act as a significant synergist for other agrochemicals, most notably organophosphate and pyrethroid insecticides. The primary mechanism for this potentiation is the inhibition of carboxylesterases. This has considerable implications for environmental risk assessment, as the toxicity of pesticide mixtures containing this compound cannot be accurately predicted based on the toxicity of the individual components alone.

A significant knowledge gap exists regarding the interactions of this compound with modern herbicides and fungicides. Given the prevalence of complex tank mixtures in contemporary agriculture, further research in this area is warranted to ensure a comprehensive understanding of the environmental fate and toxicological impact of this compound. Future studies should aim to provide quantitative data on these interactions and explore the potential for mechanisms other than carboxylesterase inhibition.

Tribufos: A Comprehensive Technical Guide to its Regulatory History and Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tribufos, an organophosphate pesticide registered for use as a cotton defoliant, has a complex regulatory history marked by concerns over its neurotoxic potential. This technical guide provides an in-depth analysis of the regulatory journey of this compound in the United States and Australia, its toxicological profile, and its current status. Key regulatory actions, quantitative toxicological data, and the methodologies of pivotal studies are presented to offer a comprehensive resource for scientific professionals.

Introduction

This compound (S,S,S-tributyl phosphorotrithioate), also known by its trade name DEF, was first registered in the United States in 1961 as a defoliant to aid in the mechanical harvesting of cotton.[1] As an organophosphate, its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2] This property, while effective for its intended agricultural use, has also been the primary driver of regulatory scrutiny due to potential adverse health effects in humans and wildlife. This guide will detail the key regulatory milestones, toxicological endpoints, and the scientific basis for the decisions made by regulatory bodies.

Regulatory History and Current Status

United States

In the U.S., this compound has been subject to the Environmental Protection Agency's (EPA) reregistration process for older pesticides to ensure they meet current scientific and regulatory standards.

A key milestone was the October 2000 Interim Reregistration Eligibility Decision (IRED), which concluded that this compound was eligible for reregistration pending a cumulative risk assessment for all organophosphate pesticides.[3] This decision was part of a pilot public participation process aimed at increasing transparency in risk assessment and management.[3] The IRED stipulated several risk mitigation measures, including an increased restricted entry interval (REI) from 24 hours to 7 days, the use of closed systems for distribution, and enclosed cockpits for aerial applicators.[3]

The EPA's review of this compound is ongoing as part of its registration review program, which re-evaluates registered pesticides at least every 15 years.[4][5] In March 2023, the EPA released updated Occupational and Residential Exposure (ORE) assessments for this compound, which identified potential health risks to workers.[5] The agency has been working with registrants to implement early mitigation measures to protect farmworkers and others who handle the pesticide.[5] The proposed interim decision for this compound's registration review is expected in 2025.[5]

Australia

In contrast to the United States, Australia took a more precautionary approach, ultimately leading to the cancellation of this compound registration.

Concerns about the adequacy of toxicological data were raised as early as May 1989 by the Drugs and Poisons Schedule Standing Committee (DPSSC).[6] The primary concerns related to potential neurotoxicity, specifically organophosphate-induced delayed polyneuropathy (OPIDN), and significant cholinesterase inhibition observed in all studies.[6] Due to these concerns, and an inadequate data package by modern standards, the National Registration Authority for Agricultural and Veterinary Chemicals (NRA) concluded that the continued use of this compound posed an undue hazard to the safety of people handling it.[6]

Although this compound had not been marketed in Australia since 1990, the registration for the product DEF Defoliant was formally cancelled at the request of the registrant on June 30, 1997.[6]

Toxicological Profile

The toxicity of this compound has been extensively studied, with the nervous system being the most sensitive target.[7]

Mechanism of Action

Like other organophosphates, this compound inhibits acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses. This can result in a range of neurological effects.[2] Inhibition of AChE in red blood cells (RBC) is considered a surrogate for inhibition in the nervous system.[2] An inhibition of 20% or more is generally considered an adverse effect.[2]

Key Toxicological Endpoints

The following tables summarize key quantitative data from toxicological studies that have informed regulatory decisions.

Table 1: Acute and Chronic Reference Doses (RfD)

ParameterValue (mg/kg/day)BasisSource
Acute RfD0.01Based on a NOAEL of 1 mg/kg/day for decreased plasma and RBC cholinesterase activity in a rat prenatal developmental toxicity study.[8]
Chronic RfD0.001Based on a NOAEL of 0.1 mg/kg/day for plasma cholinesterase inhibition in a chronic toxicity study in dogs.[8]

Table 2: No Observed Adverse Effect Levels (NOAEL) and Lowest Observed Adverse Effect Levels (LOAEL)

Exposure Route & DurationSpeciesEffectNOAELLOAELSource
Oral (Acute)Rat>60% decreased RBC and/or brain AChE activity-20-80 mg/kg (single dose)[7]
Oral (Repeated Dose)Rat>60% decreased RBC and/or brain AChE activity0.3–1.0 mg/kg/day1–15 mg/kg/day[7]
Inhalation (13-week)Rat>60% decreased RBC AChE activity2.43 mg/m³12.2 mg/m³[9]
DermalHenOrganophosphate-induced delayed neuropathy (OPIDN)-Lower doses than required for acute cholinergic toxicity[6]
Carcinogenicity

The EPA's Health Effects Division Carcinogenicity Peer Review Committee classified this compound as "likely to be carcinogenic to humans."[2] This classification was based on findings of increased liver and lung tumors in mice, as well as rare small intestine tumors in both sexes of mice in a 90-week study.[2] However, the committee also noted that human exposure was unlikely to approach the dose levels that caused tumors in the animal studies.[2] this compound was not found to be carcinogenic in rats or beagle dogs in 2-year and 364-day dietary studies, respectively.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of toxicological findings.

Subchronic Inhalation Toxicity Study in Rats (OECD Guideline 413)

This study was pivotal in establishing the inhalation NOAEL for this compound.

  • Test System: Wistar rats (10/sex/group).

  • Exposure: Head-only exposure to this compound aerosol (MMAD 1.2–1.3 µm) for 6 hours/day, 5 days/week for 13 weeks.

  • Concentrations: Nominal concentrations of 0, 1, 2, 12, or 60 mg/m³ (analytically-determined concentrations of 0, 0.93, 2.43, 12.2, and 59.5 mg/m³, respectively).

  • Observations: Body weights were monitored, and appearance and behavior were evaluated. At necropsy, selected organs were weighed, and histopathological examinations were performed on all major organs and tissues.

  • Key Finding: The most sensitive effect was decreased RBC AChE activity. The NOAEL was determined to be 2.43 mg/m³, and the LOAEL was 12.2 mg/m³ for >60% decreased RBC AChE activity.[9]

Visualizations

The following diagrams illustrate key aspects of this compound's regulatory timeline and potential toxicological pathways.

Regulatory_Timeline_this compound cluster_USA USA Regulatory Pathway cluster_Australia Australia Regulatory Pathway reg1961 1961 Initial Registration (USA) concern1989 May 1989 Toxicological Data Concerns (Australia) rereg1992 March 1992 Considered for Reregistration (USA) reg1961->rereg1992 Ongoing Use no_market1990 1990 Marketing Ceased (Australia) concern1989->no_market1990 Leads to cancel1997 June 30, 1997 Registration Cancelled (Australia) no_market1990->cancel1997 Followed by ired2000 October 2000 Interim Reregistration Eligibility Decision (USA) rereg1992->ired2000 Review Process ore2023 March 2023 Updated Occupational Exposure Assessments (USA) ired2000->ore2023 Continued Review pid2025 2025 (Expected) Proposed Interim Decision for Registration Review (USA) ore2023->pid2025 Leads to

Caption: Regulatory timeline of this compound in the USA and Australia.

Experimental_Workflow_Inhalation_Toxicity start Start: Wistar Rats (10/sex/group) exposure 13-Week Head-Only Exposure (6 hrs/day, 5 days/week) This compound Aerosol start->exposure concentrations Concentrations: 0, 0.93, 2.43, 12.2, 59.5 mg/m³ exposure->concentrations monitoring In-life Monitoring: Body Weight, Appearance, Behavior exposure->monitoring necropsy Necropsy: Organ Weights, Histopathology monitoring->necropsy analysis Data Analysis: Cholinesterase Activity necropsy->analysis endpoint Endpoint Determination: NOAEL & LOAEL for RBC AChE Inhibition analysis->endpoint

Caption: Workflow for the 13-week inhalation toxicity study of this compound.

Conclusion

The regulatory history of this compound highlights the evolving understanding of pesticide toxicology and the importance of robust data in risk assessment. While the United States has permitted its continued use with mitigation measures, Australia has opted for cancellation due to neurotoxicity concerns. For researchers and drug development professionals, the case of this compound serves as a valuable example of the complex interplay between scientific evidence, risk assessment, and regulatory decision-making in the lifecycle of a chemical compound. The detailed toxicological data and experimental protocols provided in this guide offer a foundation for further research and a deeper understanding of organophosphate toxicology.

References

Methodological & Application

Application Note: Determination of Tribufos in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tribufos (S,S,S-tributyl phosphorotrithioate) is an organophosphate compound used exclusively as a defoliant on cotton crops to facilitate harvesting.[1][2] Due to its application, residues can be found in various environmental compartments, including air, water, and soil.[1] Monitoring this compound levels is crucial for assessing environmental contamination and potential human exposure. This document provides detailed protocols and methods for the analysis of this compound in environmental matrices, intended for researchers and analytical scientists.

Analytical Methodologies

The primary analytical techniques for the determination of this compound and other organophosphorus pesticides (OPPs) are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS).[3][4] GC is particularly well-suited for volatile and semi-volatile compounds like this compound.

  • Gas Chromatography (GC): This is the most common technique for this compound analysis.[5] Various detectors can be employed:

    • Flame Photometric Detector (FPD): Highly selective for phosphorus-containing compounds, making it ideal for analyzing OPPs in complex matrices.[6]

    • Electron Capture Detector (ECD): Offers high sensitivity for halogenated compounds, but can also be used for organophosphates.[5][7]

    • Mass Spectrometry (MS): Provides definitive identification and quantification. Techniques like Quadrupole Time-of-Flight (Q-TOF) offer high sensitivity and mass accuracy, allowing for the screening of numerous contaminants simultaneously.[8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective, suitable for analyzing a wide range of pesticides in complex samples.[4][10][11] While less common for this compound specifically, it is a powerful tool for multi-residue analysis.[12]

Logical Framework for Method Selection

cluster_sample Environmental Sample cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation Water Water (Surface, Ground, Drinking) SPE Solid-Phase Extraction (SPE) Water->SPE Common Soil Soil / Sediment QuEChERS QuEChERS Soil->QuEChERS Modern SolventExt Solvent Extraction (LLE / PLE) Soil->SolventExt Traditional Air Air Sorbent Sorbent Tube Extraction Air->Sorbent Standard GC_MS GC-MS / MS SPE->GC_MS LC_MS LC-MS / MS SPE->LC_MS QuEChERS->GC_MS QuEChERS->LC_MS GC_FPD GC-FPD SolventExt->GC_FPD SolventExt->GC_MS Sorbent->GC_MS

Caption: Method selection flow for this compound analysis.

Experimental Protocols

Protocol 1: Analysis of this compound in Water by Solid-Phase Extraction (SPE) and GC-MS

This protocol is based on established methods for pesticide analysis in aqueous samples.[9][13]

1. Sample Collection and Preservation:

  • Collect 1 L of water in an amber glass bottle.

  • Preserve the sample by storing it at 4°C and analyze within 14 days.[13]

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate (B1210297), 5 mL of methanol, and 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 10 mL of deionized water to remove interferences.

  • Drying: Dry the cartridge by applying a vacuum for 20-30 minutes.

  • Elution: Elute the trapped analytes with 2 x 5 mL aliquots of ethyl acetate into a collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 270°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 80°C for 1 min, ramp at 10°C/min to 280°C, hold for 10 min.[5]

  • MS Conditions:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Selected Ion Monitoring (SIM) for quantification or full scan for screening.

    • Quantifier/Qualifier Ions for this compound: To be determined from a standard injection (e.g., m/z 314, 202, 169).

Protocol 2: Analysis of this compound in Soil by QuEChERS and GC-MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach widely used for pesticide residue analysis in solid matrices.[12][14]

1. Sample Preparation:

  • Homogenize the soil sample, removing any large stones or vegetation.[6]

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.[8]

2. Extraction:

  • Add 10 mL of deionized water and 10 mL of acetonitrile (B52724) (ACN) to the tube.[12]

  • Add buffered QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive SPE (dSPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper ACN layer to a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA) sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

4. Analysis:

  • Take an aliquot of the cleaned extract for GC-MS analysis under the conditions described in Protocol 1.

Protocol 3: Analysis of this compound in Air by Sorbent Sampling and GC-MS

This protocol is adapted from general methods for sampling airborne pesticides.[3][15]

1. Air Sampling:

  • Use a personal sampling pump to draw a known volume of air (e.g., 100-240 L) through a sorbent tube containing XAD-2 resin.

  • The flow rate should be between 1-2 L/min.

2. Sample Extraction:

  • Break open the sorbent tube and transfer the front and back sections of the resin to separate vials.

  • Add 2 mL of a suitable solvent (e.g., toluene (B28343) or acetone) to each vial.

  • Allow to desorb for 30-60 minutes with occasional agitation.

3. Analysis:

  • Analyze a 1 µL aliquot of the extract by GC-MS using the conditions outlined in Protocol 1.

  • Quantify the front and back sections separately. If the back section contains >25% of the total amount found, breakthrough may have occurred, and the sample result is considered questionable.

General Analytical Workflow

cluster_sampling 1. Sampling cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Collection Sample Collection (Water, Soil, Air) Preservation Preservation & Storage (e.g., 4°C) Collection->Preservation Extraction Extraction (SPE, QuEChERS, LLE) Preservation->Extraction Cleanup Cleanup / Purification (dSPE, Filtration) Extraction->Cleanup Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration Injection GC or LC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS, FPD, ECD) Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General workflow for environmental sample analysis.

Data Summary: Performance of Analytical Methods

The following tables summarize the reported detection limits for this compound in various environmental media. Method performance, including recovery and precision, is highly dependent on the specific matrix and laboratory conditions.

Table 1: Detection Limits for this compound in Environmental Samples

MatrixAnalytical MethodLimit of Detection (LOD)Reference
AirNot Specified0.10 ng/m³[1]
Drinking WaterEPA Method 525.30.0033 µg/L[1]
Surface/GroundwaterNot Specified0.00946 µg/L[1]
Filtered WaterGC (USGS-NWQL O-1402-01)0.01 µg/L[7]
SoilNot Specified0.01 mg/kg[1]
SedimentNot Specified0.01 mg/kg[1]

Table 2: Representative Method Performance for Pesticide Analysis

Note: These values are for general pesticide analysis methods and may be representative for this compound under similar conditions.

MatrixMethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
SoilGC/Q-TOF70 - 120 (for 91.7% of compounds)< 15 (for 93.2% of compounds)[8]
WaterSPE & LC-MS/MS73 - 995 - 24[10]
Botanical SupplementsQuEChERS & LC/GC-MS/MS70 - 120 (for >82% of compounds)< 20[12]

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Tribufos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of Tribufos, an organothiophosphate defoliant, in aqueous samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols outlined below are intended as a comprehensive guide and may require optimization for specific laboratory conditions and sample matrices.

Introduction

This compound (S,S,S-tributyl phosphorotrithioate) is a widely used agricultural chemical for the defoliation of cotton plants prior to harvesting.[1][2] Monitoring its presence in environmental samples is crucial for assessing ecological impact and ensuring regulatory compliance. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of this compound residues. This application note details a reverse-phase HPLC-UV method for the determination of this compound.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an HPLC-UV method for the quantification of organophosphorus pesticides, which can be adapted for this compound analysis. These values should be validated in the user's laboratory.

ParameterTypical ValueReference
Linearity Range0.05 - 50.0 µg/mL[3][4]
Correlation Coefficient (r²)> 0.995[5]
Limit of Detection (LOD)~0.05 µg/mL[3]
Limit of Quantification (LOQ)~0.15 µg/mL[4]
Recovery85% - 110%[3]
Precision (%RSD)< 10%[5]

Experimental Protocols

3.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol (B129727)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (optional, for mobile phase modification)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Nitrogen gas for evaporation

3.2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

3.3. Sample Preparation (Aqueous Samples)

Two common methods for sample preparation are provided: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

3.3.1. Solid-Phase Extraction (SPE) Protocol

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase, vortex for 30 seconds, and filter through a 0.45 µm syringe filter into an HPLC vial.

3.3.2. Liquid-Liquid Extraction (LLE) Protocol

  • Sample Measurement: Measure 100 mL of the water sample into a separatory funnel.

  • Extraction: Add 50 mL of n-hexane and shake vigorously for 2 minutes. Allow the layers to separate.

  • Collection: Collect the organic (upper) layer. Repeat the extraction of the aqueous layer with a fresh 50 mL portion of n-hexane.

  • Pooling: Combine the two organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase, vortex, and filter into an HPLC vial.

3.4. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 295 nm (based on UV absorbance >290 nm)[2]
Run Time 10 minutes

3.5. Method Validation

To ensure the reliability of the results, the analytical method should be validated according to standard guidelines. Key validation parameters include:

  • Linearity: Analyze the prepared standard solutions across the desired concentration range and construct a calibration curve by plotting peak area against concentration. A linear regression should be applied, and the correlation coefficient (r²) should be ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of low-concentration standards (typically S/N of 3 for LOD and 10 for LOQ).

  • Accuracy: Perform recovery studies by spiking blank samples with known concentrations of this compound at low, medium, and high levels. The recovery should typically be within 80-120%.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate spiked samples. The relative standard deviation (%RSD) should be ≤ 15%.

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Aqueous Sample spe Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sample->spe concentrate Evaporation & Reconstitution spe->concentrate filter 0.45 µm Filtration concentrate->filter hplc HPLC System (C18 Column) filter->hplc Injection detection UV Detection (295 nm) hplc->detection chromatogram Chromatogram detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification report Final Report quantification->report

Caption: Workflow for this compound quantification by HPLC.

4.2. Logical Relationship of Method Validation

validation_relationship cluster_validation Validation Parameters method Analytical Method linearity Linearity & Range method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (RSD%) method->precision sensitivity Sensitivity (LOD/LOQ) method->sensitivity specificity Specificity method->specificity reliable_results Reliable & Accurate Results linearity->reliable_results accuracy->reliable_results precision->reliable_results sensitivity->reliable_results specificity->reliable_results

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for Tribufos Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of various matrices for the analysis of Tribufos residue. This compound, an organophosphate defoliant, is primarily used in cotton cultivation.[1] Its residues can be found in environmental samples such as soil and water, as well as in agricultural commodities like cottonseed. Accurate determination of this compound residues is crucial for environmental monitoring and food safety assessment.

The following sections detail validated sample preparation techniques, including QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), along with specific protocols and quantitative performance data.

QuEChERS Method for this compound Residue in Cottonseed

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted streamlined approach for the extraction of pesticide residues from food matrices.[2][3][4][5][6][7][8] A modified QuEChERS protocol is highly effective for the analysis of this compound in the oily matrix of cottonseed.[9][10][11]

Application Note:

This protocol is suitable for the rapid screening and quantification of this compound in cottonseed samples. The use of acetonitrile (B52724) extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step effectively removes matrix interferences, such as fats and pigments, ensuring high-quality analytical results.[2][5][9] The final determination is typically performed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][5][8]

Experimental Protocol:

1. Sample Homogenization:

  • Weigh 10 g of a representative cottonseed sample into a 50 mL centrifuge tube.
  • If the sample has low moisture content, add an appropriate amount of water to achieve a total water content of approximately 80-100%.
  • Add 10 mL of acetonitrile (ACN) to the tube.

2. Extraction:

  • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
  • Cap the tube tightly and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.[6]
  • Centrifuge at ≥3000 rcf for 5 minutes.[5]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.
  • Vortex for 30 seconds.
  • Centrifuge at ≥5000 rcf for 2 minutes.

4. Final Extract Preparation:

  • Transfer the supernatant to an autosampler vial.
  • The extract is now ready for GC-MS/MS analysis.

Workflow Diagram:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis A 1. Homogenized Cottonseed Sample (10g) in 50mL tube B 2. Add 10mL Acetonitrile A->B C 3. Add QuEChERS Salts B->C D 4. Shake Vigorously (1 min) C->D E 5. Centrifuge (≥3000 rcf, 5 min) D->E F 6. Transfer 1mL Supernatant to dSPE tube E->F G 7. dSPE Tube (MgSO4, PSA, C18) H 8. Vortex (30 sec) F->H I 9. Centrifuge (≥5000 rcf, 2 min) H->I J 10. Collect Supernatant I->J K GC-MS/MS Analysis J->K

Caption: QuEChERS workflow for this compound analysis in cottonseed.

Solid-Phase Extraction (SPE) for this compound Residue in Water

Solid-Phase Extraction (SPE) is a robust and widely used technique for the extraction and preconcentration of organic pollutants from aqueous samples.[8][12] For this compound analysis in water, C18 cartridges are commonly employed due to their effectiveness in retaining nonpolar to moderately polar compounds.

Application Note:

This SPE protocol is designed for the selective extraction and concentration of this compound from various water matrices, including surface water and groundwater. The method provides a clean extract suitable for sensitive determination by GC-MS or LC-MS/MS.[6][13]

Experimental Protocol:

1. Cartridge Conditioning:

  • Pass 5 mL of methanol (B129727) through a C18 SPE cartridge (e.g., 500 mg, 6 mL).
  • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to go dry.

2. Sample Loading:

  • Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

3. Cartridge Washing:

  • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
  • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

4. Elution:

  • Elute the retained this compound from the cartridge with 5 mL of ethyl acetate.
  • Collect the eluate in a collection tube.

5. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for instrumental analysis.

Workflow Diagram:

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution Elution & Concentration A 1. C18 SPE Cartridge B 2. Pass 5mL Methanol A->B C 3. Pass 5mL Deionized Water B->C D 4. Load 500mL Water Sample C->D E 5. Wash with 5mL Deionized Water D->E F 6. Dry Cartridge E->F G 7. Elute with 5mL Ethyl Acetate F->G H 8. Evaporate to Dryness G->H I 9. Reconstitute in 1mL Solvent H->I J GC-MS Analysis I->J

Caption: SPE workflow for this compound analysis in water.

Liquid-Liquid Extraction (LLE) for this compound Residue in Soil

Liquid-Liquid Extraction (LLE) is a classic and effective method for extracting organic compounds from solid matrices like soil. For organophosphate pesticides such as this compound, a mixture of acetone (B3395972) and dichloromethane (B109758) is a common and efficient extraction solvent system.

Application Note:

This LLE protocol is suitable for the extraction of this compound from soil samples. The procedure involves solvent extraction, partitioning, and cleanup steps to isolate the analyte from the complex soil matrix. Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that can also be employed for rapid and efficient extraction with minimal solvent usage.[2][3][14][15][16]

Experimental Protocol:

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
  • Weigh 20 g of the homogenized soil into a glass jar with a screw cap.

2. Extraction:

  • Add 40 mL of a 1:1 (v/v) mixture of acetone and dichloromethane to the soil sample.
  • Shake the mixture on a mechanical shaker for 2 hours.
  • Allow the soil to settle, and decant the supernatant.

3. Liquid-Liquid Partitioning:

  • Transfer the extract to a separatory funnel.
  • Add 100 mL of a 5% sodium chloride solution to the extract.
  • Shake vigorously for 1-2 minutes and allow the layers to separate.
  • Collect the lower organic layer (dichloromethane).
  • Repeat the partitioning of the aqueous layer with another 20 mL of dichloromethane.
  • Combine the organic extracts.

4. Drying and Concentration:

  • Pass the combined organic extract through anhydrous sodium sulfate (B86663) to remove any residual water.
  • Concentrate the extract to approximately 1 mL using a rotary evaporator.
  • Further concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

5. Final Extract Preparation:

  • The extract is now ready for analysis by GC-MS.

Workflow Diagram:

LLE_Workflow cluster_extraction Extraction cluster_partitioning Partitioning & Cleanup cluster_concentration Concentration & Analysis A 1. 20g Homogenized Soil B 2. Add 40mL Acetone:DCM (1:1) A->B C 3. Shake (2 hours) B->C D 4. Decant Supernatant C->D E 5. Add 5% NaCl Solution D->E F 6. Shake and Separate Layers E->F G 7. Collect Organic Layer F->G H 8. Dry with Na2SO4 G->H I 9. Concentrate to 1mL H->I J GC-MS Analysis I->J

Caption: LLE workflow for this compound analysis in soil.

Quantitative Data Summary

The performance of the described sample preparation methods is summarized in the table below. The data presented are typical values obtained for organophosphate pesticides, including this compound, in the respective matrices. Actual performance may vary depending on the specific laboratory conditions, instrumentation, and matrix characteristics.

MethodMatrixAnalyteRecovery (%)LODLOQReference
QuEChERS CottonseedThis compound & other OPs78 - 114-0.2 - 20 µg/kg[17]
Baby FoodOrganophosphates71 - 105-0.001 mg/kg
Rice159 Pesticides70 - 120-0.001 mg/kg[18]
SPE Water67 Pesticides70 - 1200.1 - 1.5 pg/mL⁻¹-[6][7]
Water46 Pesticides--10 ng/L[13]
Water11 Pesticides60 - >100--[12]
LLE/DLLME SoilOrganophosphates86.7 - 108.0200 - 500 pg/g-[2]
WheatOrganophosphates71.8 - 115.5--[15]

LOD: Limit of Detection LOQ: Limit of Quantification

Concluding Remarks

The choice of sample preparation technique for this compound residue analysis depends on the matrix, the required sensitivity, and the available laboratory resources. The QuEChERS method offers a rapid and high-throughput option for food matrices like cottonseed. SPE is highly effective for cleaning up and concentrating this compound from water samples. LLE remains a reliable, albeit more labor-intensive, method for complex solid matrices such as soil. For all methods, subsequent analysis by GC-MS/MS or a similar sensitive technique is essential for accurate quantification and confirmation of this compound residues.[1][4][5]

References

Application Notes and Protocols for In Vitro Assessment of Tribufos Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribufos (S,S,S-tributyl phosphorotrithioate) is an organophosphate pesticide primarily used as a cotton defoliant. Like other organophosphates, its primary mechanism of acute toxicity is the inhibition of acetylcholinesterase (AChE), leading to cholinergic crisis. However, a significant concern with this compound and certain other organophosphates is its potential to cause organophosphate-induced delayed polyneuropathy (OPIDN), a severe and often irreversible neurological condition characterized by the degeneration of long axons in the peripheral and central nervous systems.[1] The initiation of OPIDN is linked to the inhibition and subsequent "aging" of neuropathy target esterase (NTE). This document provides detailed protocols for a battery of in vitro assays to assess the neurotoxic potential of this compound, focusing on key mechanisms including cholinesterase inhibition, cytotoxicity, effects on neuronal morphology, oxidative stress, and calcium homeostasis.

Key In Vitro Neurotoxicity Assays

A multi-parametric approach is recommended to comprehensively evaluate the neurotoxic profile of this compound in vitro. The following assays provide a robust platform for this assessment.

Cholinesterase Inhibition Assays

Objective: To quantify the inhibitory potency of this compound on acetylcholinesterase (AChE) and neuropathy target esterase (NTE). The ratio of AChE to NTE inhibition can be an indicator of the potential for a compound to cause OPIDN.

Cell Models:

  • Human neuroblastoma cell lines (e.g., SH-SY5Y)

  • Rat pheochromocytoma cells (PC12)

  • Primary neuronal cultures

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Adapted from Ellman's Method)

  • Cell Culture and Lysate Preparation:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS) to 80-90% confluency.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0, containing 1% Triton X-100) on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzyme.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of this compound in the assay buffer (0.1 M phosphate buffer, pH 8.0).

    • To each well, add:

      • 140 µL of assay buffer

      • 20 µL of cell lysate (diluted to a standardized protein concentration)

      • 20 µL of this compound dilution (or vehicle control)

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Add 10 µL of 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to each well.

    • Initiate the reaction by adding 10 µL of 10 mM acetylthiocholine (B1193921) iodide (ATCI).

    • Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of AChE inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of AChE activity).

Experimental Protocol: Neuropathy Target Esterase (NTE) Inhibition Assay

The NTE assay is more complex and typically involves a differential inhibition method to distinguish NTE activity from other esterases. A detailed protocol can be adapted from established methods for other organophosphates.

Data Presentation: Cholinesterase Inhibition by this compound

AssayCell LineIC50 (µM)Reference
AChE Inhibition SH-SY5YData not available
NTE Inhibition SH-SY5YData not available
Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration range at which this compound induces cell death in neuronal models. This is crucial for distinguishing specific neurotoxic effects from general cytotoxicity.

Cell Models:

  • SH-SY5Y

  • PC12

  • Primary neuronal cultures

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 1000 µM) for 24, 48, or 72 hours.

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the EC50 value (the concentration of this compound that reduces cell viability by 50%).

Data Presentation: Cytotoxicity of this compound in Neuronal Cells

AssayCell LineExposure Time (hr)EC50 (µM)Reference
MTT SH-SY5Y24Data not available
MTT SH-SY5Y48Data not available
MTT SH-SY5Y72Data not available

Note: Quantitative data on this compound-induced cytotoxicity in these specific cell lines needs to be experimentally determined.

Neurite Outgrowth Assay

Objective: To assess the impact of this compound on neuronal differentiation and morphology, a key indicator of developmental neurotoxicity and neuronal damage.

Cell Models:

  • PC12 cells (induced to differentiate with Nerve Growth Factor, NGF)

  • SH-SY5Y cells (induced to differentiate with retinoic acid)

Experimental Protocol: Neurite Outgrowth in PC12 Cells

  • Cell Seeding: Seed PC12 cells on collagen-coated plates in a low-serum medium.

  • Differentiation and Exposure: Induce differentiation by adding NGF (e.g., 50 ng/mL) to the culture medium. Simultaneously, expose the cells to sub-lethal concentrations of this compound.

  • Incubation: Culture the cells for 48-72 hours to allow for neurite extension.

  • Imaging: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Acquire images using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Use automated image analysis software to quantify neurite length, number of neurites, and branching points per cell.

Data Analysis:

  • Compare neurite parameters in this compound-treated cells to vehicle-treated controls.

  • Determine the concentration at which this compound significantly inhibits neurite outgrowth.

Data Presentation: Effect of this compound on Neurite Outgrowth

Cell LineParameterConcentration (µM)% InhibitionReference
PC12 Neurite LengthData not availableData not available
PC12 Neurite NumberData not availableData not available

Note: Specific data on the effect of this compound on neurite outgrowth is not available in the reviewed literature and should be determined experimentally.

Oxidative Stress Assays

Objective: To investigate the role of oxidative stress in this compound-induced neurotoxicity. Organophosphates are known to induce the production of reactive oxygen species (ROS).

Cell Models:

  • SH-SY5Y

  • Primary cortical neurons

Experimental Protocol: Measurement of Intracellular ROS (DCFH-DA Assay)

  • Cell Culture and Exposure: Culture SH-SY5Y cells in a black, clear-bottom 96-well plate. Expose the cells to various concentrations of this compound for a defined period (e.g., 6, 12, or 24 hours).

  • Probe Loading: Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

Data Analysis:

  • Quantify the increase in fluorescence, which is proportional to the level of intracellular ROS.

  • Express the results as a percentage increase over the vehicle control.

Data Presentation: this compound-Induced Oxidative Stress

Cell LineExposure Time (hr)Concentration (µM)Fold Increase in ROSReference
SH-SY5Y 24Data not availableData not available
Intracellular Calcium Imaging

Objective: To determine if this compound disrupts intracellular calcium homeostasis, a critical signaling pathway in neurons. Dysregulation of calcium signaling can lead to excitotoxicity and apoptosis.

Cell Models:

  • Primary cortical neurons

  • SH-SY5Y cells

Experimental Protocol: Fura-2 AM Calcium Imaging

  • Cell Culture and Dye Loading: Culture neurons on glass coverslips. Load the cells with the ratiometric calcium indicator Fura-2 AM (e.g., 5 µM) for 30-45 minutes at 37°C.

  • Imaging Setup: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Baseline Measurement: Record the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) in a physiological buffer.

  • This compound Application: Perfuse the cells with a solution containing this compound and record the changes in the fluorescence ratio over time.

  • Calibration: At the end of the experiment, calibrate the Fura-2 signal using ionomycin (B1663694) and a high calcium solution, followed by a calcium-free solution with EGTA, to convert fluorescence ratios to intracellular calcium concentrations.

Data Analysis:

  • Analyze the temporal changes in intracellular calcium concentration in response to this compound.

  • Quantify parameters such as peak calcium concentration, duration of the calcium response, and frequency of calcium oscillations.

Data Presentation: Effect of this compound on Intracellular Calcium

Cell TypeParameterConcentration (µM)ObservationReference
Primary Neurons Peak [Ca2+]iData not availableData not available

Note: Specific studies on the effect of this compound on intracellular calcium in neurons were not identified in the literature search.

Signaling Pathways and Experimental Workflows

Signaling Pathways Implicated in Organophosphate Neurotoxicity

While specific pathways for this compound are not fully elucidated, general organophosphate neurotoxicity involves the following:

  • Cholinergic System Disruption: Inhibition of AChE leads to an accumulation of acetylcholine, overstimulation of nicotinic and muscarinic receptors, and subsequent excitotoxicity.

  • Oxidative Stress and Apoptosis: Increased ROS production can activate the MAPK signaling cascade (including p38-MAPK, JNK, and ERK), leading to mitochondrial dysfunction and activation of apoptotic pathways.

  • Calcium Dysregulation: Disruption of calcium homeostasis can activate calcium-dependent enzymes, leading to neuronal damage and apoptosis.

Tribufos_Neurotoxicity_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition NTE Neuropathy Target Esterase (NTE) This compound->NTE Inhibition ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Induction ACh_acc Acetylcholine Accumulation Axon_degen Axonal Degeneration (OPIDN) NTE->Axon_degen Initiation Chol_receptors Cholinergic Receptor Overstimulation ACh_acc->Chol_receptors Ca_influx Calcium Influx & Dysregulation Chol_receptors->Ca_influx Acute_Neuro Acute Neurotoxicity Chol_receptors->Acute_Neuro MAPK MAPK Pathway Activation (p38, JNK, ERK) ROS->MAPK Ca_influx->MAPK Mito_dys Mitochondrial Dysfunction MAPK->Mito_dys Apoptosis Apoptosis MAPK->Apoptosis Mito_dys->Apoptosis Apoptosis->Acute_Neuro

Caption: Putative signaling pathways involved in this compound-induced neurotoxicity.

General Experimental Workflow for In Vitro Neurotoxicity Assessment

Experimental_Workflow cluster_assays Endpoint Assays start Start: Select Neuronal Cell Model culture Cell Culture and Differentiation (if applicable) start->culture exposure Exposure to this compound (Concentration-Response) culture->exposure chol Cholinesterase Inhibition (AChE, NTE) exposure->chol viability Cell Viability (MTT, etc.) exposure->viability neurite Neurite Outgrowth Imaging exposure->neurite ros Oxidative Stress (ROS) exposure->ros calcium Calcium Imaging exposure->calcium analysis Data Analysis (IC50, EC50, etc.) chol->analysis viability->analysis neurite->analysis ros->analysis calcium->analysis conclusion Neurotoxicity Profile of this compound analysis->conclusion

Caption: A generalized workflow for the in vitro assessment of this compound neurotoxicity.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound neurotoxicity. By employing a battery of assays that probe different cellular and molecular targets, researchers can gain valuable insights into the mechanisms underlying the neurotoxic effects of this organophosphate. A critical aspect of this assessment is the direct comparison of effects on AChE and NTE to better understand the potential for OPIDN. Furthermore, characterizing the concentration-dependent effects on cell viability, neurite outgrowth, oxidative stress, and calcium homeostasis will provide a detailed neurotoxicological profile. Due to the limited availability of public data, it is imperative for researchers to experimentally determine the specific quantitative parameters for this compound in these assay systems. This information will be crucial for regulatory assessments and the development of potential therapeutic strategies.

References

Application Notes and Protocols for Studying Tribufos-Induced Delayed Neuropathy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribufos, an organophosphate compound also known as S,S,S-tributyl phosphorotrithioate or DEF, is recognized for its potential to induce a debilitating neurological condition known as organophosphate-induced delayed neuropathy (OPIDN). This condition is characterized by a delayed onset of ataxia, weakness, and paralysis, stemming from the degeneration of long, large-diameter axons in both the central and peripheral nervous systems. The primary molecular target for OPIDN is Neuropathy Target Esterase (NTE), a serine hydrolase located in the endoplasmic reticulum of neurons. The inhibition and subsequent "aging" of NTE are critical initiating events in the pathogenesis of this neurodegenerative disorder.

These application notes provide a comprehensive overview of the animal models and experimental protocols used to study this compound-induced delayed neuropathy, with a focus on the adult hen, the most reliable animal model for this condition. Detailed methodologies for inducing the neuropathy, assessing its clinical and pathological severity, and measuring the key biochemical marker, NTE activity, are presented.

Animal Models

The adult domestic hen (Gallus gallus domesticus) is the animal model of choice for studying OPIDN.[1][2] This is due to their high sensitivity to the neurotoxic effects of organophosphates that cause delayed neuropathy, which closely mimics the clinical and pathological progression observed in humans. While rodent models have been developed, they often do not display the characteristic ataxia seen in hens, making the hen a more clinically relevant model for this specific endpoint.[3]

Table 1: Comparison of Animal Models for OPIDN Studies

FeatureAdult Hen (Gallus gallus domesticus)Rodents (e.g., Rats)
Sensitivity to OPIDN High, develops ataxia and paralysis.[2]Generally lower, often do not show clear ataxia.[3]
Clinical Relevance High, clinical signs mimic human OPIDN.[2]Lower for clinical signs of ataxia.
Biochemical Correlation Strong correlation between NTE inhibition and neuropathy.NTE inhibition can be demonstrated.
Histopathology Well-characterized axonal degeneration in CNS and PNS.Axonal degeneration can be induced and studied.
Advantages Clear clinical endpoints (ataxia).Genetic manipulation is possible; extensive neurobiological database.
Disadvantages Larger size, longer lifespan compared to rodents.Lack of overt clinical signs can make assessment difficult.

Experimental Protocols

Protocol 1: Induction of this compound-Induced Delayed Neuropathy in Hens

Objective: To induce a consistent and reproducible delayed neuropathy in adult hens using this compound.

Materials:

  • Adult laying hens (8-12 months old)

  • This compound (S,S,S-tributyl phosphorotrithioate, DEF)

  • Vehicle for oral administration (e.g., corn oil)

  • Gavage tubes

  • Atropine (B194438) sulfate (B86663) (for managing acute cholinergic signs)

  • Pralidoxime (2-PAM) (optional, for managing acute cholinergic signs)

Procedure:

  • Acclimatization: Acclimatize hens for at least one week before the start of the study. House them in individual cages with free access to food and water.

  • Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle.

  • Dosing Regimen:

    • For subchronic studies, administer daily oral doses of this compound ranging from 0.5 to 20 mg/kg body weight.[1]

    • A positive control group should be included using a known neuropathic organophosphate like tri-ortho-cresyl phosphate (B84403) (TOCP) at a dose of 500 mg/kg (single oral dose).[2]

    • A vehicle control group receiving only the vehicle should also be included.

  • Administration: Administer the prepared dose orally using a gavage tube.

  • Management of Acute Cholinergic Effects: this compound can cause acute cholinergic toxicity. If signs such as salivation, tremors, or respiratory distress are observed, administer atropine sulfate (10-20 mg/kg, i.m.) as needed. Pralidoxime can also be used in conjunction with atropine.

  • Observation Period: Observe the hens daily for 21-28 days for the development of clinical signs of delayed neuropathy.[2]

Experimental Workflow for Induction of OPIDN

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Observation acclimatize Acclimatize Hens (≥ 1 week) baseline Baseline Behavioral Assessment acclimatize->baseline prepare Prepare this compound Dose (0.5-20 mg/kg in vehicle) baseline->prepare administer Administer Single or Repeated Oral Dose prepare->administer observe_acute Monitor for Acute Cholinergic Signs (0-48h) administer->observe_acute observe_delayed Daily Behavioral Scoring for Ataxia (21-28 days) observe_acute->observe_delayed biochem Biochemical Analysis (NTE Assay) observe_delayed->biochem histopath Histopathological Examination observe_delayed->histopath

Caption: Workflow for inducing and assessing this compound-induced delayed neuropathy in hens.

Protocol 2: Behavioral Assessment of Ataxia

Objective: To quantitatively assess the severity of ataxia in hens.

Procedure:

  • Observation: Observe each hen's gait and posture in an open field for at least 5 minutes daily.

  • Scoring: Score the degree of ataxia using a standardized scale.

Table 2: Ataxia Scoring Scale for Hens

ScoreClinical Description
0 Normal gait and posture.
1 Slight, transient unsteadiness.
2 Mild but definite ataxia, noticeable unsteadiness.
3 Moderate ataxia, walks with a wide-based gait, may stumble.
4 Severe ataxia, unable to walk more than a few steps without falling.
5 Paralysis, unable to stand or walk.

Data Presentation:

Table 3: Example Ataxia Score Data

Treatment GroupDose (mg/kg/day)Mean Ataxia Score (Day 14)Mean Ataxia Score (Day 21)
Vehicle Control00.0 ± 0.00.0 ± 0.0
This compound51.5 ± 0.52.5 ± 0.7
This compound102.8 ± 0.64.2 ± 0.8
This compound204.0 ± 0.55.0 ± 0.0
TOCP (Positive Control)500 (single dose)3.5 ± 0.54.8 ± 0.4

Data are presented as mean ± standard deviation.

Protocol 3: Neuropathy Target Esterase (NTE) Activity Assay

Objective: To measure the inhibition of NTE activity in brain and spinal cord tissue.

Principle: This assay is based on the differential inhibition of esterases. NTE activity is defined as the portion of phenyl valerate (B167501) hydrolysis that is resistant to paraoxon (B1678428) (a non-neuropathic organophosphate) but sensitive to mipafox (B20552) (a neuropathic organophosphate).

Materials:

  • Hen brain and spinal cord tissue

  • Homogenization buffer (e.g., Tris-HCl buffer)

  • Paraoxon solution

  • Mipafox solution

  • Phenyl valerate (substrate)

  • Colorimetric reagents (e.g., 4-aminoantipyrine)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize the brain and spinal cord tissue in cold buffer to prepare a microsomal fraction.

  • Incubation:

    • Prepare two sets of tubes for each sample.

    • To the first set, add the tissue homogenate and paraoxon.

    • To the second set, add the tissue homogenate, paraoxon, and mipafox.

    • Incubate both sets to allow for inhibitor binding.

  • Substrate Addition: Add phenyl valerate to all tubes and incubate to allow for hydrolysis.

  • Color Development: Stop the reaction and add colorimetric reagents to measure the amount of phenol (B47542) produced.

  • Spectrophotometry: Read the absorbance at the appropriate wavelength.

  • Calculation: NTE activity is calculated as the difference in absorbance between the tubes with and without mipafox.

Data Presentation:

Table 4: this compound Dose-Response on NTE Inhibition

Treatment GroupDose (mg/kg/day)Brain NTE Inhibition (%)Spinal Cord NTE Inhibition (%)
Vehicle Control00 ± 50 ± 6
This compound545 ± 852 ± 7
This compound1072 ± 678 ± 5
This compound20>85>90
TOCP (Positive Control)500 (single dose)>80>85

Data are presented as mean ± standard deviation. A threshold of >70% NTE inhibition is generally considered necessary for the development of OPIDN.

Protocol 4: Histopathological Examination

Objective: To assess the extent of axonal degeneration in the nervous system.

Materials:

  • Formalin (for fixation)

  • Paraffin (B1166041) or resin for embedding

  • Microtome

  • Stains:

    • Hematoxylin and Eosin (H&E) for general morphology

    • Luxol Fast Blue for myelin

    • Silver stains (e.g., Bodian's) for axons

    • Toluidine blue for semi-thin sections

  • Microscope

Procedure:

  • Tissue Collection and Fixation: At the end of the observation period, euthanize the hens and perfuse with formalin. Dissect the brain (cerebellum), spinal cord (cervical, thoracic, and lumbar regions), and peripheral nerves (sciatic and tibial nerves).[4]

  • Processing and Embedding: Process the fixed tissues and embed them in paraffin or resin.

  • Sectioning: Cut thin sections (5-10 µm for paraffin, 1-2 µm for resin) using a microtome.

  • Staining: Stain the sections with the chosen stains.

  • Microscopic Examination and Grading: Examine the slides under a microscope for signs of axonal degeneration (e.g., axonal swelling, fragmentation) and secondary demyelination. Grade the severity of the lesions using a semi-quantitative scoring system.[4]

Table 5: Histopathological Grading of Nerve Degeneration

GradeDescription of Pathological Changes
0 No significant lesions.
1 Minimal, scattered axonal degeneration.
2 Mild, multifocal axonal degeneration.
3 Moderate, multifocal to coalescing axonal degeneration.
4 Severe, widespread axonal degeneration.

Data Presentation:

Table 6: Histopathological Scores in Different Nerve Tissues

Treatment GroupDose (mg/kg/day)CerebellumThoracic Spinal CordSciatic Nerve
Vehicle Control00.0 ± 0.00.0 ± 0.00.0 ± 0.0
This compound102.1 ± 0.42.5 ± 0.61.8 ± 0.5
This compound203.5 ± 0.53.8 ± 0.43.2 ± 0.6
TOCP (Positive Control)500 (single dose)3.2 ± 0.63.6 ± 0.53.0 ± 0.7

Data are presented as mean grade ± standard deviation.

Signaling Pathways in this compound-Induced Delayed Neuropathy

The initiation of OPIDN is the inhibition and aging of NTE by this compound. This initial event is thought to trigger a cascade of downstream events leading to axonal degeneration. While the complete pathway is still under investigation, key components have been identified, including disruption of calcium homeostasis and the activation of calcium-dependent proteases.

Initiation of OPIDN Pathway

G cluster_initiator Initiating Event cluster_target Molecular Target cluster_downstream Downstream Cascade cluster_outcome Pathological Outcome This compound This compound Exposure nte Neuropathy Target Esterase (NTE) in ER Membrane This compound->nte Inhibits & Ages inhibited_nte Inhibited and 'Aged' NTE ca_dysregulation Calcium Homeostasis Dysregulation inhibited_nte->ca_dysregulation Triggers calpain_activation Calpain Activation ca_dysregulation->calpain_activation Leads to cytoskeleton Cytoskeletal Protein Degradation (e.g., Spectrin (B1175318), Neurofilament) calpain_activation->cytoskeleton Cleaves axonal_transport Disruption of Axonal Transport cytoskeleton->axonal_transport Contributes to axon_degen Axonal Degeneration axonal_transport->axon_degen Results in clinical_signs Clinical Signs (Ataxia, Paralysis) axon_degen->clinical_signs Manifests as

Caption: Proposed signaling pathway for this compound-induced delayed neuropathy.

The inhibition of NTE is believed to disrupt intracellular calcium levels, leading to the activation of calpains, a family of calcium-dependent proteases.[5][6] Activated calpains then degrade key cytoskeletal proteins, such as spectrin and neurofilaments, which are essential for maintaining the structural integrity of the axon.[7] This breakdown of the cytoskeleton, coupled with the disruption of axonal transport, ultimately results in the "dying-back" degeneration of the axon, leading to the clinical signs of neuropathy.[8]

Conclusion

The study of this compound-induced delayed neuropathy relies on well-established animal models and a combination of behavioral, biochemical, and histopathological assessments. The adult hen remains the most appropriate model for capturing the full spectrum of this neurotoxic effect. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanisms of this compound neurotoxicity and to evaluate potential therapeutic interventions. A thorough understanding of the dose-response relationships and the underlying signaling pathways is crucial for both risk assessment and the development of effective countermeasures.

References

Application Notes and Protocols: Biomarkers of Tribufos Exposure in Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribufos (S,S,S-tributyl phosphorotrithioate) is an organophosphorus pesticide used primarily as a cotton defoliant.[1][2] Like other organophosphates, its principal mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3][4] Monitoring biomarkers of exposure and effect is critical for toxicological assessment and understanding the potential health risks associated with this compound. These application notes provide a detailed overview of key biomarkers identified in laboratory studies, quantitative data summaries, and protocols for their assessment.

Key Biomarkers of this compound Exposure

The most well-established biomarker for this compound exposure is the inhibition of cholinesterase activity. However, other biomarkers are emerging from metabolomic and neurobehavioral studies.

  • Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) in red blood cells (RBC) and the brain is the most sensitive and prominent effect of this compound toxicity.[3][5][6] RBC AChE activity is often used as a surrogate for neural AChE inhibition.[3] An inhibition of ≥20% is typically considered a significant adverse effect.[3]

  • Direct Measurement: The presence of this compound in blood or urine serves as a direct biomarker of exposure.[5][7] However, it is rapidly metabolized, and many of its metabolites are similar to endogenous products, making specific metabolite tracking challenging.[5][7]

  • Metabolic Perturbations: Recent laboratory studies utilizing metabolomics have identified changes in specific urinary metabolites in rats following this compound exposure. These changes can provide a signature of exposure and insight into the metabolic pathways affected.[8]

  • Neurobehavioral Effects: At sufficient doses, this compound exposure leads to observable clinical signs of neurotoxicity. These behavioral changes are strong indicators of effect.[3][6][9]

  • Oxidative Stress Markers: While not specific to this compound, organophosphate exposure is often associated with oxidative stress.[10][11] Measuring markers of oxidative damage and antioxidant response can provide supporting evidence of toxicological effects.

Data Presentation: Quantitative Summary Tables

Table 1: Cholinesterase (AChE) Inhibition in Laboratory Animals Following this compound Exposure
Animal ModelRoute of ExposureDose/ConcentrationDurationTissue% AChE Inhibition (Compared to Control)NOAEL/LOAELReference
RabbitOral (Gavage)1 mg/kg/dayAcuteRBC>60%LOAEL = 1 mg/kg/day (Serious)[5]
Wistar RatInhalation (Aerosol)12.2 mg/m³13 weeksRBC>60%NOAEL = 2.43 mg/m³[9]
Wistar RatInhalation (Aerosol)59.5 mg/m³13 weeksBrain40%-[6]
Sprague-Dawley Rat Pups (11-day-old)Oral (Gavage)1-15 mg/kg/dayAcuteRBC and/or Brain>60%Serious LOAELs = 1-15 mg/kg/day[6]
RatOral (Gavage)0.3-1.0 mg/kg/dayAcuteRBC and/or BrainNot significantNOAELs = 0.3-1.0 mg/kg/day[6]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Table 2: Metabolomic Biomarkers in Urine of Rats Following Chronic this compound Exposure
MetaboliteDirection of ChangeVIP Score*Potential Biological SignificanceReference
2-OxoglutarateIncreasedHighPerturbation of the Citric Acid (TCA) Cycle[8]
AcetateIncreasedHighAltered energy metabolism[8]
BetaineIncreasedHighChanges in methyl group metabolism[8]
TaurineIncreasedHighResponse to cellular stress, osmoregulation[8]
SuccinateIncreasedIntermediatePerturbation of the Citric Acid (TCA) Cycle[8]
CitrateIncreasedIntermediatePerturbation of the Citric Acid (TCA) Cycle[8]

*Variable Importance in Projection (VIP) score from OSC-PLSDA modeling, indicating the importance of the metabolite in discriminating between exposed and control groups.[8]

Table 3: Neurobehavioral Effects of this compound in Laboratory Animals
Animal ModelRoute of ExposureDose/ConcentrationDurationObserved EffectsReference
Wistar RatInhalation (Aerosol)59.5 mg/m³13 weeksAltered gait, decreased movement, constricted pupils, piloerection, aggressive behavior, sensitivity to touch, convulsions, salivation.[3][6]
Sprague-Dawley Rat Pups (11-day-old)Oral (Gavage)5 mg/kg/day11 daysDecreased movement, unsteadiness, prostration.[6]
RatInhalation (Nose-only)Not specified4 hoursDyspnea, nasal discharge.[5]

Mandatory Visualizations

G cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition cluster_result Result This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Irreversibly Inhibits Choline Choline AChE->Choline Acetate Acetate AChE->Acetate ACh_accum ACh Accumulation ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Signal\nPropagation Signal Propagation Receptor->Signal\nPropagation Overstimulation Receptor Overstimulation ACh_accum->Overstimulation Neurotoxicity Neurotoxicity Overstimulation->Neurotoxicity

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

G cluster_sampling 1. Sample Collection cluster_analysis 2. Data Acquisition cluster_processing 3. Data Processing & Analysis cluster_interpretation 4. Biological Interpretation Control Control Group (Vehicle) Urine Urine/Serum Collection Control->Urine Exposed This compound-Exposed Group Exposed->Urine NMR_MS 1H-NMR or LC-MS/MS Analysis Urine->NMR_MS Spectra Acquire Spectral Data NMR_MS->Spectra Processing Spectral Processing (Alignment, Normalization) Spectra->Processing Stats Multivariate Statistics (e.g., PLS-DA) Processing->Stats Biomarkers Identify Significant Metabolites (VIP > 1) Stats->Biomarkers Pathway Pathway Analysis Biomarkers->Pathway Mechanism Elucidate Toxic Mechanism Pathway->Mechanism

Caption: Workflow for Metabolomic Biomarker Discovery.

G cluster_biomarkers Primary Biomarkers cluster_effects Toxicological Effects Exposure This compound Exposure (Oral, Inhalation) AChE_Inhibition RBC & Brain AChE Inhibition (>20%) Exposure->AChE_Inhibition causes Metabolites Altered Urinary Metabolites (e.g., 2-Oxoglutarate) Exposure->Metabolites causes Neurotoxicity Clinical Signs of Neurotoxicity AChE_Inhibition->Neurotoxicity leads to Details Altered Gait Decreased Movement Convulsions Neurotoxicity->Details

Caption: Relationship between this compound Exposure and Neurotoxicity.

Experimental Protocols

Protocol 1: Determination of Acetylcholinesterase (AChE) Activity (Ellman's Method)

This protocol is adapted from the widely used spectrophotometric method for determining cholinesterase activity.[12]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. This product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials and Reagents:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

  • Biological sample (e.g., red blood cell lysate, brain homogenate)

  • Spectrophotometer capable of reading at 412 nm

  • 96-well microplate or cuvettes

Procedure:

  • Sample Preparation:

    • RBCs: Collect whole blood in heparinized tubes. Centrifuge to separate plasma and RBCs. Wash RBCs with saline solution. Lyse the packed RBCs in a hypotonic phosphate buffer.

    • Brain Tissue: Homogenize brain tissue in cold phosphate buffer. Centrifuge the homogenate and use the supernatant for the assay.

    • Determine the total protein concentration of the sample lysate/supernatant for normalization.

  • Assay Reaction:

    • To each well of a microplate, add:

      • 200 µL of phosphate buffer (pH 8.0)

      • 10 µL of the sample (or standard)

      • 10 µL of DTNB solution

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader or spectrophotometer.

  • Calculation:

    • Calculate the rate of reaction (ΔAbs/min).

    • Use the molar extinction coefficient of the 5-thio-2-nitrobenzoic acid anion (13,600 M⁻¹cm⁻¹) to calculate AChE activity (e.g., in U/mg protein).

    • Activity (U/mg) = (ΔAbs/min * Total Volume) / (13.6 * Sample Protein Conc. * Path Length)

  • Data Interpretation:

    • Compare the AChE activity of this compound-exposed animals to that of the control group. Express the result as a percentage of inhibition.

    • % Inhibition = [1 - (Activity_exposed / Activity_control)] * 100

Protocol 2: General Protocol for Neurobehavioral Observation in Rodents

Principle: This protocol provides a systematic way to observe and score clinical signs of neurotoxicity in rodents, based on common effects reported for organophosphates.[3][6]

Procedure:

  • Habituation: Place the animal in a standard observation arena (e.g., a clear plastic cage with bedding) and allow it to acclimate for at least 10 minutes before testing.

  • Observation Period: Observe each animal for a standardized period (e.g., 15-20 minutes) at specified time points post-dosing. Observations should be made by a trained experimenter blinded to the treatment groups.

  • Scoring Parameters: Score the presence and severity of the following signs. A simple present/absent or a graded scoring system (e.g., 0=absent, 1=mild, 2=moderate, 3=severe) can be used.

    • Autonomic Signs: Salivation, lacrimation, diarrhea, constricted pupils, piloerection.

    • Motor Activity: Note any decrease (hypoactivity) or increase (hyperactivity) in spontaneous movement.

    • Gait and Posture: Observe for ataxic (uncoordinated) gait, unsteady movements, or abnormal posture (e.g., prostration).

    • Tremors and Convulsions: Look for fine tremors, whole-body tremors, or clonic/tonic convulsions.

    • Reactivity: Assess sensitivity to touch or sound (e.g., aggressive or exaggerated startle response).

  • Data Analysis:

    • Compare the scores or incidence of specific signs between the control and this compound-exposed groups using appropriate statistical tests (e.g., Chi-square for incidence, Mann-Whitney U test for scores).

Protocol 3: Workflow for ¹H-NMR Based Metabolomics of Urine Samples

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides a non-destructive, quantitative overview of small molecule metabolites in a biological sample. This workflow is based on a typical approach for discovering urinary biomarkers.[8]

Procedure:

  • Urine Sample Collection:

    • House rats in metabolic cages to collect urine over a defined period (e.g., 24 hours).

    • Immediately add a preservative (e.g., sodium azide) to prevent bacterial growth and freeze samples at -80°C until analysis.

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Centrifuge to remove any particulate matter.

    • Mix a specific volume of urine supernatant with a phosphate buffer solution containing a known concentration of an internal standard (e.g., TSP or DSS) and D₂O for field-frequency locking.

  • ¹H-NMR Data Acquisition:

    • Transfer the prepared sample to an NMR tube.

    • Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Use a standard one-dimensional pulse sequence with water suppression (e.g., NOESYPR1D).

  • Spectral Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the chemical shifts (ppm) to the internal standard.

    • Bin or "bucket" the spectra into small integral regions to reduce dimensionality.

    • Normalize the data (e.g., to total spectral area or creatinine (B1669602) concentration) to account for variations in urine dilution.

  • Multivariate Data Analysis:

    • Import the processed data into a statistical software package.

    • Use unsupervised methods like Principal Component Analysis (PCA) to visualize overall clustering and identify outliers.

    • Use supervised methods like Partial Least Squares Discriminant Analysis (PLS-DA) or Orthogonal PLS-DA (OPLS-DA) to build a model that maximizes the separation between control and this compound-exposed groups.

  • Biomarker Identification:

    • Interrogate the PLS-DA model to identify the spectral bins (metabolites) that contribute most significantly to the group separation (e.g., based on VIP scores or loading plots).

    • Identify the specific metabolites corresponding to these bins using spectral databases (e.g., HMDB, BMRB) and/or 2D-NMR experiments.

  • Pathway Analysis:

    • Map the identified biomarkers to known metabolic pathways to understand the biological effects of this compound exposure.

Protocol 4: Measurement of this compound in Biological Samples by GC-MS

Principle: Gas Chromatography (GC) separates volatile and semi-volatile compounds, which are then detected and identified by Mass Spectrometry (MS). This is a standard method for quantifying pesticides in biological matrices.[12][13]

Materials and Reagents:

  • Biological sample (blood, urine)

  • Organic solvent for extraction (e.g., hexane, dichloromethane)

  • Solid-phase extraction (SPE) cartridges for cleanup (optional)

  • Anhydrous sodium sulfate

  • GC-MS system with an appropriate column (e.g., DB-5ms)

  • This compound analytical standard

Procedure:

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Acidify the sample (if necessary) and extract with an appropriate organic solvent. Repeat the extraction multiple times. Pool the organic layers.

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the sample onto the cartridge. Wash away interfering compounds. Elute this compound with a suitable solvent.

  • Drying and Concentration:

    • Dry the organic extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.

    • GC Conditions: Use a temperature program that effectively separates this compound from other matrix components. (e.g., initial temp 70°C, ramp to 280°C).

    • MS Conditions: Operate in either full scan mode to identify unknown compounds or Selected Ion Monitoring (SIM) mode for sensitive quantification of this compound using its characteristic ions.

  • Quantification:

    • Prepare a calibration curve using the this compound analytical standard.

    • Calculate the concentration of this compound in the original sample by comparing its peak area to the calibration curve, accounting for all dilution and concentration factors.

References

Application Notes and Protocols for Tribufos in Controlled Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S,S,S-Tributyl phosphorotrithioate, commonly known as Tribufos, is an organophosphate chemical primarily used as a cotton defoliant.[1][2][3][4] Its application facilitates mechanical harvesting by inducing the premature shedding of leaves.[2] For researchers, scientists, and drug development professionals, understanding the protocols for its application in controlled experiments is crucial for assessing its toxicological profile, environmental fate, and potential biological impacts. This compound operates through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function, which is the primary mechanism of its toxicity.[5][6]

These notes provide an overview of standardized protocols for toxicology and environmental studies, data on its chemical and toxicological properties, and methods for residue analysis.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[5][6] This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of muscarinic and nicotinic receptors.[6] This results in a range of neurological effects, from tremors and convulsions to paralysis.[6][7] The nervous system is the most sensitive target of this compound toxicity.[6][7]

cluster_synapse Synaptic Cleft cluster_effect Effect of this compound ACh Acetylcholine (ACh) Receptor Cholinergic Receptor ACh->Receptor Binds & Stimulates Accumulation ACh Accumulation AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes & Inactivates Inhibited_AChE Inhibited AChE Overstimulation Receptor Overstimulation (Neurotoxicity) This compound This compound This compound->AChE Inhibits Accumulation->Overstimulation Leads to cluster_prep 1. Preparation Phase cluster_exposure 2. Exposure Phase cluster_analysis 3. Analysis Phase A Acclimatize Animals (e.g., Wistar Rats) B Prepare this compound Doses (Vehicle Control + Multiple Dose Levels) A->B C Administer Doses (e.g., Oral Gavage) for a Defined Period (e.g., 28 or 90 days) B->C D Daily Clinical Observation (Monitor for tremors, altered gait, etc.) C->D E Collect Blood & Brain Tissue Samples D->E F Measure AChE Activity (Spectrophotometric Assay) E->F G Histopathology of Nervous Tissue E->G H Statistical Analysis (Determine NOAEL & LOAEL) F->H G->H A 1. Collect & Characterize Soil B 2. Apply ¹⁴C-Tribufos to Soil Samples A->B C 3. Incubate in Dark at 25°C B->C D 4. Collect Samples Over Time C->D E 5. Solvent Extraction of Residues D->E F 6. Quantify via LSC & HPLC E->F G 7. Calculate Dissipation Half-Life (DT50) F->G A 1. Sample Homogenization (e.g., soil, plant tissue) B 2. Solvent Extraction (e.g., Acetonitrile + Salts) A->B C 3. Centrifuge to Separate Phases B->C D 4. Dispersive Solid-Phase Extraction (d-SPE) (Cleanup step with sorbents) C->D E 5. Centrifuge and Filter Extract D->E F 6. Analysis by LC-MS/MS or GC-MS/MS E->F G 7. Quantify Against Calibration Curve F->G

References

Application Notes: Cell Culture Models for Investigating Tribufos Cytotoxicity

References

Application Notes and Protocols for the Spectroscopic Characterization of Tribufos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribufos (S,S,S-Tributyl phosphorotrithioate) is an organophosphate compound primarily used as a cotton defoliant.[1][2] Accurate and reliable characterization of this compound is essential for quality control, environmental monitoring, and toxicological studies.[1] This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Chemical Structure and Properties

  • Chemical Name: S,S,S-Tributyl phosphorotrithioate[2]

  • CAS Number: 78-48-8[3][4]

  • Molecular Formula: C₁₂H₂₇OPS₃[3][4]

  • Molecular Weight: 314.51 g/mol [3][4]

  • Appearance: Colorless to pale yellow liquid with a skunk-like odor.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and phosphorus atoms within the molecule.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-S-CH₂- (a)2.8 - 3.0Triplet of tripletsJ(H-H) ≈ 7.5, J(P-H) ≈ 1.5
-CH₂- (b)1.6 - 1.8SextetJ(H-H) ≈ 7.5
-CH₂- (c)1.4 - 1.6SextetJ(H-H) ≈ 7.5
-CH₃ (d)0.9 - 1.1TripletJ(H-H) ≈ 7.4

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-S-CH₂- (a)33 - 35
-CH₂- (b)31 - 33
-CH₂- (c)21 - 23
-CH₃ (d)13 - 15

Table 3: Predicted ³¹P NMR Data for this compound

PhosphorusPredicted Chemical Shift (δ, ppm)
P=O45 - 55
Experimental Protocol for NMR Analysis

Objective: To acquire ¹H, ¹³C, and ³¹P NMR spectra of a this compound sample for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for ¹H, ¹³C, and ³¹P frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ³¹P NMR Acquisition:

    • Set the spectral width to approximately 200 ppm, centered around 50 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 128-512).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Perform baseline correction.

    • Reference the spectra (¹H and ¹³C to residual solvent peak or TMS, ³¹P to external 85% H₃PO₄).

    • Integrate the peaks in the ¹H spectrum and pick peaks for all spectra.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for providing structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method for the analysis of this volatile compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions.

Table 4: Key Fragments in the EI Mass Spectrum of this compound

m/zRelative IntensityPossible Fragment Assignment
314Moderate[M]⁺ (Molecular Ion)
257High[M - C₄H₉]⁺
201High[M - C₄H₉S]⁺
169Moderate[(C₄H₉S)₂P]⁺
145High[P(S)(SC₄H₉)]⁺
89Moderate[SC₄H₉]⁺
57Very High (Base Peak)[C₄H₉]⁺

Data obtained from the NIST WebBook.[5]

Experimental Protocol for GC-MS Analysis

Objective: To obtain the mass spectrum of this compound and confirm its molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

  • GC-MS system equipped with an electron ionization (EI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Inlet: Split/splitless injector in splitless mode. Injector temperature: 250 °C.

      • Oven Temperature Program:

        • Initial temperature: 80 °C, hold for 1 minute.

        • Ramp to 280 °C at a rate of 15 °C/min.

        • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data in full scan mode.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds.

Infrared Spectroscopy Data

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2960-2850StrongC-H stretch-CH₃, -CH₂-
1465-1450MediumC-H bend-CH₂-
1380-1370MediumC-H bend-CH₃
1250-1200StrongP=O stretchPhosphoryl group
1050-950StrongP-O-C stretch (if present as impurity)Phosphate ester
700-600MediumP-S stretchThiophosphate

Note: The P=O stretching frequency in thiophosphates can be influenced by the electronegativity of the attached groups.

Experimental Protocol for FTIR Analysis

Objective: To obtain the infrared spectrum of this compound to identify its key functional groups.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates

  • Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (ATR Method):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum:

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While this compound does not contain extensive chromophores that absorb strongly in the visible region, it does exhibit absorption in the ultraviolet range.[6]

UV-Vis Spectroscopy Data

This compound is reported to absorb photons in the environmental ultraviolet (UV) spectrum at wavelengths greater than 290 nm.[6] Specific absorbance maxima (λmax) and molar absorptivity values are not widely reported in the literature. A general protocol for its analysis is provided below.

Experimental Protocol for UV-Vis Analysis

Objective: To determine the UV absorption profile of this compound in a suitable solvent.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., methanol (B129727) or acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to determine a suitable concentration for analysis (typically one that gives an absorbance between 0.2 and 0.8 at the λmax).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If performing quantitative analysis, create a calibration curve by measuring the absorbance of a series of standard solutions at the λmax.

Diagrams

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Dilution Dilution/Dissolution Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Dilution->NMR MS GC-MS Dilution->MS IR FTIR Spectroscopy Dilution->IR UVVis UV-Vis Spectroscopy Dilution->UVVis Structure Structural Elucidation NMR->Structure MS->Structure MW Molecular Weight Confirmation MS->MW FG Functional Group Identification IR->FG Electronic Electronic Transitions UVVis->Electronic

Caption: General experimental workflow for the spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Techniques

logical_relationship cluster_techniques Spectroscopic Techniques This compound This compound Characterization NMR NMR (Structure) This compound->NMR provides detailed connectivity MS Mass Spec (MW & Fragmentation) This compound->MS confirms molecular formula & fragments IR Infrared (Functional Groups) This compound->IR identifies key bonds UVVis UV-Vis (Electronic Structure) This compound->UVVis probes electronic properties

Caption: Interrelationship of spectroscopic techniques for comprehensive this compound analysis.

References

Assessing Tribufos Soil Sorption and Leaching: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribufos, an organophosphate pesticide, is utilized as a defoliant in cotton cultivation.[1] Understanding its interaction with soil is paramount for evaluating its environmental fate, potential for groundwater contamination, and overall ecological risk. This document provides detailed application notes and standardized protocols for assessing the soil sorption and leaching potential of this compound. The methodologies described herein are fundamental for generating robust data to support environmental risk assessments and regulatory submissions.

Data Presentation: this compound Soil Sorption Coefficients

The soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are key parameters for predicting the partitioning of a chemical between soil and water. A high Koc value generally indicates strong adsorption to soil and low mobility.

Soil Type% Sand% Silt% Clay% Organic MatterpHKd (mL/g)Koc (mL/g)Reference
Sand88751.04.266.812,684[2][3]
Sandy Loam5630141.16.660.610,465[1][2][3]
Silt Loam1766172.95.974.34,870[1][2][3]
Clay Loam2150292.26.41069,115[1][2][3]

Summary of Findings: The provided data indicates that this compound exhibits strong sorption to various soil types, with Koc values ranging from 4,870 to 12,684 mL/g.[1][2][3][4] This strong adsorption suggests that this compound is likely to be immobile in soil, with a low potential for leaching into groundwater.[2][4][5]

Experimental Protocols

Batch Equilibrium Method for Soil Sorption (OECD Guideline 106)

This protocol determines the soil sorption coefficient (Kd and Koc) of this compound in various soils.

Materials:

  • Test substance: Analytical grade this compound

  • Soils: A minimum of four different soil types (e.g., sand, sandy loam, silt loam, clay loam) with known characteristics (pH, organic carbon content, texture).

  • Solution: 0.01 M Calcium Chloride (CaCl2) solution.

  • Centrifuge tubes with screw caps.

  • Orbital shaker.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis.

Procedure:

  • Soil Preparation: Air-dry the soils and sieve them through a 2-mm mesh.

  • Solution Preparation: Prepare a stock solution of this compound in 0.01 M CaCl2. Create a series of working solutions of varying concentrations from the stock solution.

  • Equilibration:

    • Weigh a known amount of soil (e.g., 2 g) into centrifuge tubes.

    • Add a specific volume of the this compound working solution (e.g., 10 mL) to each tube, resulting in a 1:5 soil-to-solution ratio.

    • Include control samples with soil and CaCl2 solution (without this compound) and samples with this compound solution only (without soil).

    • Securely cap the tubes and place them on an orbital shaker.

    • Shake at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24 hours), which should be established in preliminary kinetic studies.[6]

  • Phase Separation: After equilibration, centrifuge the tubes at a sufficient speed to separate the solid and liquid phases.

  • Analysis:

    • Carefully collect the supernatant (aqueous phase).

    • Analyze the concentration of this compound in the supernatant using a suitable analytical method (HPLC or GC).

  • Data Calculation:

    • Calculate the amount of this compound sorbed to the soil by subtracting the concentration in the supernatant from the initial concentration.

    • The soil sorption coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil (Cs) to the concentration in the aqueous phase (Cw) at equilibrium.

    • The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

Column Leaching Study (OECD Guideline 312)

This protocol assesses the mobility and leaching potential of this compound through a soil column.

Materials:

  • Test substance: Radiolabeled (e.g., ¹⁴C) or non-labeled this compound.

  • Soil: A well-characterized soil, typically a sandy loam or other soil relevant to the intended use area.

  • Glass columns with appropriate dimensions (e.g., 30 cm length, 5 cm internal diameter).

  • Peristaltic pump or a system for applying simulated rainfall.

  • Fraction collector to collect leachate.

  • Analytical instrumentation (e.g., Liquid Scintillation Counter for radiolabeled substance, HPLC/GC for non-labeled).

Procedure:

  • Column Packing:

    • Homogeneously pack the soil into the glass columns to a defined bulk density.[7]

    • Saturate the soil column with 0.01 M CaCl2 solution from the bottom up to avoid air entrapment.

  • This compound Application:

    • Apply a known amount of this compound to the top of the soil column. This can be done as a solution or mixed with a small amount of soil.

  • Leaching:

    • Apply a simulated rainfall solution (e.g., 0.01 M CaCl2) to the top of the column at a constant, slow flow rate.[8]

    • Collect the leachate in fractions at regular intervals using a fraction collector.

  • Analysis:

    • Analyze the concentration of this compound and any major metabolites in each leachate fraction.

    • After the leaching phase, section the soil column into segments (e.g., every 5 cm).

    • Extract this compound from each soil segment and analyze its concentration.

  • Data Interpretation:

    • Construct a breakthrough curve by plotting the concentration of this compound in the leachate against the cumulative leachate volume.

    • Determine the total amount of this compound leached and the distribution of the remaining substance within the soil profile. Soil column leaching experiments have indicated that less than 1% of applied this compound was observed in the leachate water, with the majority remaining in the top few centimeters of the soil.[5][9]

Visualizations

Soil_Sorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Data Analysis soil_prep Soil Preparation (Drying, Sieving) equilibration Equilibration (Soil + Solution) soil_prep->equilibration solution_prep This compound Solution Preparation solution_prep->equilibration centrifugation Phase Separation (Centrifugation) equilibration->centrifugation analysis Supernatant Analysis (HPLC/GC) centrifugation->analysis calc_sorbed Calculate Sorbed This compound analysis->calc_sorbed calc_kd Calculate Kd calc_sorbed->calc_kd calc_koc Calculate Koc calc_kd->calc_koc

Caption: Workflow for the Batch Equilibrium Soil Sorption Study.

Leaching_Study_Workflow cluster_setup Column Setup cluster_leaching_phase Leaching Phase cluster_analysis Analysis cluster_results Results column_packing Soil Column Packing saturation Column Saturation column_packing->saturation application This compound Application saturation->application leaching Simulated Rainfall application->leaching collection Leachate Collection leaching->collection soil_sectioning Soil Column Sectioning leachate_analysis Leachate Analysis collection->leachate_analysis breakthrough_curve Breakthrough Curve leachate_analysis->breakthrough_curve soil_analysis Soil Segment Analysis soil_sectioning->soil_analysis mass_balance Mass Balance Calculation soil_analysis->mass_balance

Caption: Workflow for the Column Leaching Study.

References

Application Note: Utilizing RNA Sequencing to Elucidate Gene Expression Alterations Following Tribufos Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribufos, an organophosphate pesticide, is primarily used as a cotton defoliant.[1] Like other organophosphates, its mechanism of action involves the inhibition of acetylcholinesterase (AChE), leading to neurotoxic effects. However, the broader impact of this compound on cellular and molecular processes is not fully understood. RNA sequencing (RNA-Seq) is a powerful, high-throughput technology that enables a comprehensive analysis of the transcriptome, providing valuable insights into how chemical exposure alters gene expression. This application note provides a framework for using RNA-Seq to study the toxicogenomic effects of this compound, with a focus on identifying differentially expressed genes and affected signaling pathways.

Disclaimer: As of the latest literature review, specific public data on RNA sequencing following this compound exposure is not available. Therefore, this document will provide a generalized protocol applicable to organophosphate pesticides, using data from related compounds as illustrative examples. The methodologies described herein are fully applicable to the study of this compound.

Key Applications of RNA-Seq in this compound Toxicity Studies

  • Mechanism of Action: Elucidate the molecular mechanisms underlying this compound-induced toxicity beyond AChE inhibition.

  • Biomarker Discovery: Identify potential biomarkers of this compound exposure and effect.

  • Pathway Analysis: Determine the signaling pathways and biological processes perturbed by this compound.

  • Dose-Response Modeling: Characterize gene expression changes across a range of this compound concentrations.

  • Comparative Toxicology: Compare the transcriptomic effects of this compound with other organophosphates.

Experimental Design and Workflow

A typical RNA-Seq experiment to investigate the effects of this compound involves several key stages, from sample preparation to data analysis. A well-designed experiment is crucial for obtaining robust and meaningful results. Key considerations include the choice of model system (e.g., cell lines, animal models), exposure concentrations, time points, and the number of biological replicates.

G cluster_prep Sample Preparation cluster_rna RNA Processing cluster_lib Library Preparation cluster_seq Sequencing cluster_analysis Data Analysis cell_culture Cell Culture/ Animal Model exposure This compound Exposure (Treatment vs. Control) cell_culture->exposure harvest Sample Harvest exposure->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc1 RNA Quality Control (RIN, Concentration) rna_extraction->qc1 mrna_enrich mRNA Enrichment/ rRNA Depletion qc1->mrna_enrich fragmentation RNA Fragmentation mrna_enrich->fragmentation cdna_synthesis cDNA Synthesis (1st & 2nd Strand) fragmentation->cdna_synthesis ligation Adapter Ligation cdna_synthesis->ligation amplification PCR Amplification ligation->amplification qc2 Library Quality Control (Size, Concentration) amplification->qc2 sequencing High-Throughput Sequencing (e.g., Illumina) qc2->sequencing qc3 Raw Data QC sequencing->qc3 alignment Read Alignment to Reference Genome qc3->alignment quantification Gene Expression Quantification alignment->quantification dge Differential Gene Expression Analysis quantification->dge pathway Pathway & Functional Enrichment Analysis dge->pathway

Figure 1: Experimental workflow for RNA sequencing analysis of this compound exposure.

Data Presentation: Expected Outcomes

Upon exposure to organophosphates, significant changes in gene expression are expected. The following tables present hypothetical data based on studies of related organophosphate pesticides, such as phosmet (B1677707) and chlorpyrifos, to illustrate the potential findings from a this compound RNA-Seq experiment. In a study on zebrafish embryos exposed to the organophosphate phosmet, 2190 genes were identified as differentially expressed, with 822 upregulated and 1368 downregulated.[2][3]

Table 1: Hypothetical Differentially Expressed Genes (DEGs) Following this compound Exposure

Gene SymbolGene NameLog2 Fold Changep-valueRegulation
FOSFos proto-oncogene, AP-1 transcription factor subunit2.581.2e-08Upregulated
JUNJun proto-oncogene, AP-1 transcription factor subunit2.133.4e-07Upregulated
HMOX1Heme oxygenase 11.985.6e-06Upregulated
GADD45AGrowth arrest and DNA damage-inducible alpha1.759.1e-06Upregulated
BDNFBrain-derived neurotrophic factor-1.522.3e-05Downregulated
SYN2Synapsin II-1.897.8e-06Downregulated
ACHEAcetylcholinesterase-2.051.5e-07Downregulated
CYP1A1Cytochrome P450 family 1 subfamily A member 13.104.5e-09Upregulated
GSTM1Glutathione S-transferase mu 12.458.2e-07Upregulated
CATCatalase-1.603.1e-05Downregulated

Table 2: Hypothetical Enriched Signaling Pathways Affected by this compound

Pathway NameNo. of DEGs in Pathwayp-value
MAPK Signaling Pathway451.5e-12
Oxidative Stress Response382.8e-10
Neurotrophin Signaling Pathway256.2e-08
Glutathione Metabolism229.1e-07
Calcium Signaling Pathway311.4e-06
Apoptosis413.7e-06
Axon Guidance205.5e-05
Drug Metabolism - Cytochrome P450188.9e-05

Affected Signaling Pathways: MAPK Signaling

Organophosphate exposure is known to induce cellular stress, often leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][6] These pathways, including the ERK, JNK, and p38 cascades, are crucial in regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation in response to extracellular stimuli.[4][5][6]

G cluster_input Stimuli cluster_cascade MAPK Cascade cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_output Cellular Response This compound This compound Exposure ros Oxidative Stress (ROS) This compound->ros raf Raf ros->raf activates mekk MEKK ros->mekk activates ask1 ASK1 ros->ask1 activates mek12 MEK1/2 raf->mek12 phosphorylates mkk47 MKK4/7 mekk->mkk47 phosphorylates mkk36 MKK3/6 ask1->mkk36 phosphorylates erk12 ERK1/2 mek12->erk12 phosphorylates jnk JNK mkk47->jnk phosphorylates p38 p38 mkk36->p38 phosphorylates proliferation Proliferation/ Survival erk12->proliferation promotes apoptosis Apoptosis jnk->apoptosis induces p38->apoptosis mediates inflammation Inflammation p38->inflammation mediates

Figure 2: Simplified diagram of the MAPK signaling pathway activated by this compound-induced oxidative stress.

Experimental Protocols

Protocol 1: Cell Culture and this compound Exposure

This protocol is a general guideline and should be optimized for the specific cell line and experimental goals.

  • Cell Culture: Culture a relevant cell line (e.g., human neuroblastoma SH-SY5Y or hepatoma HepG2 cells) in appropriate media and conditions until they reach approximately 80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations. Include a vehicle control (media with the same concentration of DMSO without this compound).

  • Exposure: Replace the existing cell culture media with the media containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48 hours).

  • Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for RNA extraction. Cells can be lysed directly in the culture dish or scraped and pelleted.

Protocol 2: Total RNA Extraction

High-quality RNA is essential for successful RNA-Seq. This protocol uses a common reagent, TRIzol.

  • Cell Lysis: Add 1 mL of TRIzol reagent per 10 cm² of culture dish area to the harvested cells. Pipette the cell lysate up and down several times to homogenize.

  • Phase Separation: Transfer the homogenate to a new microfuge tube and incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol used, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol used. Mix gently and incubate at room temperature for 10 minutes.

  • RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (B145695) per 1 mL of TRIzol used. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in RNase-free water.

  • Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop) and the integrity using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value of 7 or higher is recommended.[7]

Protocol 3: Illumina TruSeq RNA Library Preparation (Summarized)

This is a summarized protocol based on the Illumina TruSeq Stranded mRNA Sample Preparation Guide.[8] Always refer to the manufacturer's latest protocol for detailed instructions.

  • mRNA Purification: Isolate mRNA from total RNA using poly-T oligo-attached magnetic beads. The poly-A tails of mRNA will bind to the beads.

  • Fragmentation: Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments to make them blunt and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments.

  • PCR Amplification: Enrich the adapter-ligated cDNA fragments through PCR to create the final library.

  • Library Quality Control: Validate the final library by checking its size distribution on an Agilent TapeStation or Bioanalyzer and quantifying the concentration using qPCR or a Qubit fluorometer.[9]

Protocol 4: Bioinformatic Analysis of RNA-Seq Data

A standard bioinformatics pipeline is required to process the raw sequencing data and identify differentially expressed genes.

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.[10]

  • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the gene counts and perform statistical analysis to identify differentially expressed genes between the this compound-treated and control groups.[11]

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or g:Profiler to understand the biological implications of the gene expression changes.

Conclusion

RNA sequencing is a powerful and comprehensive approach to investigate the molecular toxicology of this compound. By following the protocols and workflow outlined in this application note, researchers can identify key genes and pathways affected by this compound exposure, leading to a better understanding of its mechanisms of toxicity and the discovery of potential biomarkers. While specific data for this compound is currently lacking, the established methodologies for other organophosphates provide a robust framework for future studies on this compound.

References

Application Note: Proteomic Analysis of Cellular Response to Tribufos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview and experimental protocols for the proteomic analysis of cellular responses to Tribufos, an organophosphate pesticide. The information herein is intended to guide researchers in designing and conducting experiments to understand the molecular mechanisms of this compound-induced toxicity.

Introduction

This compound (S,S,S-tributyl phosphorotrithioate) is an organophosphate pesticide primarily used as a cotton defoliant.[1][2] Like other organophosphates, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), leading to neurotoxic effects.[1][3] However, the broader impact of this compound on the cellular proteome is not yet fully elucidated. Proteomic analysis offers a powerful approach to identify the full spectrum of protein expression changes and cellular pathways affected by this compound exposure, providing critical insights for toxicology and the development of potential therapeutic interventions.

Quantitative Data Summary

The following tables represent hypothetical quantitative proteomic data from a study on human neuroblastoma cells (SH-SY5Y) treated with a sub-lethal dose of this compound for 24 hours. Data was generated using label-free quantification mass spectrometry.

Table 1: Differentially Expressed Proteins in SH-SY5Y Cells Following this compound Treatment

Protein AccessionGene SymbolProtein NameFold Changep-value
P06733APPAmyloid precursor protein-2.10.005
P60709ACTBActin, cytoplasmic 1-1.80.012
P08670VIMVimentin-1.70.015
P17987HSP90AA1Heat shock protein HSP 90-alpha2.50.003
P62258ENO1Alpha-enolase-1.90.008
Q04695PARK7Parkinson disease protein 7-2.30.001
P31946YWHAZ14-3-3 protein zeta/delta1.60.021
P04040GAPDHGlyceraldehyde-3-phosphate dehydrogenase-1.50.033
P49411PRDX2Peroxiredoxin-22.20.006
Q13162UCHL1Ubiquitin carboxyl-terminal hydrolase isozyme L1-2.00.009

Table 2: Enriched Cellular Pathways Affected by this compound Treatment

Pathway NameNumber of Proteinsp-value
Axon Guidance151.2e-5
Glycolysis / Gluconeogenesis123.5e-4
Ubiquitin-Proteasome System108.1e-4
Oxidative Stress Response81.5e-3
Cytoskeletal Regulation142.2e-3

Experimental Protocols

The following protocols provide a framework for conducting a proteomic analysis of this compound-treated cells.

1. Cell Culture and this compound Treatment

  • Cell Line: Human neuroblastoma cells (SH-SY5Y).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Treat cells at a sub-lethal concentration (determined by a prior cytotoxicity assay, e.g., MTT assay) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO-treated) group.

2. Protein Extraction and Digestion

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Procedure:

    • Wash cell pellets with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA assay.

  • Digestion:

    • Take 100 µg of protein from each sample.

    • Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.

    • Alkylate cysteine residues with 20 mM iodoacetamide (B48618) (IAA) at room temperature in the dark for 30 minutes.

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea (B33335) concentration to less than 1 M.

    • Digest with Trypsin/Lys-C mix overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptides using C18 spin columns.

3. Mass Spectrometry Analysis

  • Instrumentation: A high-resolution mass spectrometer such as a Q-Exactive or Orbitrap series instrument coupled with a nano-liquid chromatography system.

  • LC-MS/MS Method:

    • Load peptides onto a C18 trap column.

    • Separate peptides on an analytical C18 column using a gradient of acetonitrile (B52724) in 0.1% formic acid.

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode.

    • Set the full scan mass range to 350-1500 m/z.

    • Select the top 10-20 most intense precursor ions for HCD fragmentation.

4. Data Analysis

  • Software: Use software such as MaxQuant, Proteome Discoverer, or similar for protein identification and quantification.

  • Database Search: Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).

  • Statistical Analysis: Perform statistical analysis to identify differentially expressed proteins (e.g., t-test or ANOVA with a significance threshold of p < 0.05 and a fold change cutoff).

  • Bioinformatics Analysis: Use tools like DAVID, Metascape, or Ingenuity Pathway Analysis (IPA) for gene ontology and pathway enrichment analysis to understand the biological context of the proteomic changes.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway affected by this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis CellCulture Cell Culture (SH-SY5Y) TribufosTreatment This compound Treatment CellCulture->TribufosTreatment ProteinExtraction Protein Extraction TribufosTreatment->ProteinExtraction ProteinDigestion Protein Digestion & Desalting ProteinExtraction->ProteinDigestion LCMS LC-MS/MS Analysis ProteinDigestion->LCMS ProteinID Protein Identification & Quantification LCMS->ProteinID Stats Statistical Analysis ProteinID->Stats Bioinformatics Bioinformatics & Pathway Analysis Stats->Bioinformatics Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Glycolysis Inhibition of Glycolysis (GAPDH, ENO1) This compound->Glycolysis UPS Ubiquitin-Proteasome System Dysfunction This compound->UPS ROS Increased ROS Receptor->ROS MAPK_Pathway MAPK Signaling (e.g., JNK, p38) ROS->MAPK_Pathway Cytoskeleton Cytoskeletal Disruption (Actin, Vimentin) MAPK_Pathway->Cytoskeleton Apoptosis Apoptosis MAPK_Pathway->Apoptosis Neurodegeneration Neurodegeneration Cytoskeleton->Neurodegeneration UPS->Neurodegeneration

References

Application Notes and Protocols for Developing Resistant Crop Varieties to Reduce Defoliant Needs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of crop varieties resistant to defoliants (herbicides) is a critical strategy in modern agriculture to ensure food security and reduce the environmental impact of chemical weed control. By engineering crops to tolerate specific herbicides, farmers can effectively manage weeds post-emergence, leading to improved yields and reduced reliance on pre-emergence herbicides and tillage. This document provides detailed application notes and protocols for the development of such resistant crop varieties, focusing on genetic engineering and molecular breeding techniques.

Core Mechanisms of Herbicide Resistance

Herbicide resistance in plants is primarily achieved through two mechanisms:

  • Target-Site Resistance (TSR): This involves modifications to the protein targeted by the herbicide, preventing the herbicide molecule from binding and exerting its phytotoxic effect. This is often the result of a single nucleotide polymorphism (SNP) in the gene encoding the target protein.[1][2]

  • Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site.[1] This can include reduced uptake or translocation of the herbicide, increased sequestration in vacuoles, or enhanced metabolic detoxification of the herbicide into non-toxic compounds.[1][2]

Data Presentation: Impact of Herbicide-Resistant Crops

The adoption of herbicide-resistant crops has had a significant impact on agricultural practices, including changes in herbicide use and crop yields.

Table 1: Adoption of Genetically Engineered Herbicide-Tolerant (HT) Crops in the United States (2000-2023, Percent of Planted Acres)

YearCornUpland CottonSoybeans
200072654
2005265287
2010707893
2015899494
2020909594
2023919795

Source: USDA, Economic Research Service[3]

Table 2: Trends in Herbicide Use on Selected Crops in the United States

CropChange in Herbicide Use (1996-2011)Primary Driver
CornIncrease from ~1.5 to >2.0 lbs/acre (2001-2010)Increased reliance on glyphosate (B1671968) with HT corn.[4]
SoybeansOverall increase of 527 million poundsWidespread adoption of glyphosate-tolerant soybeans.[5]
CottonOverall increase of 527 million poundsWidespread adoption of glyphosate-tolerant cotton.[5]

Note: While the initial goal of herbicide-resistant crops was to simplify weed management, the over-reliance on single herbicides like glyphosate has led to the evolution of resistant weeds, which in some cases has necessitated an overall increase in herbicide use.[4][5][6][7][8]

Experimental Protocols

Protocol 1: Development of Herbicide-Resistant Crops using Agrobacterium-mediated Transformation

This protocol outlines the general steps for introducing a gene conferring herbicide resistance into a crop plant using Agrobacterium tumefaciens.

1. Gene of Interest and Vector Construction:

  • Isolate the gene of interest that confers herbicide resistance. Common examples include:
  • A mutated version of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) gene for glyphosate resistance.[9][10][11]
  • The phosphinothricin (B1261767) acetyltransferase (pat) or bialaphos (B1667065) resistance (bar) gene for glufosinate (B12851) resistance.[8]
  • A mutated acetolactate synthase (ALS) gene for resistance to sulfonylureas and imidazolinones.
  • Clone the gene into a Ti plasmid-based binary vector. The vector should contain:
  • The gene of interest under the control of a suitable plant promoter (e.g., CaMV 35S).
  • A selectable marker gene (e.g., antibiotic resistance) for selection of transformed plant cells.
  • T-DNA border sequences (Left and Right Borders) that facilitate the transfer of the gene cassette into the plant genome.

2. Agrobacterium Transformation:

  • Introduce the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101, AGL-1) via electroporation or heat shock.
  • Culture the transformed Agrobacterium on a selective medium to isolate colonies containing the vector.

3. Plant Transformation:

  • Prepare explants from the target crop (e.g., leaf discs, embryos, or calli).
  • Co-cultivate the explants with the transformed Agrobacterium suspension. Wounding the plant tissue can enhance transformation efficiency.
  • During co-cultivation, the Agrobacterium will transfer the T-DNA containing the herbicide resistance gene into the plant cells, where it integrates into the plant genome.[12][13]

4. Selection and Regeneration:

  • After co-cultivation, transfer the explants to a selection medium containing an antibiotic (to kill the Agrobacterium) and the appropriate selective agent (corresponding to the selectable marker gene) to inhibit the growth of non-transformed plant cells.
  • Culture the explants on a regeneration medium to induce shoot and root formation from the transformed cells.

5. Analysis of Transgenic Plants:

  • Confirm the presence and integration of the transgene in the regenerated plants using molecular techniques such as PCR, Southern blotting, and DNA sequencing.
  • Verify the expression of the herbicide resistance gene using RT-qPCR and Western blotting.
  • Conduct herbicide resistance assays by spraying the transgenic plants with the target herbicide to confirm the resistant phenotype.

Protocol 2: Development of Herbicide-Resistant Crops using CRISPR/Cas9 Gene Editing

This protocol describes the use of CRISPR/Cas9 to introduce specific mutations in an endogenous gene to confer herbicide resistance.

1. Target Gene Selection and sgRNA Design:

  • Identify a suitable target gene. For example, to confer resistance to sulfonylurea herbicides, the ALS gene is a common target.
  • Design single guide RNAs (sgRNAs) that will direct the Cas9 nuclease to a specific site within the target gene. The sgRNA should be designed to induce a specific mutation known to confer herbicide resistance.

2. CRISPR/Cas9 Vector Construction:

  • Clone the Cas9 nuclease gene and the designed sgRNA(s) into a plant expression vector.[14]
  • The vector should also contain a selectable marker for the selection of transformed plant cells.

3. Plant Transformation:

  • Deliver the CRISPR/Cas9 vector into plant cells. This can be achieved through Agrobacterium-mediated transformation (as described in Protocol 1) or biolistic particle delivery.

4. Regeneration and Selection:

  • Regenerate whole plants from the transformed cells on a selective medium.

5. Mutation Detection and Analysis:

  • Screen the regenerated plants for the desired mutation at the target site. This can be done by PCR amplification of the target region followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis.
  • Select plants with the desired mutation and that are free of the Cas9 and sgRNA transgenes in subsequent generations (if desired) to obtain non-transgenic, gene-edited plants.
  • Confirm the herbicide-resistant phenotype through herbicide application assays.

Protocol 3: Marker-Assisted Selection (MAS) for Herbicide Resistance Breeding

MAS is used to accelerate the introgression of a desired gene (in this case, for herbicide resistance) into an elite crop variety.[15][16][17][18]

1. Identification of Markers:

  • Identify molecular markers (e.g., SSRs, SNPs) that are tightly linked to the gene conferring herbicide resistance. This is typically done through genetic mapping in a population segregating for the resistance trait.

2. Crossing and Population Development:

  • Cross a donor plant carrying the herbicide resistance gene with a recurrent parent (an elite variety that lacks resistance).
  • Develop a segregating population (e.g., F2 or backcross population).

3. Marker-Assisted Foreground Selection:

  • In each generation, screen the progeny for the presence of the molecular markers linked to the herbicide resistance gene. This allows for the early identification of plants carrying the desired gene without the need for phenotypic screening (herbicide application).

4. Marker-Assisted Background Selection:

  • Simultaneously, use markers distributed across the genome to select for individuals that have the highest proportion of the recurrent parent's genome. This accelerates the recovery of the elite genetic background.

5. Phenotypic Confirmation:

  • In the final generations, confirm the herbicide resistance of the selected lines through conventional herbicide application assays.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_GE Genetic Engineering cluster_CRISPR CRISPR/Cas9 Gene Editing cluster_MAS Marker-Assisted Selection A 1. Gene Identification (e.g., resistant EPSPS, pat/bar) B 2. Vector Construction (Ti plasmid) A->B C 3. Agrobacterium Transformation B->C D 4. Plant Transformation (Co-cultivation) C->D E 5. Selection & Regeneration D->E F 6. Molecular & Phenotypic Analysis E->F G 1. Target Gene & sgRNA Design (e.g., ALS gene) H 2. CRISPR/Cas9 Vector Construction G->H I 3. Plant Transformation H->I J 4. Regeneration & Selection I->J K 5. Mutation Detection & Analysis J->K L 6. Herbicide Resistance Confirmation K->L M 1. Marker Identification (Linked to resistance gene) N 2. Crossing & Population Development M->N O 3. Foreground & Background Selection N->O P 4. Generation Advancement O->P Q 5. Phenotypic Confirmation P->Q shikimate_pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHP synthase PEP->DAHPS E4P Erythrose 4-phosphate E4P->DAHPS Shikimate Shikimate DAHPS->Shikimate EPSPS EPSP Synthase Shikimate->EPSPS EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) EPSPS->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AAs Glyphosate Glyphosate Glyphosate->EPSPS Resistant_EPSPS Resistant EPSPS (Target-Site Mutation) Glyphosate->Resistant_EPSPS Resistant_EPSPS->EPSP herbicide_detoxification cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration Herbicide_in Herbicide (Active) P450 Cytochrome P450s (Oxidation, Hydroxylation) Herbicide_in->P450 Herbicide_modified Modified Herbicide P450->Herbicide_modified GST Glutathione S-transferases (GSTs) Herbicide_conjugated Conjugated Herbicide (Non-toxic) GST->Herbicide_conjugated GT Glycosyltransferases (GTs) GT->Herbicide_conjugated Vacuole Vacuolar Sequestration Herbicide_modified->GST Herbicide_modified->GT Herbicide_conjugated->Vacuole

References

Application of Tribufos in Cotton Defoliation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tribufos as a cotton defoliant in a research setting. This document includes details on its mechanism of action, experimental protocols for its application and evaluation, and quantitative data from relevant studies. The information is intended to guide researchers in designing and executing robust experiments to investigate cotton defoliation.

Introduction

This compound (S,S,S-tributyl phosphorotrithioate) is an organophosphate compound widely used as a harvest-aid chemical in cotton production.[1][2] Its primary function is to induce defoliation, the process of leaf shedding, prior to mechanical harvesting.[1][2] Timely and effective defoliation is crucial for improving harvest efficiency, reducing lint contamination from green leaves, and minimizing boll rot.[3] this compound is categorized as an herbicidal defoliant; it injures the leaf tissue, which in turn stimulates the production of ethylene (B1197577), a plant hormone that promotes the formation of an abscission layer at the base of the petiole, leading to leaf drop.

Mechanism of Action

The application of this compound to cotton leaves initiates a stress response that leads to the biosynthesis of ethylene.[4] Ethylene is a key regulator of leaf abscission in cotton. The increased levels of ethylene disrupt the balance with another plant hormone, auxin, which normally inhibits abscission. This hormonal shift triggers a cascade of enzymatic reactions within the abscission zone, a specialized layer of cells at the base of the leaf petiole. Enzymes such as cellulase (B1617823) and polygalacturonase are activated, breaking down the cell walls in the abscission layer and leading to the separation and shedding of the leaf.

// Nodes this compound [label="this compound Application", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Leaf_Injury [label="Leaf Injury/Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ethylene_Biosynthesis [label="Increased Ethylene Biosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Hormonal_Imbalance [label="Hormonal Imbalance\n(Ethylene > Auxin)", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme_Activation [label="Activation of Cell Wall\nDegrading Enzymes\n(Cellulase, Polygalacturonase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Abscission_Layer [label="Degradation of\nAbscission Layer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leaf_Drop [label="Leaf Drop (Defoliation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Leaf_Injury; Leaf_Injury -> Ethylene_Biosynthesis; Ethylene_Biosynthesis -> Hormonal_Imbalance; Hormonal_Imbalance -> Enzyme_Activation; Enzyme_Activation -> Abscission_Layer; Abscission_Layer -> Leaf_Drop; } dot Caption: Signaling pathway of this compound-induced cotton leaf defoliation.

Quantitative Data

The following tables summarize the quantitative data related to the application of this compound for cotton defoliation.

Table 1: Recommended Application Rates of this compound for Cotton Defoliation

Application ScenarioThis compound Rate (pints/Acre)This compound Rate (lbs. a.i./Acre)Reference
General Plant Defoliation1.0 - 1.50.75 - 1.125[1]
Bottom DefoliationProportional to the fraction of the plant being defoliatedProportional to the fraction of the plant being defoliated[1]
Rank Cotton1.51.125[1]
With Tank Mix Partner (Thidiazuron)1.0 - 1.50.75 - 1.125[1]

Table 2: Dissipation of this compound in Cotton Fiber Under Field Conditions [5]

Time After Application (Days)This compound Concentration in Fiber (mg/kg)Reduction Rate (%)
012.40
77.837.1
144.861.3
212.976.6
281.984.7

Experimental Protocols

The following protocols provide a framework for conducting research on this compound-induced cotton defoliation.

Field Trial Protocol

This protocol outlines a typical field experiment to evaluate the efficacy of this compound as a cotton defoliant.

// Nodes A [label="Experimental Design\n(e.g., Randomized Complete Block)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Plot Establishment\n(e.g., 4 rows x 10 m)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Treatment Preparation\n(this compound dilutions, Controls)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Application Timing Determination\n(e.g., 60-70% open bolls)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="this compound Application\n(e.g., Backpack sprayer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Data Collection\n(Defoliation %, Leaf Drop %, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Statistical Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> E; D -> E; E -> F; F -> G; } dot Caption: General workflow for a field trial evaluating this compound.

Objective: To determine the effect of different concentrations of this compound on the percentage of cotton defoliation.

Materials:

  • Cotton seeds (specify cultivar)

  • This compound formulation (e.g., 6 lbs/gallon emulsifiable concentrate)

  • Backpack sprayer with a boom and flat-fan nozzles

  • Measuring cylinders and containers for preparing spray solutions

  • Personal Protective Equipment (PPE)

  • Plot markers

Experimental Design:

  • Layout: Use a randomized complete block design with 3-4 replications.

  • Plot Size: Each plot should consist of at least 4 rows, each 10 meters long. Data should be collected from the central two rows to minimize edge effects.

  • Treatments:

    • Untreated Control (water spray)

    • This compound at varying concentrations (e.g., 0.5, 1.0, 1.5, and 2.0 pints/acre).

Procedure:

  • Planting and Crop Management: Plant cotton and follow standard agronomic practices for the region regarding fertilization, irrigation, and pest control.

  • Application Timing: Apply this compound when the cotton has reached the desired maturity, typically when 60-70% of the bolls are open.[5]

  • Treatment Preparation: Calculate the amount of this compound and water needed for each treatment based on the sprayer calibration and plot size. Prepare the spray solutions immediately before application.

  • Application: Apply the treatments uniformly to the respective plots using a calibrated backpack sprayer. Ensure thorough coverage of the cotton foliage.

  • Data Collection:

    • Defoliation Percentage: At 7, 14, and 21 days after treatment (DAT), visually estimate the percentage of leaves that have dropped from the plants in the central two rows of each plot.

    • Leaf Drop Count: Alternatively, tag a specific number of plants in each plot before application and count the number of leaves. At each time point, recount the leaves on the tagged plants to calculate the percentage of leaf drop.

    • Boll Opening Percentage: Visually estimate the percentage of open bolls at each data collection point.

    • Phytotoxicity: Record any signs of phytotoxicity, such as leaf desiccation or "stuck" leaves.

Data Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Laboratory Bioassay for Ethylene Production

This protocol describes a laboratory experiment to quantify ethylene production from cotton leaf discs treated with this compound.

Objective: To measure the dose-dependent effect of this compound on ethylene production in cotton leaf tissue.

Materials:

  • Mature cotton leaves from greenhouse-grown plants

  • This compound

  • Syringes and gas-tight vials

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Incubation chamber or growth room

  • Cork borer

Procedure:

  • Leaf Disc Preparation: Collect fully expanded, healthy cotton leaves. Use a cork borer to cut uniform leaf discs (e.g., 1 cm in diameter).

  • Treatment Application: Place a set number of leaf discs (e.g., 5-10) in a gas-tight vial containing a small amount of buffer or water. Add different concentrations of this compound to the vials. Include a control group with no this compound.

  • Incubation: Seal the vials and incubate them under controlled conditions (e.g., 25°C, constant light) for a specific period (e.g., 24, 48, 72 hours).

  • Ethylene Measurement: At each time point, withdraw a headspace gas sample from each vial using a gas-tight syringe. Inject the sample into the GC-FID to quantify the ethylene concentration.

  • Data Analysis: Express the results as ethylene production per unit of leaf weight or area per hour. Analyze the data using ANOVA to determine the effect of this compound concentration on ethylene production.

Safety Precautions

This compound is a toxic chemical. Always refer to the Safety Data Sheet (SDS) before handling. Use appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, during preparation and application. Conduct all work in a well-ventilated area.

Conclusion

This compound is an effective cotton defoliant that acts by inducing ethylene production and promoting leaf abscission. The provided protocols offer a foundation for researchers to investigate its efficacy and mechanism of action under controlled experimental conditions. Further research could focus on the molecular aspects of this compound-induced signaling pathways and its interactions with other plant hormones and environmental factors.

References

Troubleshooting & Optimization

Technical Support Center: Tribufos Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Tribufos residue analysis.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound residues.

ProblemPossible CausesRecommended Solutions
Low Analyte Recovery Incomplete Extraction: Inefficient extraction from complex matrices like cottonseed or soil.[1][2] Analyte Degradation: this compound is susceptible to hydrolysis under alkaline conditions.[3] Strong Matrix Retention: Particularly in fatty matrices, this compound can be strongly retained.[4] Loss during Cleanup: Adsorption of this compound onto SPE sorbents.Optimize Extraction: For fatty matrices like cottonseed, a modified QuEChERS method with acetonitrile (B52724) and n-hexane (10:1 v/v) can be effective.[5] For soil, extraction with 10% aqueous acetone (B3395972) followed by partitioning into methylene (B1212753) chloride is a validated method.[1] Control pH: Ensure extraction and sample processing conditions are neutral to acidic to prevent hydrolytic degradation.[3] Matrix-Specific Cleanup: For fatty matrices, use sorbents like a combination of activated charcoal and primary secondary amine (PSA) for cleanup.[5] Gel permeation chromatography (GPC) is also an effective technique for lipid removal.[4] Select Appropriate Sorbent: Evaluate different SPE sorbents to find one with minimal interaction with this compound. C18 and PSA are commonly used for organophosphates.[6]
Poor Chromatographic Peak Shape (Tailing, Splitting) Active Sites in GC System: Organophosphates like this compound can interact with active sites in the GC inlet liner, column, or detector.[7] Matrix Effects: Co-eluting matrix components can interfere with the analyte peak.[8] Inappropriate Column Choice: The GC or LC column may not be suitable for organophosphate analysis.Use Deactivated Liners and Columns: Employ deactivated liners with quartz wool and use columns specifically designed for pesticide analysis to minimize active sites.[7] Enhance Cleanup: Improve the sample cleanup procedure to remove more matrix interferences.[6] Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that matches the samples to compensate for matrix effects. Column Selection: For GC, a low-polarity silarylene phase column (similar to 5% diphenyl/95% dimethyl polysiloxane) is suitable.[9] For LC, a C18 column is commonly used.
Inconsistent or Non-Reproducible Results Sample Inhomogeneity: Uneven distribution of this compound residues in the sample. Variable Extraction Efficiency: Inconsistent performance of the extraction procedure. Instrument Instability: Fluctuations in GC or MS performance.Thorough Homogenization: Ensure samples are thoroughly homogenized before taking a subsample for extraction. Standardize Procedures: Strictly follow a validated standard operating procedure (SOP) for sample preparation. Internal Standards: Use an appropriate internal standard to correct for variations in extraction and instrument response. Regular Instrument Maintenance: Perform regular maintenance on the GC/LC-MS system, including cleaning the ion source and checking for leaks.
High Background or Matrix Interference Insufficient Cleanup: The cleanup step is not effectively removing co-extractive compounds.[6] Complex Matrix: Matrices like cottonseed oil contain high amounts of lipids and pigments that can interfere with the analysis.[5]Optimize Cleanup: For fatty matrices, a combination of activated charcoal and PSA can effectively remove pigments and fats.[5] Pass-through SPE with cartridges like Oasis PRiME HLB is also a good option for removing lipids and phospholipids.[6] Use Selective Detection: Employ GC-MS/MS or LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for high selectivity and to minimize the impact of matrix interference.[8][10]
Analyte Degradation During Storage Improper Storage Temperature: this compound may degrade if samples are not stored at the correct temperature. pH Changes: Changes in sample pH during storage can lead to hydrolysis.[3]Frozen Storage: Store samples at or below -18°C to minimize degradation. Control pH: Ensure the sample matrix is at a neutral or slightly acidic pH before storage.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in analyzing this compound residues in cottonseed oil?

A1: Cottonseed oil is a complex and fatty matrix, presenting several challenges.[5] The high lipid content can cause significant matrix effects, leading to ion suppression or enhancement in mass spectrometry and potential contamination of the analytical system.[4][8] Pigments present in crude cottonseed oil can also interfere with the analysis.[5] Effective sample preparation, including efficient extraction and rigorous cleanup to remove fats and pigments, is crucial for accurate quantification of this compound.[4][5]

Q2: What are the major metabolites of this compound that I should consider in my analysis?

A2: The primary residue of concern for regulatory purposes is often this compound itself. However, understanding its metabolites can be important for comprehensive risk assessment and environmental fate studies. In soil and plants, the main oxidative metabolites are terbufos (B1683085) sulfoxide (B87167) and terbufos sulfone.[11] Under alkaline conditions, the major breakdown product is desbutylthio this compound. In animals, metabolism involves hydrolysis followed by methylation and oxidation, with the main metabolite being (3-hydroxy)-butylmethylsulfone.[3]

Q3: What are the recommended storage conditions for samples intended for this compound residue analysis?

A3: To ensure the stability of this compound residues, samples should be stored frozen, ideally at or below -18°C, until analysis.[12] Since this compound is susceptible to hydrolysis under alkaline conditions, it is also advisable to ensure the sample matrix is at a neutral or slightly acidic pH before long-term storage.[3]

Q4: Which analytical technique is more suitable for this compound analysis: GC-MS or LC-MS/MS?

A4: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of this compound.[13] GC-MS is a robust and widely used technique for organophosphate pesticides.[14] However, LC-MS/MS can offer advantages for complex matrices as it may require less rigorous cleanup and can be more suitable for thermally labile metabolites. The choice often depends on the specific matrix, the required sensitivity, and the availability of instrumentation. For confirmation and high selectivity, tandem mass spectrometry (MS/MS) with either GC or LC is recommended.[8][13]

Q5: How can I mitigate matrix effects in my this compound analysis?

A5: Matrix effects can be a significant source of error in residue analysis. Several strategies can be employed to mitigate them:

  • Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) with appropriate sorbents (e.g., PSA, C18, activated charcoal) or Gel Permeation Chromatography (GPC) to remove interfering compounds.[4][5]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound to compensate for signal suppression or enhancement.

  • Use of an Internal Standard: A suitable internal standard that behaves similarly to this compound can help correct for variations in sample preparation and instrument response.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound analysis from various studies.

Table 1: Recovery, LOD, and LOQ of this compound in Food Matrices

MatrixAnalytical MethodFortification Level (mg/kg)Recovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
Baby FoodHPLC-MS/MS0.00185-113-<0.001[13]
Baby FoodUPLC-MS/MS0.00192-119-<0.001[13]
Crude Cottonseed OilGC-µECD0.25 - 2.571.6-140.00.041-0.0960.125-0.264[5]
Cottonseed HullGC-QTOF/MS & LC-QTOF/MS0.0002 - 0.270-1200.0002-0.020.0002-0.02[2]

Table 2: GC-MS/MS and LC-MS/MS Parameters for this compound Analysis

ParameterGC-MS/MSLC-MS/MS
Ionization Mode Electron Impact (EI+)Positive Ion Electrospray (ESI+)
Precursor Ion (m/z) -Typically [M+H]⁺ or [M+Na]⁺
Product Ions (m/z) 231, 153, 103 Analyte and instrument dependent
Collision Energy (eV) Analyte and instrument dependentAnalyte and instrument dependent
Dwell Time (ms) Method dependentMethod dependent
Reference [15][13]

Note: Specific LC-MS/MS parameters such as precursor/product ions and collision energies need to be optimized for the specific instrument being used.

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound in Cottonseed Oil

This protocol is adapted from a method for pesticide residue analysis in crude cottonseed oil.[5]

  • Sample Preparation:

    • Weigh 1 gram of filtered crude cottonseed oil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile and 1 mL of n-hexane.

    • Vortex vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Vortex again for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg activated charcoal.

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Analysis:

    • Take the supernatant for GC-MS or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This is a general protocol for the extraction of organophosphate pesticides from water samples.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Cartridge Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution:

    • Elute the retained analytes with 2 x 4 mL of ethyl acetate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane (B92381) or ethyl acetate) for GC-MS or LC-MS/MS analysis.

Visualizations

Tribufos_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization (e.g., Cottonseed, Soil) Subsampling Subsampling Homogenization->Subsampling Spiking Internal Standard Spiking Subsampling->Spiking Extraction Extraction (e.g., QuEChERS, Solvent Extraction) Spiking->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Cleanup Extract Cleanup (dSPE, SPE, GPC) Centrifugation->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Injection GC-MS/MS or LC-MS/MS Injection Concentration->Injection Data Data Acquisition & Processing Injection->Data Quantification Quantification Data->Quantification

Caption: General workflow for this compound residue analysis.

Troubleshooting_Low_Recovery Problem Low Analyte Recovery Cause1 Incomplete Extraction? Problem->Cause1 Cause2 Analyte Degradation? Problem->Cause2 Cause3 Loss During Cleanup? Problem->Cause3 Solution1 Optimize extraction solvent/technique (e.g., modified QuEChERS) Cause1->Solution1 Yes Solution2 Control pH (neutral/acidic) Store samples properly (-18°C) Cause2->Solution2 Yes Solution3 Select appropriate SPE sorbent Consider alternative cleanup (GPC) Cause3->Solution3 Yes

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Enhancing Tribufos Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Tribufos detection methods.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the experimental detection of this compound using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 1: Low or No Signal for this compound

Potential Cause Troubleshooting Step
Improper Sample Preparation - Ensure complete extraction of this compound from the sample matrix. Use appropriate solvents like acetonitrile (B52724) or ethyl acetate.[1][2] - Optimize the clean-up step to remove interfering matrix components. Solid-phase extraction (SPE) is a common and effective technique.[3] - For soil samples, ensure proper homogenization and consider a solvent exchange step to a more GC-compatible solvent.
GC Inlet Issues - Liner Contamination: Replace the inlet liner, as active sites can cause analyte degradation.[4] - Incorrect Injection Volume: Optimize the injection volume; too large a volume can cause backflash.[5] - Leaking Septum: Regularly replace the septum to prevent sample loss.
Column Problems - Column Bleed: Condition the column according to the manufacturer's instructions. High column bleed can obscure analyte peaks. - Loss of Stationary Phase: If the column is old or has been used extensively at high temperatures, consider replacing it.
MS Detector Issues - Dirty Ion Source: Clean the ion source to improve sensitivity. - Incorrect MS Parameters: Ensure the correct ions for this compound are being monitored in Selected Ion Monitoring (SIM) mode for higher sensitivity.[3]

Issue 2: Peak Tailing or Poor Peak Shape

Potential Cause Troubleshooting Step
Active Sites in the GC System - Use a deactivated inlet liner and a high-quality, inert GC column.[6] - Consider using analyte protectants to minimize interactions with active sites.[7]
Improper Temperature Program - Optimize the initial oven temperature and the temperature ramp rate to ensure proper focusing of the analyte band at the head of the column.
Matrix Effects - Matrix components can co-elute with this compound, affecting peak shape. Enhance the sample clean-up procedure or use matrix-matched standards for calibration.[2][4]
Immunoassays (ELISA)

Issue 1: Low Signal or Sensitivity

Potential Cause Troubleshooting Step
Suboptimal Antibody/Antigen Concentration - Perform a checkerboard titration to determine the optimal concentrations of the coating antigen and the primary antibody.
Inefficient Blocking - Use an effective blocking buffer (e.g., BSA, non-fat dry milk) to minimize non-specific binding.
Insufficient Incubation Time/Temperature - Optimize incubation times and temperatures for each step (coating, blocking, antibody binding, substrate reaction).
Cross-reactivity with Other Organophosphates - Be aware of potential cross-reactivity with other structurally similar organophosphates, which can affect the accuracy of this compound quantification.[8][9][10]

Issue 2: High Background Signal

Potential Cause Troubleshooting Step
Inadequate Washing - Increase the number of washing steps and ensure vigorous washing to remove all unbound reagents.
Contaminated Reagents - Use fresh, high-quality reagents and sterile, nuclease-free water.
Non-specific Binding of Antibodies - Optimize the blocking step and consider using a different blocking agent.
Enzyme-Based Biosensors

Issue 1: Low Sensor Response

Potential Cause Troubleshooting Step
Inefficient Enzyme Immobilization - Experiment with different immobilization techniques (e.g., cross-linking, entrapment) to ensure high enzyme loading and activity.[11][12][13] - Optimize the concentration of the cross-linking agent (e.g., glutaraldehyde).[14]
Suboptimal pH or Temperature - Determine the optimal pH and temperature for the specific enzyme's activity and conduct the assay under these conditions.
Enzyme Inhibition by Matrix Components - Pre-treat the sample to remove potential enzyme inhibitors.

Issue 2: Poor Reproducibility

Potential Cause Troubleshooting Step
Inconsistent Electrode Surface - Ensure a consistent and reproducible modification of the electrode surface for each sensor.
Leaching of the Enzyme - Use a robust immobilization method to prevent the enzyme from detaching from the sensor surface.[11]
Fluctuations in Operating Conditions - Maintain stable temperature, pH, and substrate concentration throughout the experiment.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I improve the Limit of Detection (LOD) for this compound using GC-MS?

A1: To improve the LOD for this compound analysis by GC-MS, consider the following:

  • Optimize Sample Preparation: A more efficient extraction and clean-up procedure will result in a cleaner sample extract, reducing matrix interference and improving the signal-to-noise ratio.

  • Use a More Sensitive Detector: A triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode can significantly enhance sensitivity and selectivity compared to a single quadrupole MS.

  • Increase Injection Volume: A larger injection volume can increase the amount of analyte introduced into the system, but be cautious of potential backflash.

  • Use a High-Efficiency GC Column: A column with a narrower internal diameter and smaller film thickness can lead to sharper peaks and better resolution, improving the signal-to-noise ratio.[6]

Q2: What are the key considerations for developing a sensitive immunoassay for this compound?

A2: Key considerations include:

  • Antibody Specificity and Affinity: Use a monoclonal or polyclonal antibody with high specificity and affinity for this compound to minimize cross-reactivity with other organophosphates.[8]

  • Hapten Design: The design of the hapten used to produce the antibody is crucial for achieving high specificity.

  • Assay Format: Competitive ELISA formats are generally more sensitive for small molecules like this compound.

  • Signal Amplification: Employ signal amplification strategies, such as using enzyme-labeled secondary antibodies or fluorescent substrates, to enhance the detection signal.

Q3: What type of enzyme is suitable for a this compound biosensor, and how can its performance be enhanced?

A3: Acetylcholinesterase (AChE) is a commonly used enzyme for organophosphate detection, as these compounds inhibit its activity.[15] Organophosphate hydrolase (OPH) can also be used for direct detection.[12][16] To enhance performance:

  • Enzyme Source: Use an enzyme with high catalytic activity and stability.

  • Nanomaterials: Incorporate nanomaterials like gold nanoparticles or carbon nanotubes into the sensor design to increase the surface area for enzyme immobilization and enhance electron transfer.[14]

  • Genetic Engineering: Genetically engineered enzymes can offer improved sensitivity and selectivity.

Q4: What are common matrix effects in this compound analysis, and how can they be mitigated?

A4: Matrix effects, particularly in GC-MS, often manifest as signal enhancement or suppression due to co-eluting compounds from the sample matrix.[2][4][7][17] To mitigate these effects:

  • Thorough Sample Cleanup: Employ robust cleanup techniques like SPE to remove interfering substances.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[4]

  • Isotope Dilution Mass Spectrometry (IDMS): Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.

Q5: What are the essential quality control (QC) procedures for reliable this compound detection?

A5: Essential QC procedures include:

  • Method Validation: Validate the analytical method for parameters such as linearity, accuracy, precision, LOD, and LOQ.[18][19][20][21]

  • Use of Certified Reference Materials (CRMs): Analyze CRMs to verify the accuracy of the method.

  • Spike Recovery Studies: Spike blank samples with a known concentration of this compound to assess the recovery of the method.

  • Regular Calibration: Calibrate the instrument regularly using fresh standards.

  • Blanks: Analyze procedural blanks to check for contamination.[22]

Section 3: Data Presentation

Table 1: Comparison of Detection Limits for this compound and other Organophosphates by Different Methods

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSThis compoundCottonseed-0.05 ppm[23]
GC-MSThis compoundMilk-0.002 ppm[23]
GC-MS/MSOrganophosphatesVegetables0.1 - 10 µg/kg-
Immunoassay (ELISA)TriazophosWater, Rice, Cucumber6 ng/L-[24]
ImmunoassayParathion, Triazophos, ChlorpyrifosAgro-products9.88, 3.91, 1.47 ng/kg-[25]
Enzyme BiosensorDiazinon, Profenofos-10⁻⁷ mg/L-[14]

Section 4: Experimental Protocols

GC-MS Method for this compound in Cottonseed (Based on EPA Methods)
  • Sample Extraction:

    • Homogenize a representative sample of cottonseed.

    • Extract a known weight of the homogenized sample with acetonitrile.

    • Shake or blend for a specified time to ensure complete extraction.

  • Sample Clean-up (Solid-Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with the recommended solvents.

    • Load the acetonitrile extract onto the cartridge.

    • Wash the cartridge with a solvent to remove interferences.

    • Elute this compound with a suitable solvent (e.g., ethyl acetate).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a solvent suitable for GC injection (e.g., hexane (B92381) or iso-octane).

  • GC-MS Analysis:

    • GC Column: Use a capillary column suitable for pesticide analysis (e.g., DB-5ms).

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program:

      • Initial temperature: e.g., 80 °C, hold for 1-2 minutes.

      • Ramp: Increase to a final temperature of e.g., 280 °C at a rate of 10-20 °C/min.

      • Final hold: Hold at the final temperature for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for this compound.

    • Quantification: Use an external or internal standard calibration curve.

Section 5: Mandatory Visualizations

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Cottonseed) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Acetonitrile) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE Clean-up) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis by GC-MS.

Troubleshooting Logic for Low GC-MS Signal

Troubleshooting_Low_Signal Start Low or No this compound Signal Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_GC_Inlet Inspect GC Inlet Check_Sample_Prep->Check_GC_Inlet OK Solution_Sample Optimize Extraction & Clean-up Check_Sample_Prep->Solution_Sample Issue Found Check_Column Evaluate GC Column Performance Check_GC_Inlet->Check_Column OK Solution_Inlet Replace Liner & Septum Check_GC_Inlet->Solution_Inlet Issue Found Check_MS Verify MS Detector Function Check_Column->Check_MS OK Solution_Column Condition or Replace Column Check_Column->Solution_Column Issue Found Solution_MS Clean Ion Source, Check Parameters Check_MS->Solution_MS Issue Found End Signal Restored Check_MS->End OK Solution_Sample->End Solution_Inlet->End Solution_Column->End Solution_MS->End

Caption: Troubleshooting flowchart for low GC-MS signal.

Principle of Competitive ELISA for this compound Detection

Competitive_ELISA cluster_low Low this compound Concentration cluster_high High this compound Concentration Well1 Well coated with This compound-Protein Conjugate Binding1 Antibody binds to coated antigen Antibody1 Anti-Tribufos Antibody (Enzyme-labeled) Antibody1->Binding1 Substrate1 Substrate added Binding1->Substrate1 Signal1 Strong Color Signal Substrate1->Signal1 Well2 Well coated with This compound-Protein Conjugate Binding2 Antibody binds to free this compound Tribufos2 Free this compound in Sample Tribufos2->Binding2 Antibody2 Anti-Tribufos Antibody (Enzyme-labeled) Antibody2->Binding2 Substrate2 Substrate added Binding2->Substrate2 Signal2 Weak/No Color Signal Substrate2->Signal2

Caption: Competitive ELISA principle for this compound.

References

Technical Support Center: Matrix Interference in Tribufos Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the analysis of Tribufos in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and how does it affect this compound analysis?

A1: Matrix interference, also known as the matrix effect, is the alteration of the analytical signal of a target analyte (in this case, this compound) by co-extracted compounds from the sample matrix.[1] These interfering components can either suppress or enhance the signal, leading to inaccurate quantification of this compound. In gas chromatography (GC), matrix components can accumulate in the injector and on the column, leading to peak distortion and signal enhancement.[1] In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can affect the ionization efficiency of the target analyte in the ion source.[2]

Q2: Which types of samples are most susceptible to matrix effects in this compound analysis?

A2: Complex matrices are particularly prone to causing significant matrix effects. These include:

  • Food Matrices: Especially those with high fat content (e.g., oils, fatty fish, nuts), high pigment content (e.g., spinach, carrots), or complex carbohydrate composition (e.g., cereals).[1][3]

  • Environmental Matrices: Soil and sediment samples are known for their complexity and high content of organic matter, which can interfere with the analysis.[4]

  • Biological Matrices: Samples such as blood, plasma, and tissue can contain high levels of proteins and lipids that cause significant matrix effects.

Q3: What are the common strategies to mitigate matrix interference?

A3: Several strategies can be employed to minimize or compensate for matrix effects:

  • Sample Preparation and Cleanup: The most effective approach is to remove interfering matrix components before instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by dispersive solid-phase extraction (dSPE), is a widely used and effective technique.[5]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest but has a similar composition to the samples being analyzed. This helps to compensate for signal suppression or enhancement.[6]

  • Use of Internal Standards: The addition of a known concentration of an internal standard (ideally an isotopically labeled version of this compound) to all samples, standards, and blanks can help to correct for variations in signal response caused by matrix effects.

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analytical signal. However, this approach may compromise the method's sensitivity.[7]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Low recovery of this compound can be a significant issue, leading to underestimation of its concentration in the sample. The following troubleshooting guide provides a systematic approach to identifying and resolving the root cause.

Low_Recovery_Troubleshooting Troubleshooting Low this compound Recovery cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues cluster_instrument Instrumental Issues cluster_standards Standard Issues start Low Recovery Observed check_extraction 1. Verify Extraction Efficiency start->check_extraction extraction_issue1 Inadequate homogenization? check_extraction->extraction_issue1 check_cleanup 2. Evaluate Cleanup Step cleanup_issue1 Analyte loss on dSPE sorbent? check_cleanup->cleanup_issue1 check_instrument 3. Assess Instrument Performance instrument_issue1 Active sites in GC inlet? check_instrument->instrument_issue1 check_standards 4. Check Standard Stability standards_issue1 Degradation of stock/working solutions? check_standards->standards_issue1 extraction_solution1 Action: Ensure thorough sample homogenization (e.g., cryogenic milling for solids). extraction_issue1->extraction_solution1 Yes extraction_issue2 Incorrect solvent/sample ratio? extraction_issue1->extraction_issue2 No extraction_solution2 Action: Optimize solvent volume, especially for fatty matrices. extraction_issue2->extraction_solution2 Yes extraction_issue3 pH-dependent degradation? extraction_issue2->extraction_issue3 No extraction_issue3->check_cleanup No extraction_solution3 Action: Use a buffered QuEChERS method (e.g., AOAC or EN). extraction_issue3->extraction_solution3 Yes cleanup_solution1 Action: Test different sorbents (e.g., PSA, C18, GCB). Avoid GCB for planar pesticides. cleanup_issue1->cleanup_solution1 Yes cleanup_issue2 Excessive sorbent amount? cleanup_issue1->cleanup_issue2 No cleanup_issue2->check_instrument No cleanup_solution2 Action: Reduce the amount of dSPE sorbent. cleanup_issue2->cleanup_solution2 Yes instrument_solution1 Action: Use a fresh, deactivated liner and cut the column. Consider analyte protectants. instrument_issue1->instrument_solution1 Yes instrument_issue2 Ion suppression in MS source? instrument_issue1->instrument_issue2 No instrument_issue2->check_standards No instrument_solution2 Action: Clean the ion source. Modify chromatographic conditions to separate from interferences. instrument_issue2->instrument_solution2 Yes standards_solution1 Action: Prepare fresh standards and store them properly. standards_issue1->standards_solution1 Yes QuEChERS_Fatty_Matrix QuEChERS Workflow for High-Fat Matrices start 1. Homogenized Sample (15g) extraction 2. Add 15mL ACN (1% Acetic Acid) + Internal Standard Shake 1 min start->extraction salts 3. Add QuEChERS Salts (MgSO4, NaOAc) Shake 1 min extraction->salts centrifuge1 4. Centrifuge (≥4000 rpm, 5 min) salts->centrifuge1 supernatant 5. Take 1mL of Acetonitrile Layer centrifuge1->supernatant dspe 6. dSPE Cleanup (150mg MgSO4, 50mg PSA, 50mg C18) Vortex 1 min supernatant->dspe centrifuge2 7. Centrifuge (high speed, 5 min) dspe->centrifuge2 final_extract 8. Final Extract for Analysis centrifuge2->final_extract Matrix_Matched_Calibration Matrix-Matched Calibration Workflow cluster_preparation Preparation cluster_spiking Spiking blank_matrix Blank Sample (this compound-free) quechers QuEChERS Extraction & Cleanup blank_matrix->quechers blank_extract Blank Matrix Extract quechers->blank_extract vial1 Vial 1: Blank Extract + Std 1 blank_extract->vial1 vial2 Vial 2: Blank Extract + Std 2 blank_extract->vial2 vial3 Vial 3: Blank Extract + Std 3 blank_extract->vial3 vial_n Vial n: ... blank_extract->vial_n tribufos_stock This compound Stock Solution intermediate_stds Intermediate Standards tribufos_stock->intermediate_stds intermediate_stds->vial1 intermediate_stds->vial2 intermediate_stds->vial3 intermediate_stds->vial_n analysis Analysis (GC-MS or LC-MS/MS) vial1->analysis vial2->analysis vial3->analysis vial_n->analysis calibration_curve Construct Calibration Curve analysis->calibration_curve

References

Technical Support Center: Stabilizing Tribufos Samples for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Tribufos, ensuring the stability of analytical samples is paramount for generating accurate and reproducible data. This technical support guide provides detailed information on the proper storage and handling of this compound samples to minimize degradation and maintain sample integrity over extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation in my samples?

A1: The primary factors contributing to the degradation of this compound are exposure to alkaline conditions, microbial activity, and, to a lesser extent, heat and light.[1][2] this compound is an organophosphate that is relatively stable in acidic and neutral aqueous solutions but will slowly hydrolyze as the pH increases.[1][2] In environmental samples, microbial degradation can be a significant pathway for its breakdown.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions for long-term storage?

A2: this compound is soluble in a variety of organic solvents, including aliphatic, aromatic, and chlorinated hydrocarbons, as well as alcohols.[2] For analytical standards, solvents such as acetone (B3395972), hexane (B92381), and ethyl acetate (B1210297) are commonly used. While specific long-term stability data in these solvents is limited, non-polar solvents like hexane are generally preferred for organophosphates to minimize hydrolysis. It is recommended to use high-purity, pesticide-grade solvents.

Q3: At what temperature should I store my this compound samples?

A3: For long-term storage, it is recommended to store this compound samples, especially in solution, at or below -20°C. Lower temperatures will significantly slow down the rate of chemical degradation. For short-term storage (a few days), refrigeration at 4°C may be sufficient.

Q4: How long can I store my this compound stock solution?

A4: The stability of your stock solution will depend on the solvent, storage temperature, and concentration. As a general guideline for organophosphate standards, it is advisable to prepare fresh stock solutions every 3-6 months, even when stored at low temperatures. It is crucial to periodically check the concentration of the stock solution against a freshly prepared standard or a certified reference material.

Q5: I see unexpected peaks in my chromatogram when analyzing older this compound samples. What could be the cause?

A5: The appearance of new peaks in your chromatogram is likely due to the degradation of this compound. The primary degradation product under alkaline conditions is desbutylthio this compound. Other degradation pathways may also occur, leading to various breakdown products. To confirm, you can compare the chromatogram of the aged sample with that of a freshly prepared standard.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound concentration in stored samples. Hydrolysis: The sample may have been exposed to alkaline conditions (e.g., contaminated glassware, high pH matrix).Ensure all glassware is thoroughly cleaned and neutralized. If working with aqueous samples, buffer them to a neutral or slightly acidic pH (pH 5-7).
Microbial Degradation: This is common in environmental samples (water, soil).For water samples, consider adding a preservative like chloroform (B151607) (with appropriate safety precautions). For all samples, store at ≤ -20°C immediately after collection/preparation to inhibit microbial activity.
Evaporation of Solvent: Improperly sealed vials can lead to solvent evaporation and a change in concentration.Use high-quality vials with PTFE-lined screw caps (B75204) to ensure a tight seal. Parafilm can be used for extra security.
Appearance of unknown peaks in chromatograms. Chemical Degradation: this compound has degraded into one or more byproducts.Analyze a freshly prepared standard to confirm the retention time of the parent compound. If degradation is confirmed, review storage conditions (temperature, light exposure, solvent quality).
Contamination: The sample or analytical system may be contaminated.Run a solvent blank to check for system contamination. Ensure proper cleaning of all labware and use high-purity solvents.
Inconsistent analytical results between replicate samples. Non-homogenous Sample: The this compound may not be evenly distributed in the sample matrix.Ensure thorough mixing or homogenization of the sample before taking an aliquot for analysis.
Inconsistent Storage Conditions: Replicates may have been subjected to different storage conditions.Store all related samples under identical conditions (temperature, light, container type).

Data on this compound Stability

The following table summarizes the known stability of this compound under various conditions.

Condition Matrix Half-life (t½) or Dissipation Time (DT50) Reference
pH 5AqueousStable over 30 days[4]
pH 7AqueousStable over 30 days[4]
pH 9Aqueous124 days[4]
pH 4.7 - 9 (35°C)Aqueous14 days[1][2]
Aerobic SoilSandy Loam745 days[4]
Anaerobic AquaticPond Sediment120 - 180 days[2]
Sunlight ExposurepH 5 Aqueous SolutionNo evidence of degradation after 30 days[4]

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution (1000 µg/mL)

  • Materials:

    • This compound analytical standard (≥98% purity)

    • Pesticide-grade hexane (or other suitable solvent like acetone or ethyl acetate)

    • Class A volumetric flasks (e.g., 10 mL)

    • Analytical balance

    • Amber glass vials with PTFE-lined screw caps

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound analytical standard onto a calibrated analytical balance.

    • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

    • Add a small amount of hexane to dissolve the standard.

    • Once dissolved, fill the flask to the mark with hexane.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the stock solution to an amber glass vial with a PTFE-lined screw cap.

    • Label the vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.

    • Store the stock solution in a freezer at ≤ -20°C.

Protocol for Long-Term Storage of Environmental Samples

  • Sample Collection:

    • Collect water samples in amber glass bottles.

    • Collect soil or sediment samples in glass jars.

  • Preservation:

    • Water Samples: If analysis is not performed within 48 hours, adjust the pH to a range of 6.0 to 8.0. For longer-term storage, freezing is recommended.

    • Soil/Sediment Samples: No chemical preservation is typically added.

  • Storage:

    • Immediately after collection, transport the samples to the laboratory on ice.

    • Upon arrival, store the samples in a freezer at ≤ -20°C until extraction and analysis.

    • It is recommended to extract and analyze the samples as soon as possible.

Visualizations

Tribufos_Stabilization_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Pre-Analysis start Receive/Prepare This compound Sample solvent Choose High-Purity Solvent (e.g., Hexane) start->solvent container Use Amber Glass Vial with PTFE-lined Cap solvent->container temp Store at ≤ -20°C container->temp light Protect from Light temp->light seal Ensure Airtight Seal light->seal equilibrate Equilibrate to Room Temperature seal->equilibrate check Visually Inspect for Precipitate/Changes equilibrate->check end Proceed to Analysis check->end

Caption: Recommended workflow for stabilizing this compound samples.

Tribufos_Degradation_Pathway This compound This compound (S,S,S-tributyl phosphorotrithioate) hydrolysis Hydrolysis (Alkaline Conditions) This compound->hydrolysis OH- microbial Microbial Degradation This compound->microbial desbutylthio Desbutylthio this compound hydrolysis->desbutylthio other Further Degradation Products microbial->other

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Optimizing Tribufos Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Tribufos from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for extracting this compound from soil?

A1: The primary method for extracting this compound from soil is solvent extraction. A widely used technique is liquid-liquid extraction using a shaker. This involves extracting the soil sample with an organic solvent or a mixture of solvents, followed by a cleanup step to remove interfering substances before analysis. A common and effective solvent system is 10% aqueous acetone (B3395972).[1]

Q2: What is a standard protocol for this compound extraction using the solvent extraction method?

A2: A standard protocol involves shaking a soil sample with 10% aqueous acetone. The extract is then filtered and partitioned with methylene (B1212753) chloride to isolate the this compound. The methylene chloride layer is then concentrated and dissolved in a suitable solvent for analysis, typically by gas chromatography (GC) with a flame photometric detector (FPD).[1]

Q3: What factors can influence the extraction efficiency of this compound from soil?

A3: Several factors can impact the extraction efficiency of this compound from soil, including:

  • Soil Type: The composition of the soil, such as the content of organic matter, clay, and carbonates, can affect how strongly this compound binds to the soil particles.[2]

  • Solvent Choice: The polarity and type of extraction solvent are critical. A solvent that can effectively solvate this compound and penetrate the soil matrix is essential.

  • Extraction Time and Temperature: Sufficient extraction time is necessary to ensure complete transfer of this compound from the soil to the solvent. Temperature can also influence extraction kinetics.

  • pH: The pH of the soil and the extraction solvent can influence the chemical form of this compound and its interaction with the soil matrix.[2]

Q4: How can I minimize matrix effects during the analysis of this compound?

A4: Matrix effects, where co-extracted compounds from the soil interfere with the analytical measurement of this compound, are a common challenge. To mitigate these effects, a "cleanup" step after the initial extraction is crucial. This can involve techniques like solid-phase extraction (SPE) to separate this compound from interfering substances.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from soil.

Problem Potential Cause Troubleshooting Steps
Low Recovery of this compound Incomplete extraction from the soil matrix.- Increase the extraction time or use a more vigorous shaking/agitation method. - Optimize the solvent system; consider a stronger solvent or a solvent mixture. - Ensure the soil sample is finely ground to increase surface area.
Degradation of this compound during extraction or analysis.- this compound is relatively stable to acids and heat but hydrolyzes slowly under alkaline conditions.[3] Ensure the pH of the extraction solvent is not highly alkaline. - Avoid excessively high temperatures during solvent evaporation steps.
Loss of analyte during the cleanup step.- Check the recovery of the solid-phase extraction (SPE) cartridge if used. - Ensure the elution solvent is appropriate for recovering this compound from the SPE sorbent.
High Variability in Results Inhomogeneous soil sample.- Thoroughly mix and homogenize the soil sample before taking a subsample for extraction.
Inconsistent extraction procedure.- Ensure all experimental parameters (e.g., solvent volume, extraction time, shaking speed) are kept consistent between samples.
Contamination Contaminated glassware or reagents.- Use high-purity solvents and thoroughly clean all glassware before use. - Run a "method blank" (an extraction without a soil sample) to check for contamination.
Carryover from the analytical instrument.- Run a solvent blank between sample injections on the GC to check for instrument carryover.

Experimental Protocols

Solvent Extraction of this compound from Soil

This protocol is based on the American Cyanamid Company environmental chemistry method.[1]

1. Sample Preparation:

  • Weigh a 100-gram subsample of soil into a narrow-mouth jar.

2. Extraction:

  • Add 400 mL of 10% water in acetone to the jar.

  • Cap the jar and shake for 60 minutes on a horizontal shaker at high speed.

  • Filter the extract using a Buchner funnel with two glass-fiber filter papers under vacuum.

  • Wash the extraction bottle and soil with a 90-mL aliquot of the extracting solvent and add it to the filtrate.

3. Liquid-Liquid Partitioning:

  • Transfer a 250-mL aliquot of the filtrate to a 1,000-mL separatory funnel.

  • Add 300 mL of water and 20 mL of 23% sodium chloride solution.

  • Add 100 mL of methylene chloride and shake vigorously for 45 seconds.

  • Allow the layers to separate and drain the lower methylene chloride layer through anhydrous sodium sulfate (B86663) to remove residual water.

  • Repeat the extraction of the aqueous layer with another 100 mL of methylene chloride.

4. Concentration and Analysis:

  • Combine the methylene chloride extracts and evaporate to near dryness using a rotary evaporator.

  • Add 30 mL of acetonitrile (B52724) and evaporate to dryness.

  • Dissolve the residue in a known volume of acetone (e.g., 5 mL) for analysis by gas chromatography.

Data Presentation

Table 1: Typical Parameters for this compound Extraction and Analysis

ParameterValueReference
Extraction Solvent 10% Aqueous Acetone[1]
Partitioning Solvent Methylene Chloride[1]
Extraction Time 60 minutes[1]
Analytical Method Gas Chromatography (GC)[1]
Detector Flame Photometric Detector (FPD) - Phosphorus Mode[1]
Validated Sensitivity 0.05 ppm[1]

Visualizations

Tribufos_Extraction_Workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_analysis Analysis SoilSample 1. Soil Sample AddSolvent 2. Add 10% Aqueous Acetone SoilSample->AddSolvent Shake 3. Shake for 60 min AddSolvent->Shake Filter 4. Filter Shake->Filter Filtrate 5. Take Aliquot of Filtrate Filter->Filtrate AddWaterNaCl 6. Add Water & NaCl Filtrate->AddWaterNaCl AddDCM 7. Add Methylene Chloride & Shake AddWaterNaCl->AddDCM Separate 8. Separate Layers AddDCM->Separate Evaporate 9. Evaporate Solvent Separate->Evaporate Reconstitute 10. Reconstitute in Acetone Evaporate->Reconstitute GC_Analysis 11. GC-FPD Analysis Reconstitute->GC_Analysis

Caption: Workflow for the extraction and analysis of this compound from soil.

Troubleshooting_Low_Recovery Start Low this compound Recovery CheckExtraction Incomplete Extraction? Start->CheckExtraction CheckDegradation Analyte Degradation? Start->CheckDegradation CheckCleanup Loss During Cleanup? Start->CheckCleanup IncreaseTime Increase Extraction Time / Vigor CheckExtraction->IncreaseTime Yes OptimizeSolvent Optimize Solvent System CheckExtraction->OptimizeSolvent Yes CheckpH Check pH (avoid alkaline) CheckDegradation->CheckpH Yes CheckTemp Avoid High Temperatures CheckDegradation->CheckTemp Yes CheckSPERecovery Validate SPE Recovery CheckCleanup->CheckSPERecovery Yes

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Reducing Background Noise in Tribufos Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and enhance signal integrity during the mass spectrometry analysis of Tribufos.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise when analyzing this compound by mass spectrometry?

Background noise in this compound mass spectrometry can originate from several sources, broadly categorized as chemical, electronic, and detector noise. The most prevalent issues stem from chemical noise, which includes:

  • Solvent and Reagent Impurities: The use of non-LC/MS grade solvents, additives, or reagents can introduce a significant number of interfering ions.

  • System Contamination: Previous analyses, inadequate cleaning protocols, or leaching from tubing and fittings can lead to persistent background signals. Common contaminants include polyethylene (B3416737) glycol (PEG), polypropylene (B1209903) glycol (PPG), phthalates, and siloxanes.[1]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., cotton or soil) can suppress or enhance the ionization of this compound, leading to inaccurate quantification and a high baseline.[2][3]

  • Mobile Phase Degradation: Improperly stored or prepared aqueous mobile phases can support microbial growth, contributing to background noise.

Q2: I'm observing a high baseline in my blank injections. What are the initial troubleshooting steps?

A high baseline in blank injections strongly suggests contamination within your LC-MS system or mobile phase. Follow these steps to diagnose and resolve the issue:

  • Verify Solvent Purity: Ensure you are using fresh, high-purity, LC-MS grade solvents and additives. Avoid "topping off" solvent reservoirs to prevent the accumulation of contaminants.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily, if possible, and sonicate to degas.

  • System Flush: If fresh solvents do not resolve the issue, perform a systematic flush of the entire LC system. A common flushing sequence involves using a series of high-purity solvents like isopropanol, acetonitrile (B52724), and water.

  • Isolate the Contamination Source: To determine if the contamination originates from the LC or the MS, divert the LC flow to waste and monitor the MS baseline. If the noise decreases, the source is likely the LC system. If it remains high, the issue may be within the MS ion source or gas lines.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio for this compound Peak

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Ionization Optimize ionization source parameters such as capillary voltage, gas flow rates (nebulizer, drying gas), and source temperature.[4]
Matrix Effects Implement a robust sample preparation protocol, such as QuEChERS, to remove interfering matrix components.[5] Consider using matrix-matched calibration standards or a standard addition method for accurate quantification.[2]
Inefficient Fragmentation Optimize collision energy for the specific MRM transitions of this compound to ensure efficient fragmentation and high signal intensity.
Contaminated System Perform a thorough cleaning of the ion source, including the capillary, skimmer, and lenses, as per the manufacturer's guidelines.
Issue 2: Presence of Non-Specific Peaks in the Chromatogram

Possible Causes and Solutions:

Possible Cause Solution
Sample Contamination Review the sample collection, storage, and preparation procedures to identify potential sources of contamination. Ensure all glassware and vials are scrupulously clean.
Carryover from Previous Injection Implement a rigorous needle and injection port wash routine between samples. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
Co-eluting Isobaric Interferences Modify the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to improve the separation of this compound from interfering compounds.
Background Ions Identify the m/z of the interfering peaks and consult a common contaminants database to identify their potential source. This can help in systematically eliminating the contamination.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Cotton Samples

This protocol is a modification of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of pesticide residues.

Materials:

  • Homogenized cotton sample

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - use with caution as it may adsorb planar pesticides

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for dSPE cleanup

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized cotton sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the sample.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • The resulting supernatant is ready for LC-MS/MS analysis.

Protocol 2: Mass Spectrometer Cleaning

Regular cleaning of the mass spectrometer's ion source is crucial for maintaining sensitivity and reducing background noise. Always refer to your instrument's specific user manual for detailed instructions.

General Steps:

  • Venting the System: Follow the manufacturer's procedure to safely vent the mass spectrometer.

  • Disassembly of the Ion Source: Carefully remove and disassemble the ion source components, including the capillary, skimmer, and ion transfer optics.

  • Cleaning of Metal Parts:

    • Sonication in a sequence of solvents (e.g., methanol, then isopropanol, then water) is effective for removing many contaminants.

    • For stubborn residues, gentle polishing with a fine abrasive slurry may be necessary.

  • Cleaning of Ceramic and Vespel Parts:

    • Ceramic insulators can often be cleaned by baking at high temperatures in an oven.

    • Vespel and other polymer parts should be cleaned by sonication in methanol.

  • Reassembly and Pump-down: Carefully reassemble the ion source, ensuring all components are correctly aligned. Follow the manufacturer's instructions to pump down the system.

  • System Bake-out: Once a stable vacuum is achieved, a system bake-out can help remove any remaining volatile contaminants.

Quantitative Data Summary

Table 1: Common this compound MRM Transitions and Collision Energies

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Use
315.157.132Primary (Quantification)[6]
315.1169.014Secondary (Confirmation)[6]
315.1259.0-Confirmation[6]
315.1201.0-Confirmation[6]

Note: Optimal collision energies may vary depending on the instrument and source conditions. It is recommended to perform compound optimization.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Loop Sample Homogenization Sample Homogenization QuEChERS Extraction QuEChERS Extraction Sample Homogenization->QuEChERS Extraction Acetonitrile & Salts Centrifugation Centrifugation QuEChERS Extraction->Centrifugation dSPE Cleanup dSPE Cleanup Centrifugation->dSPE Cleanup PSA/C18 Final Extract Final Extract dSPE Cleanup->Final Extract LC Separation LC Separation Final Extract->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection MRM Data Analysis Data Analysis MS/MS Detection->Data Analysis High Background? High Background? Data Analysis->High Background? Optimize MS Parameters Optimize MS Parameters High Background?->Optimize MS Parameters Yes Acceptable Data Acceptable Data High Background?->Acceptable Data No System Cleaning System Cleaning Optimize MS Parameters->System Cleaning Re-analyze Blank Re-analyze Blank System Cleaning->Re-analyze Blank Re-analyze Blank->High Background?

Caption: Troubleshooting workflow for high background noise in this compound analysis.

fragmentation_pathway This compound [M+H]+ \n m/z 315.1 This compound [M+H]+ m/z 315.1 Fragment 1 \n m/z 259.0 Fragment 1 m/z 259.0 This compound [M+H]+ \n m/z 315.1->Fragment 1 \n m/z 259.0 - C4H8S Fragment 2 \n m/z 201.0 Fragment 2 m/z 201.0 This compound [M+H]+ \n m/z 315.1->Fragment 2 \n m/z 201.0 - C8H16S Fragment 3 \n m/z 169.0 Fragment 3 m/z 169.0 Fragment 1 \n m/z 259.0->Fragment 3 \n m/z 169.0 - C4H8S Fragment 4 \n m/z 57.1 Fragment 4 m/z 57.1 Fragment 3 \n m/z 169.0->Fragment 4 \n m/z 57.1 - H3PO3S

Caption: Proposed fragmentation pathway of this compound in positive ion mode.

References

Technical Support Center: Enhancing Tribufos Chromatographic Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Tribufos.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that can affect the resolution and overall quality of this compound chromatographic peaks.

Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound, and how can I fix them?

Poor peak shape is a frequent issue in the gas chromatography of organophosphorus pesticides like this compound. It can compromise resolution and lead to inaccurate quantification.

Troubleshooting Steps:

  • Inlet Contamination: Active sites in the GC inlet can interact with this compound, causing peak tailing.

    • Solution: Perform regular inlet maintenance, which includes replacing the liner, septum, and O-rings. Using a deactivated liner can also minimize these interactions.[1]

  • Column Activity: Over time, the stationary phase of the column can degrade or become contaminated, creating active sites that cause peak tailing.

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, trim 10-20 cm from the front of the column. If tailing is still observed, the column may need to be replaced. Using an ultra-inert column can provide better peak shapes for active compounds like organophosphorus pesticides.[2]

  • Improper Column Installation: An improperly installed column can lead to dead volume and peak distortion.

    • Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct height in both the inlet and the detector according to the manufacturer's guidelines.

  • Inlet Temperature: An inappropriate inlet temperature can affect the volatilization of this compound.

    • Solution: Optimize the inlet temperature. A temperature that is too low may result in slow volatilization and broader peaks, while a temperature that is too high can cause degradation of thermally labile pesticides.

  • Column Overload: Injecting too much of the sample can saturate the column, leading to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

Q2: My this compound peak is broad, leading to poor resolution. What should I do?

Peak broadening reduces resolution and sensitivity. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Suboptimal Flow Rate: The carrier gas flow rate significantly impacts peak width.

    • Solution: Optimize the linear velocity of the carrier gas. An optimal flow rate will minimize band broadening and maximize resolution.

  • Initial Oven Temperature: A high initial oven temperature can cause poor analyte focusing at the head of the column.

    • Solution: Lower the initial oven temperature to be about 20°C below the boiling point of the injection solvent. This allows the analyte to condense in a narrow band at the start of the column.

  • Temperature Program Ramp Rate: A fast ramp rate may not allow for adequate separation.

    • Solution: Optimize the temperature ramp rate. A slower ramp rate generally improves separation but increases analysis time.

  • Solvent Effects: If the sample is dissolved in a solvent that is significantly different from the stationary phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the stationary phase.

Q3: I am not getting adequate separation between this compound and other components in my sample. How can I improve resolution?

Resolution is key to accurate identification and quantification. Here are ways to improve it:

Troubleshooting Steps:

  • Optimize the Temperature Program: The temperature program is a critical factor in achieving good resolution.

    • Solution: Start with a "scouting gradient" (e.g., a 10°C/min ramp) to get a general idea of the separation.[3] Then, adjust the initial temperature, ramp rate(s), and final temperature to improve the separation of the target peaks.[3]

  • Select a Different GC Column: The choice of stationary phase is crucial for selectivity.

    • Solution: For organophosphorus pesticides, a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) is commonly used and provides good selectivity.[2][4] If co-elution is an issue, consider a column with a different polarity.

  • Increase Column Length: A longer column provides more theoretical plates, which can improve resolution.

    • Solution: If baseline resolution cannot be achieved with your current column, consider using a longer column (e.g., 30 m instead of 15 m).

  • Decrease Column Internal Diameter (ID): A smaller ID column can provide higher efficiency and better resolution.

    • Solution: Switching to a column with a smaller internal diameter (e.g., 0.25 mm instead of 0.32 mm) can lead to sharper peaks and improved separation.

Experimental Protocols

Sample Preparation: Modified QuEChERS for Cottonseed

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and agricultural matrices.[5][6][7]

Methodology:

  • Homogenization: Homogenize the cottonseed sample. For dry samples, a smaller sample weight (e.g., 2-5 g) should be used, and water should be added to hydrate (B1144303) the sample.[8]

  • Extraction:

    • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add internal standards.

    • Homogenize for 1 minute at high speed.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Shake vigorously for 10 minutes and then centrifuge for 5 minutes.[7]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 3 mL aliquot of the supernatant and transfer it to a 15 mL centrifuge tube containing 400 mg MgSO₄, 100 mg PSA (primary secondary amine), and 100 mg C18.[7]

    • Shake for 10 minutes and centrifuge for 5 minutes.[7]

  • Final Extract Preparation:

    • Transfer 1 mL of the supernatant to a vial.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.[7]

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Method parameters should be optimized for your specific instrument and application.

Table 1: GC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
GC System Agilent 7890A GC with 7000 Series Triple Quadrupole MS or equivalent
Column Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent[2]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Split/splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial: 70°C, hold for 1 minRamp 1: 14°C/min to 150°CRamp 2: 6°C/min to 215°CRamp 3: 10°C/min to 285°C, hold for 2 min[9]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for this compound

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
169.1202.2113.0

Note: These are example transitions and should be optimized for your specific instrument.[10]

Data Presentation

Table 3: Comparison of GC Columns for Organophosphorus Pesticide Analysis

Column Stationary PhasePolarityTypical ApplicationAdvantages
5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Non-polarGeneral purpose, ideal for a wide range of pesticides including organophosphates.[2][11]Robust, low bleed, excellent inertness.[2]
35% Phenyl-polysiloxane (e.g., DB-35ms)Mid-polarityGood for separating compounds that co-elute on a non-polar phase.Offers different selectivity compared to DB-5ms.
Wax (e.g., DB-Wax)PolarAnalysis of more polar compounds.Can provide better peak shape for very polar analytes.

Visualizations

Troubleshooting_Workflow start Poor Peak Resolution Observed peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing? peak_shape->tailing Symmetric? fronting Peak Fronting? tailing->fronting No inlet_contam Check Inlet Contamination (Liner, Septum) tailing->inlet_contam Yes broad Broad Peaks? fronting->broad No overload Reduce Sample Concentration or Injection Volume fronting->overload Yes flow_rate Optimize Carrier Gas Flow Rate broad->flow_rate Yes improve_res Improve Separation broad->improve_res No column_activity Check Column Activity (Trim/Replace Column) inlet_contam->column_activity improper_install Verify Column Installation column_activity->improper_install end Resolution Enhanced improper_install->end overload->end oven_temp Lower Initial Oven Temperature flow_rate->oven_temp ramp_rate Optimize Temperature Ramp Rate oven_temp->ramp_rate ramp_rate->end optimize_temp Optimize Temperature Program improve_res->optimize_temp change_column Select Different GC Column optimize_temp->change_column column_dims Adjust Column Dimensions (Length/ID) change_column->column_dims column_dims->end

Caption: Troubleshooting workflow for poor this compound peak resolution.

QuEChERS_Workflow start Start: Homogenized Cottonseed Sample extraction 1. Extraction (Acetonitrile, Salts) start->extraction centrifuge1 Centrifuge extraction->centrifuge1 cleanup 2. d-SPE Cleanup (Supernatant + Sorbents) centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 evap_recon 3. Evaporation & Reconstitution centrifuge2->evap_recon end Final Extract for GC-MS/MS Analysis evap_recon->end

Caption: QuEChERS sample preparation workflow for this compound analysis.

References

Technical Support Center: Addressing Solubility Issues of Tribufos in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Tribufos in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a colorless to pale yellow liquid that is practically insoluble in water.[1] Its reported solubility in water at 20°C is 2.3 mg/L.[2]

Q2: What are the key chemical and physical properties of this compound?

A summary of the key properties of this compound is presented in the table below. Understanding these properties is crucial for developing appropriate solubilization strategies.

PropertyValue
Molecular Weight 314.5 g/mol
Physical State Liquid
Boiling Point 150°C at 0.3 mmHg
Water Solubility 2.3 mg/L at 20°C
log P (Octanol/Water) 3.23
Organic Solvent Solubility Soluble in N-hexane, dichloromethane, 2-propanol, and toluene (B28343) (>200 g/L)

Source:[2]

Q3: Why is my this compound not dissolving in my aqueous buffer?

The low aqueous solubility of this compound is due to its hydrophobic chemical structure. A high octanol/water partition coefficient (log P = 3.23) indicates a preference for non-polar environments over aqueous ones.[2] Direct dissolution in aqueous buffers without the aid of solubilizing agents is unlikely to be successful.

Q4: Are there commercially available formulations of this compound that are water-dispersible?

Yes, commercial formulations of this compound are typically available as emulsifiable concentrates (EC).[3] These formulations contain this compound (e.g., 70.5% or 97.9% active ingredient), along with a system of organic solvents and surfactants (emulsifiers), which allow the formulation to form a stable emulsion when diluted with water.[2][4]

Troubleshooting Guide

Issue: Precipitation or phase separation is observed when adding my this compound stock solution to an aqueous medium.

This common issue arises when the concentration of the organic co-solvent from the stock solution becomes too low in the final aqueous medium to keep the hydrophobic this compound dissolved, leading to it crashing out of solution.

Solutions:

  • Optimize Co-solvent Concentration: The final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous medium should be sufficient to maintain this compound solubility. However, be mindful of the potential toxicity of the co-solvent to your experimental system (e.g., cells). It is recommended to keep the final concentration of DMSO at or below 0.1% in many cell-based assays.[5][6]

  • Utilize Surfactants: The addition of a biocompatible, non-ionic surfactant, such as Tween® 20 or Polysorbate 80, to the aqueous medium can help to form micelles that encapsulate the hydrophobic this compound molecules, keeping them dispersed.

  • Serial Dilution: When preparing working solutions from a concentrated stock, perform serial dilutions in the aqueous medium. Add the stock solution to the medium while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions of hydrophobic compounds for in vitro studies.

Materials:

  • This compound (analytical grade)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated positive displacement pipette

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • In a chemical fume hood, accurately weigh the desired amount of this compound.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 100 mM).

  • Add the calculated volume of DMSO to the vial containing the this compound.

  • Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.

  • Once fully dissolved, the solution should be clear.

  • Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock

This protocol provides a general procedure for diluting a concentrated this compound stock solution into an aqueous medium (e.g., cell culture medium, buffer) for experiments.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (e.g., 37°C) aqueous medium

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the stock solution needed to achieve the final concentration in the desired volume of aqueous medium. Crucially, ensure the final concentration of DMSO does not exceed the tolerance of your experimental system (typically ≤ 0.1%).

  • Add the appropriate volume of the pre-warmed aqueous medium to a sterile tube.

  • While gently vortexing or swirling the tube, add the calculated volume of the this compound stock solution dropwise to the aqueous medium. This rapid mixing is key to preventing precipitation.

  • Prepare a "vehicle control" with the same final concentration of DMSO in the aqueous medium to account for any solvent effects in your experiment.

  • Use the freshly prepared working solution immediately for your experiments.

Solubilization Strategies

The following table summarizes common strategies for solubilizing hydrophobic compounds like this compound in aqueous media.

StrategyPrinciple of ActionAdvantagesConsiderations
Co-solvency Increasing the solubility by adding a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous phase, which reduces the polarity of the solvent.Simple to implement; effective for creating concentrated stock solutions.The co-solvent may have toxic or unintended biological effects on the experimental system. The final concentration of the co-solvent must be carefully controlled.
Use of Surfactants Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate insoluble compounds, increasing their apparent solubility.Can significantly increase the concentration of hydrophobic compounds in aqueous media. A wide range of surfactants with varying properties are available.The chosen surfactant must be compatible with the experimental system. Surfactants can also have biological effects.
pH Adjustment For ionizable compounds, adjusting the pH of the solution can convert the compound into its more soluble salt form.A simple and effective method for compounds with acidic or basic functional groups.This compound is not readily ionizable, so this method is unlikely to be effective. It is also stable to hydrolysis under neutral and acidic conditions, but hydrolyzes slowly under alkaline conditions.[7]

Visualizing Solubilization and Experimental Workflow

G Workflow for Preparing this compound Aqueous Solutions cluster_0 Strategy Selection cluster_1 Solution Preparation cluster_2 Final Application start Start: Insoluble this compound strategy Select Solubilization Strategy start->strategy cosolvent Co-solvent (e.g., DMSO) strategy->cosolvent For stock solutions surfactant Surfactant (e.g., Tween® 20) strategy->surfactant For aqueous dispersion emulsion Emulsifiable Concentrate strategy->emulsion Commercial formulation principle prepare_stock Prepare Concentrated Stock Solution cosolvent->prepare_stock prepare_working Prepare Aqueous Working Solution surfactant->prepare_working emulsion->prepare_working prepare_stock->prepare_working Dilute into aqueous medium vehicle_control Prepare Vehicle Control prepare_working->vehicle_control experiment Use in Experiment prepare_working->experiment vehicle_control->experiment

Caption: Workflow for preparing aqueous solutions of this compound.

G Micellar Solubilization of this compound cluster_0 Aqueous Environment cluster_1 Micelle T This compound (Hydrophobic) T_in_micelle This compound T->T_in_micelle Encapsulation S1 Surfactant S2 Surfactant S3 Surfactant S4 Surfactant S5 Surfactant S6 Surfactant S7 Surfactant S8 Surfactant hydrophilic_head Hydrophilic Head (outside) hydrophobic_tail Hydrophobic Tail (inside)

Caption: Micellar solubilization of this compound by surfactants.

References

Minimizing degradation of Tribufos during sample workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Tribufos during sample workup and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound I should be aware of during sample handling?

A1: this compound is a colorless to pale yellow liquid with a characteristic mercaptan-like odor.[1][2] It is insoluble in water but is soluble in a range of organic solvents, including aliphatic, aromatic, and chlorinated hydrocarbons, as well as alcohols.[1][2] Its high log Kow (5.7) indicates it is lipophilic, meaning it will preferentially partition into fatty matrices and non-polar solvents.[1]

Q2: How stable is this compound to changes in pH?

A2: this compound is relatively stable under acidic to neutral conditions.[1][3] However, it undergoes slow hydrolysis under alkaline (high pH) conditions.[1][3] Therefore, it is critical to avoid exposing samples, extracts, or standards to basic environments. If the sample matrix is naturally alkaline, acidification or buffering is a necessary step.

Q3: Does temperature affect the stability of this compound during sample preparation?

A3: this compound is considered relatively stable to heat.[1] However, prolonged exposure to high temperatures, especially in combination with other factors like high pH or the presence of certain matrix components, can accelerate degradation.[4] Standard sample preparation steps like solvent evaporation should be performed under controlled temperature and vacuum (e.g., using a rotary evaporator or nitrogen stream) to minimize thermal stress.

Q4: Is this compound sensitive to light?

A4: this compound undergoes slow photolysis.[1] While one study showed no significant degradation in an aqueous solution exposed to sunlight for 30 days, it is best practice to protect samples and extracts from direct sunlight or prolonged exposure to UV light by using amber glassware or covering containers with aluminum foil.[3]

Q5: What are the common degradation products of this compound?

A5: The primary degradation pathway is hydrolysis, which can be accelerated by alkaline conditions, leading to the formation of desbutylthio this compound.[3] Other known degradation products, which can also be present as impurities in technical formulations, include butyl mercaptan and dibutyl disulfide.[2][5]

Troubleshooting Guide

Q: I am experiencing low recovery of this compound in my spiked samples. What are the potential causes and solutions?

A: Low recovery is a common issue that can stem from several stages of the workup process. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Degradation due to pH Ensure the pH of the sample and extraction solvent is neutral or slightly acidic (pH 5-7). For alkaline matrices, consider adding a buffer (e.g., citrate (B86180) buffer) during the initial extraction step.
Incomplete Extraction This compound is lipophilic. Ensure the chosen extraction solvent (e.g., acetonitrile (B52724), ethyl acetate) has sufficient contact time with the sample. For solid samples, vigorous shaking or homogenization is required. For high-fat matrices, a hexane (B92381)/acetonitrile partition may be necessary to improve extraction efficiency.
Loss during Solvent Evaporation Avoid excessive heat during the concentration step. Use a water bath temperature below 40°C with a gentle stream of nitrogen or under vacuum. Do not evaporate the extract to complete dryness, as this can lead to the loss of volatile compounds. Reconstitute the residue in a suitable solvent immediately.
Adsorption to Labware Use deactivated glassware or polypropylene (B1209903) containers to minimize adsorption of the analyte to active sites on glass surfaces. Silanizing glassware can be an effective preventative measure.
Matrix Effects in GC/MS Co-extracted matrix components can suppress or enhance the instrument signal. Implement a cleanup step (see Q&A below) or use a matrix-matched calibration curve to compensate for these effects.

Q: My results show high variability between replicate samples. What could be the cause?

A: High variability often points to inconsistencies in the sample preparation workflow.

Potential CauseRecommended Solution
Sample Inhomogeneity For solid samples (e.g., soil, tissue, food), ensure the entire sample is thoroughly homogenized before taking a subsample for extraction.
Inconsistent Extraction Times Standardize the shaking or mixing time for all samples to ensure uniform extraction efficiency across the batch.
Variable Cleanup Efficiency If using dispersive solid-phase extraction (dSPE), ensure the cleanup sorbents are well-mixed with the extract and that the centrifugation step effectively separates the sorbent from the supernatant.
Instrumental Drift Analyze standards periodically throughout the analytical run to monitor for any drift in instrument response. Use an internal standard to correct for variations in injection volume and detector response.

Q: My sample extracts are highly colored or contain visible interferents. How should I clean them up?

A: A cleanup step is essential for complex matrices to prevent instrument contamination and reduce matrix effects. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method incorporates a dispersive solid-phase extraction (dSPE) cleanup step that is highly effective. The choice of sorbent depends on the nature of the matrix interference.[6]

Matrix InterferenceRecommended dSPE SorbentFunction
Fats, Lipids C18 (Octadecylsilane)Removes non-polar interferences.
Sugars, Organic Acids, Polar Pigments PSA (Primary Secondary Amine)Removes polar interferences.
Pigments (e.g., Chlorophyll), Sterols GCB (Graphitized Carbon Black)Removes planar molecules. Caution: Can retain some planar pesticides.

Data Summary Tables

Table 1: Chemical Stability of this compound This table summarizes key stability data for this compound under various conditions.

ParameterConditionStability / Half-Life (DT50)Reference
pH / Hydrolysis Acidic & NeutralRelatively Stable[1][3]
Alkaline (pH 9)Slow Hydrolysis; Half-life of 124 days[3]
pH 4.7 to 9 (35 °C)DT50 of 14 days[1]
Photolysis Sunlight (in pH 5 aqueous solution)No significant degradation after 30 days[3]
GeneralPhotolyzes slowly[1]
Temperature GeneralRelatively stable to heat[1]

Experimental Protocols

Protocol 1: Generic QuEChERS-based Workup for Solid Samples (e.g., Soil, Food Commodities)

This protocol provides a general framework for the extraction and cleanup of this compound from a solid matrix. Note: This protocol should be optimized and validated for each specific matrix.

1. Sample Extraction a. Weigh 10-15 g of a homogenized sample into a 50 mL polypropylene centrifuge tube. b. If the sample is dry, add an appropriate amount of water to achieve a total water content of ~80-100%. c. Add 10 mL of acetonitrile (ACN). d. Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, and a buffering agent like sodium citrate) to induce phase separation and buffer the sample. e. Immediately cap the tube tightly and shake vigorously for 1 minute. f. Centrifuge at >3000 rcf for 5 minutes. The upper layer will be the ACN extract containing this compound.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup a. Transfer a 1-6 mL aliquot of the ACN supernatant to a 2 mL or 15 mL dSPE tube containing anhydrous magnesium sulfate and the appropriate cleanup sorbent(s) (e.g., PSA, C18). b. Cap the tube and shake vigorously for 30 seconds. c. Centrifuge at >5000 rcf for 5 minutes to pellet the dSPE sorbent. d. Carefully collect the supernatant (cleaned extract) and transfer it to a clean vial.

3. Final Analysis a. The cleaned extract can be directly injected if using LC-MS/MS. b. For GC analysis, an aliquot may be taken, and a solvent exchange into a more GC-friendly solvent (e.g., hexane or toluene) might be necessary. c. Add an internal standard and bring the extract to a final volume before injection into the GC/MS or LC/MS system.

Visualizations

Tribufos_Degradation_Factors This compound This compound Degradation Degradation (Low Recovery) This compound->Degradation Alkaline_pH Alkaline pH (>7) Alkaline_pH->Degradation Hydrolysis High_Temp High Temperature High_Temp->Degradation Accelerates Reaction UV_Light UV Light Exposure UV_Light->Degradation Photolysis Active_Matrix Active Matrix (e.g., microbial) Active_Matrix->Degradation Biodegradation

Caption: Key factors contributing to the degradation of this compound.

Sample_Workup_Workflow Start 1. Sample Collection & Homogenization Extraction 2. Solvent Extraction (e.g., Acetonitrile + Salts) Start->Extraction Centrifuge1 3. Centrifugation (Phase Separation) Extraction->Centrifuge1 Cleanup 4. dSPE Cleanup (Add Sorbents: PSA, C18) Centrifuge1->Cleanup Collect Supernatant Centrifuge2 5. Centrifugation (Remove Sorbents) Cleanup->Centrifuge2 Concentration 6. Solvent Exchange & Concentration (if needed) Centrifuge2->Concentration Collect Clean Extract Analysis 7. GC/MS or LC/MS Analysis Concentration->Analysis

Caption: Generalized workflow for this compound sample preparation.

References

Technical Support Center: Immunoassays for Tribufos Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using immunoassays for the detection of the organophosphate pesticide Tribufos.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound detection?

A competitive immunoassay for this compound is a type of enzyme-linked immunosorbent assay (ELISA). In this format, this compound present in a sample competes with a labeled this compound conjugate (e.g., this compound-HRP) for a limited number of binding sites on a specific anti-Tribufos antibody that is coated on a microplate. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound substances, a substrate is added, which reacts with the enzyme on the labeled this compound to produce a color change. The intensity of the color is then measured, and a lower signal indicates a higher concentration of this compound in the sample.

Q2: What are the most common causes of cross-reactivity in a this compound immunoassay?

Cross-reactivity occurs when the anti-Tribufos antibody binds to molecules that are structurally similar to this compound, leading to inaccurate results. The most common cross-reactants are other organophosphate pesticides that share similar structural motifs. The degree of cross-reactivity depends on the specificity of the antibody used in the assay. It is crucial to consult the cross-reactivity profile of the specific immunoassay kit being used.

Q3: How can I minimize matrix effects when analyzing complex samples?

Matrix effects are caused by components in the sample matrix (e.g., soil extracts, plant tissues, water samples) that interfere with the antibody-antigen binding or the detection signal.[1] To minimize these effects:

  • Sample Dilution: Diluting the sample with the assay buffer can reduce the concentration of interfering substances.[1]

  • Matrix-Matched Standards: Prepare your calibration standards in a matrix that is similar to your samples to compensate for the matrix effect.

  • Sample Cleanup: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove interfering components before the immunoassay.

Troubleshooting Guide

Problem 1: High background or non-specific binding.

Possible Cause Suggested Solution
Insufficient washingIncrease the number of washing steps or the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.
High concentration of detection antibody or enzyme conjugateOptimize the concentration of the detection antibody or enzyme conjugate by performing a titration experiment.
Inadequate blockingEnsure the blocking buffer is fresh and completely covers the well surface. Increase the blocking incubation time or try a different blocking agent.
Contaminated reagents or buffersUse fresh, sterile reagents and buffers.

Problem 2: Weak or no signal.

Possible Cause Suggested Solution
Inactive enzyme conjugateVerify the activity of the enzyme conjugate. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.
Incorrect wavelength readingConfirm the plate reader is set to the correct wavelength for the substrate used.
Insufficient incubation timesEnsure that all incubation steps are performed for the recommended duration and at the specified temperature.
Degraded this compound standard or sampleUse freshly prepared standards. Ensure proper storage of samples to prevent degradation of this compound.
Omission of a critical reagentDouble-check that all reagents were added in the correct order and volume.

Problem 3: High variability between replicate wells (High Coefficient of Variation - CV%).

Possible Cause Suggested Solution
Inconsistent pipettingEnsure pipettes are calibrated and use proper pipetting techniques. Change pipette tips for each standard and sample.
Inadequate mixing of reagentsGently mix all reagents before use. Ensure uniform mixing of samples and standards in the wells.
Edge effects on the microplateAvoid using the outermost wells of the plate if edge effects are suspected. Ensure uniform temperature across the plate during incubations.
Partial drying of wellsKeep the plate covered during incubation steps to prevent evaporation.

Data Presentation

Table 1: Representative Cross-Reactivity Profile for a Hypothetical this compound Immunoassay

Disclaimer: The following data is a hypothetical representation for illustrative purposes and should be confirmed with the specific immunoassay kit's documentation. The cross-reactivity is calculated as (IC50 of this compound / IC50 of cross-reactant) x 100%.

CompoundChemical StructureCross-Reactivity (%)
This compound S,S,S-tributyl phosphorotrithioate 100
MerphosS,S,S-tributyl phosphorotrithioite~50-70
FenthionO,O-Dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate< 10
MalathionO,O-dimethyl S-(1,2-dicarbethoxyethyl) dithiophosphate< 5
ChlorpyrifosO,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate< 1
ParathionO,O-diethyl O-(4-nitrophenyl) phosphorothioate< 1
DiazinonO,O-diethyl O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] phosphorothioate< 0.5
GlyphosateN-(phosphonomethyl)glycine< 0.1

Experimental Protocols

Detailed Methodology for a Competitive ELISA for this compound Detection

This protocol is a general guideline and may require optimization for specific applications.

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, 0.05 M, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in 1 L of deionized water.

  • Wash Buffer (PBST): 0.01 M Phosphate Buffered Saline (PBS) containing 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • This compound Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) and then prepare serial dilutions in the assay buffer to create a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • This compound-HRP Conjugate: Dilute the conjugate in the assay buffer to the optimal concentration determined by a checkerboard titration.

  • Substrate Solution (TMB): Prepare according to the manufacturer's instructions.

  • Stop Solution: 2 M H₂SO₄.

2. ELISA Procedure:

  • Coating: Add 100 µL of anti-Tribufos antibody diluted in coating buffer to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of the this compound standard or sample to the appropriate wells. Then, add 50 µL of the diluted this compound-HRP conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Visualizations

ELISA_Workflow start Start coating Coat Plate with Anti-Tribufos Antibody start->coating wash1 Wash Plate coating->wash1 blocking Block Plate wash1->blocking wash2 Wash Plate blocking->wash2 add_sample Add Standard or Sample wash2->add_sample add_conjugate Add this compound-HRP Conjugate add_sample->add_conjugate incubation Incubate add_conjugate->incubation wash3 Wash Plate incubation->wash3 add_substrate Add TMB Substrate wash3->add_substrate develop_color Color Development add_substrate->develop_color add_stop Add Stop Solution develop_color->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End read_plate->end

Caption: Workflow diagram of a competitive ELISA for this compound detection.

Troubleshooting_Tree start Unsatisfactory ELISA Results high_bg High Background? start->high_bg no_signal No/Weak Signal? high_bg->no_signal No sol_high_bg Check: - Washing Steps - Blocking Efficiency - Reagent Concentrations high_bg->sol_high_bg Yes high_cv High CV%? no_signal->high_cv No sol_no_signal Check: - Reagent Activity - Incubation Times - Standard/Sample Integrity no_signal->sol_no_signal Yes sol_high_cv Check: - Pipetting Technique - Reagent Mixing - Plate Edge Effects high_cv->sol_high_cv Yes other_issue Consult Further Documentation high_cv->other_issue No

Caption: A decision tree for troubleshooting common this compound ELISA issues.

References

Technical Support Center: Optimizing Dosing Regimens in Tribufos Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tribufos in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (S,S,S-tributyl phosphorotrithioate) is an organophosphate compound. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1][2]

Q2: What are the key toxicological concerns associated with this compound?

A2: The main toxicological concerns with this compound are:

  • Neurotoxicity: This is the most prominent effect, manifesting as cholinergic symptoms due to AChE inhibition.[2]

  • Organophosphate-Induced Delayed Neuropathy (OPIDN): this compound has the potential to cause OPIDN, a condition characterized by delayed neurotoxic effects that are not directly related to cholinesterase inhibition. This is believed to be caused by the inhibition of another enzyme called Neuropathy Target Esterase (NTE).

  • Moderate Acute Toxicity: this compound exhibits moderate acute toxicity via oral and dermal routes of exposure.[1]

Q3: Which animal species are appropriate for studying this compound toxicity?

A3: Based on available toxicological data, relevant animal models for this compound studies include rats, mice, rabbits, and hens. Hens are particularly important for studying the potential for OPIDN.

Troubleshooting Guides

Issue 1: High mortality rates in animals at planned doses.

Q: We are observing unexpected high mortality in our rat/mouse cohort even at doses expected to be sublethal. What could be the cause and how can we troubleshoot this?

A: Unexpectedly high mortality can stem from several factors. Here's a systematic approach to troubleshooting:

  • Vehicle Selection and Formulation:

    • Is the vehicle appropriate? The choice of vehicle can significantly impact the absorption and toxicity of this compound. For oral gavage, corn oil is a common vehicle for lipophilic compounds like this compound. Ensure the vehicle itself is not causing adverse effects.[3]

    • Is the formulation stable? Ensure that this compound is completely dissolved or homogenously suspended in the vehicle. Inconsistent formulation can lead to "hot spots" of high concentration, resulting in accidental overdose in some animals.

  • Dose Calculation and Administration:

    • Have you double-checked your calculations? Simple errors in dose calculation can lead to significant overdosing. Verify all calculations, including conversions from concentration to dose per body weight.

    • Is your administration technique consistent? For oral gavage, improper technique can cause aspiration pneumonia, leading to mortality unrelated to the direct toxicity of this compound. Ensure personnel are properly trained.

  • Animal Health and Stress:

    • Are the animals healthy? Pre-existing health conditions can make animals more susceptible to the toxic effects of this compound.

    • Is there excessive stress? Stress from handling, housing conditions, or the administration procedure itself can exacerbate toxic responses.[4]

  • Dose-Range Finding Study:

    • Was a preliminary dose-range finding study conducted? It is crucial to perform a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) and to identify the appropriate dose range for your main study.

Issue 2: High variability in acetylcholinesterase (AChE) inhibition data.

Q: Our measurements of AChE inhibition in blood and brain tissue are highly variable between animals in the same dose group. What are the potential sources of this variability and how can we improve consistency?

A: Variability in AChE assay results is a common challenge. Here are key areas to investigate:

  • Sample Collection and Handling:

    • Timing of sample collection: The timing of blood or tissue collection post-dosing is critical as AChE inhibition and recovery are dynamic processes. Ensure a consistent time point for sample collection across all animals.

    • Sample processing: Hemolysis in blood samples can affect results. Process samples promptly and consistently. For tissue samples, ensure rapid homogenization and consistent buffer conditions.

  • Assay Procedure:

    • Temperature control: AChE activity is highly temperature-dependent. Maintain a constant temperature during the assay.

    • Reagent stability: Ensure all reagents, including the substrate (e.g., acetylthiocholine) and the chromogen (e.g., DTNB), are fresh and properly stored.

    • Pipetting accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error. Use calibrated pipettes and consider using a multichannel pipette for plate-based assays.

  • Data Analysis:

    • Appropriate blanks: Run appropriate blanks to account for non-enzymatic hydrolysis of the substrate.

    • Consistent data processing: Use a standardized method for calculating enzyme activity and percentage inhibition.

Data Presentation

Table 1: Acute Toxicity of this compound in Different Animal Species
SpeciesRoute of AdministrationLD50Reference
Rat (male)Oral435 mg/kg[1]
Rat (female)Oral234 mg/kg[1]
RabbitDermal1093 mg/kg[1]
Rat (male)Inhalation (4h)4650 mg/m³[1]
Rat (female)Inhalation (4h)2460 mg/m³[1]
Table 2: Dose-Response Relationship for Cholinesterase (ChE) Inhibition by this compound (Illustrative Data)
SpeciesRouteDose (mg/kg/day)Tissue% ChE Inhibition (relative to control)Reference
RatDermal2Plasma~20%[5]
RatDermal11Plasma>50%[5]
RatDermal29Plasma>70%[5]
RatDermal29Red Blood CellsSignificant Inhibition[5]
RatDermal29BrainSignificant Inhibition[5]
HenOral25-150Brain NTEDose-dependent inhibition[6]
HenOral10-100Brain NTEDose-dependent inhibition[6]

Note: The percentage of inhibition can vary based on the specific experimental conditions. This table provides an illustrative guide based on available data for this compound and other organophosphates.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)

This protocol is a guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

  • Animal Model: Young adult Sprague-Dawley rats (8-12 weeks old), both male and female.

  • Housing: House animals individually in a controlled environment (12-hour light/dark cycle, 22 ± 3°C, 30-70% humidity) with ad libitum access to food and water.

  • Vehicle Selection: Corn oil is a suitable vehicle for this compound. Prepare a stock solution of this compound in corn oil.

  • Dose Administration:

    • Administer this compound via oral gavage. The volume should not exceed 10 ml/kg body weight.

    • Begin with a dose estimated to be just below the expected LD50.

    • Dose one animal. If the animal survives for 48 hours, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

  • Observations:

    • Monitor animals closely for the first few hours post-dosing and then daily for 14 days.

    • Record clinical signs of toxicity, including tremors, convulsions, salivation, and changes in motor activity.

    • Record body weight at the start of the study and at regular intervals.

  • Endpoint: The primary endpoint is mortality within the 14-day observation period. The LD50 is calculated using appropriate statistical methods.

Protocol 2: Subchronic Dermal Toxicity Study in Rabbits
  • Animal Model: Young adult New Zealand White rabbits, both male and female.

  • Housing: House animals individually in stainless steel cages with adequate ventilation.

  • Dose Preparation: Prepare dosing solutions of this compound in a suitable vehicle (e.g., acetone, ethanol, or an appropriate oil).

  • Dose Administration:

    • Clip the fur from the dorsal trunk of each rabbit approximately 24 hours before the first application.

    • Apply the test substance to a defined area of the skin (e.g., 10% of the body surface area).

    • The application site may be covered with a semi-occlusive dressing.

    • Dose animals for 6 hours per day, 5 days a week, for 21 or 90 days.

  • Observations:

    • Observe animals daily for signs of systemic toxicity and local skin reactions (erythema, edema).

    • Record body weight and food consumption weekly.

    • Conduct hematology and clinical chemistry at specified intervals.

  • Endpoint Analysis:

    • At the end of the study, perform a full necropsy and histopathological examination of major organs and the treated skin.

    • Measure cholinesterase activity in blood and brain tissue.

Mandatory Visualizations

Cholinergic_Signaling_Pathway ACh Acetylcholine (ACh) SynapticCleft Synaptic Cleft ACh->SynapticCleft PreSynaptic Presynaptic Neuron PreSynaptic->ACh Releases PostSynaptic Postsynaptic Neuron / Muscle Cell Signal Signal Propagation PostSynaptic->Signal AChReceptor Acetylcholine Receptor SynapticCleft->AChReceptor Binds to AChE Acetylcholinesterase (AChE) SynapticCleft->AChE ACh in cleft AChReceptor->PostSynaptic Activates Choline Choline AChE->Choline Breaks down ACh into Acetate Acetate AChE->Acetate This compound This compound This compound->AChE Inhibits

Caption: Cholinergic Signaling Pathway and the inhibitory action of this compound.

Caption: Simplified pathway of Organophosphate-Induced Delayed Neuropathy (OPIDN).

Experimental_Workflow Planning Study Planning (Dose selection, species, duration) DosePrep Dose Preparation (Vehicle selection, formulation) Planning->DosePrep AnimalAcclimation Animal Acclimation Planning->AnimalAcclimation Dosing Dosing (Oral, Dermal, etc.) DosePrep->Dosing AnimalAcclimation->Dosing Observation Clinical Observation (Toxicity signs, body weight) Dosing->Observation SampleCollection Sample Collection (Blood, tissues) Observation->SampleCollection Analysis Biochemical & Histopathological Analysis (AChE, NTE, pathology) SampleCollection->Analysis DataAnalysis Data Analysis & Interpretation Analysis->DataAnalysis Report Final Report DataAnalysis->Report

Caption: General experimental workflow for a this compound animal toxicity study.

Dosing_Optimization_Logic Objective Define Study Objective (e.g., NOAEL, LD50, OPIDN potential) LitReview Literature Review (Existing toxicity data) Objective->LitReview DoseRange Dose-Range Finding Study (Small cohort) LitReview->DoseRange SelectDoses Select Dose Levels for Main Study (Control, Low, Mid, High) DoseRange->SelectDoses MainStudy Conduct Main Study SelectDoses->MainStudy Endpoint Endpoint Assessment (AChE/NTE inhibition, clinical signs, pathology) MainStudy->Endpoint Decision Decision Point: Endpoint Met? Endpoint->Decision Refine Refine Dosing for Future Studies Decision->MainStudy No (Adjust Doses) Decision->Refine Yes

Caption: Logical workflow for optimizing dosing regimens in this compound studies.

References

Technical Support Center: Interpreting Tribufos Neurotoxicity Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for challenges encountered during the interpretation of Tribufos neurotoxicity data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound neurotoxicity, and what makes it complex?

A1: The principal neurotoxic effect of this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132).[1][2] This inhibition leads to the accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a wide range of neurological effects.[3]

The complexity arises from a second, distinct neurotoxic outcome known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[4] This condition develops 1-4 weeks after exposure and is not caused by AChE inhibition.[5][6] Instead, it is linked to the inhibition of another enzyme, Neuropathy Target Esterase (NTE), which leads to the degeneration of axons in both the peripheral and central nervous systems.[6][7] The delayed onset and different mechanism of OPIDN are major challenges in assessing the full neurotoxic profile of this compound.

Q2: I'm seeing significant AChE inhibition in my rodent model, but no overt clinical signs of neurotoxicity. How should I interpret this?

A2: This is a common and challenging observation. The degree of red blood cell (RBC) AChE inhibition does not always correlate with the severity of acute clinical signs, particularly in chronic exposure scenarios.[3] Regulatory bodies like the Agency for Toxic Substances and Disease Registry (ATSDR) consider a ≥20% inhibition of neural or RBC AChE activity to be an adverse effect, while inhibition of ≥60% is deemed a serious adverse effect, even in the absence of other neurotoxicity indicators.[1][3]

Troubleshooting Guide:

  • Confirm Inhibition Level: Ensure your assay is calibrated and that the observed inhibition is statistically significant.

  • Expand Observational Battery: Your current clinical scoring may not be sensitive enough. Consider implementing more subtle neurobehavioral tests (e.g., locomotor activity, functional observational battery).

  • Assess Brain AChE: If you are only measuring RBC or plasma cholinesterase, consider measuring brain AChE activity directly at the end of the study. Brain AChE inhibition is a more direct indicator of neurotoxicity in the central nervous system.

  • Consider Tolerance: Chronic low-level exposure can sometimes lead to tolerance, where the organism adapts to depressed AChE levels, showing fewer overt signs of toxicity.

Q3: Why are hen studies so prevalent for this compound, and what are the limitations of this model?

A3: The adult hen is the preferred animal model for studying OPIDN because it consistently develops the characteristic clinical signs (e.g., ataxia, paralysis) and histological lesions following a single dose of a neuropathic organophosphate like this compound.[8][9]

However, there are significant challenges in extrapolating data from hens to humans:

  • Dose-Response Uncertainty: The applicability of the dose-response relationship observed in hens to humans is a major point of uncertainty.[10]

  • Metabolic Differences: Some data suggests that rodents metabolize and excrete neurotoxic organophosphates more efficiently than hens. This implies that the hen model might exaggerate the neurotoxic potential of these compounds.

Q4: What are the key biomarkers for assessing this compound exposure and neurotoxic effects, and what are their limitations?

A4: There are biomarkers for both exposure and effect, each with limitations.

  • Biomarkers of Exposure: The most reliable biomarker is the presence of the parent compound, this compound, in blood or urine.[11] However, this compound is rapidly metabolized. Its metabolites are not yet well-characterized enough to serve as reliable biomarkers of exposure.[11]

  • Biomarkers of Effect: Decreased activity of enzymes like AChE, Butyrylcholinesterase (BuChE), and Neuropathy Target Esterase (NTE) in the blood serve as biomarkers of effect.[10]

    • Limitation: A significant challenge is that inhibition of these enzymes is not specific to this compound; other organophosphates and certain other compounds can cause similar effects.[10] Therefore, while normal enzyme activity can rule out recent exposure, decreased activity is not a definitive diagnosis of this compound poisoning without other corroborating evidence.

Quantitative Data Summary

The following tables summarize key quantitative data from animal studies on this compound neurotoxicity.

Table 1: Acetylcholinesterase (AChE) Inhibition Data

Species/StrainRoute/DurationDose/ConcentrationEffectReference
Fischer 344 Rats (Male)Oral (Chronic)1.8 mg/kg/day27% decrease in RBC AChE[3]
Fischer 344 Rats (Male)Oral (Chronic)16.8 mg/kg/day60% decrease in brain AChE[3]
CD-1 Mice (Male)Oral (Chronic)8.4 mg/kg/day42% decrease in RBC AChE[3]
CD-1 Mice (Male)Oral (Chronic)48.1 mg/kg/day37% decrease in brain AChE[3]
Wistar RatsInhalation (13 weeks)12.2 mg/m³>60% decrease in RBC AChE[3]
Wistar RatsInhalation (13 weeks)59.5 mg/m³40% decrease in brain AChE[3]

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs)

SpeciesRoute/DurationEndpointNOAELLOAELReference
RatsOral (Acute, repeated dose)>60% AChE Inhibition0.3–1.0 mg/kg/day1–15 mg/kg/day[3]
Sprague-Dawley Rat Pups (11-day-old)Oral (11 days)Clinical Signs (decreased movement, etc.)-5 mg/kg/day[3]
Wistar RatsInhalation (13 weeks)AChE Inhibition & Clinical Signs2.4 mg/m³12.2 mg/m³[4]

Experimental Protocols

1. Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a generalized protocol for determining AChE activity in tissue homogenates (e.g., brain) or red blood cells.

  • Objective: To quantify the inhibition of AChE activity following exposure to this compound.

  • Materials:

    • Tissue sample (e.g., brain homogenate, RBC lysate)

    • Phosphate (B84403) buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) - Substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

    • Spectrophotometer (plate reader) capable of reading at 412 nm

  • Methodology:

    • Sample Preparation: Prepare brain tissue homogenates or RBC lysates in cold phosphate buffer. Determine the total protein concentration of each sample for normalization.

    • Reaction Mixture: In a 96-well plate, add the sample, phosphate buffer, and DTNB to each well.

    • Initiate Reaction: Add the substrate, ATCI, to each well to start the enzymatic reaction. AChE hydrolyzes ATCI to thiocholine.

    • Detection: Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound.

    • Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a spectrophotometer.

    • Calculation: The rate of change in absorbance is directly proportional to the AChE activity. Compare the activity rates of this compound-treated samples to control samples to calculate the percentage of inhibition.

2. Protocol: Organophosphate-Induced Delayed Neuropathy (OPIDN) Assessment in Hens

This protocol is standard for identifying the potential of an organophosphate to cause delayed neuropathy.

  • Objective: To determine if this compound causes delayed neurological deficits consistent with OPIDN.

  • Model: Adult domestic hens, as they are a sensitive species for this endpoint.[9]

  • Methodology:

    • Dosing: Administer a single oral dose of this compound. A control group receiving the vehicle should be run in parallel. A positive control group (e.g., treated with tri-ortho-cresyl phosphate, TOCP) is often included.

    • Cholinergic Crisis Protection: Because the dose required to induce OPIDN can be high enough to cause acute cholinergic toxicity, hens are often pre-treated with an antidote like atropine.

    • Observation Period: House the hens individually and observe them for 21-28 days.

    • Clinical Scoring: Score the birds at regular intervals for neurological deficits. Scoring systems typically rank ataxia (incoordination) and paralysis on a graded scale (e.g., from 0 for normal gait to 4 for inability to stand).

    • Histopathology: At the end of the observation period, euthanize the animals and perfuse them. Collect samples of the brain, spinal cord, and peripheral nerves (e.g., sciatic nerve).

    • Analysis: Process the nerve tissues for histopathological examination. The key finding for OPIDN is the degeneration of axons and myelin in the spinal cord and peripheral nerves.[12]

Visualizations: Workflows and Pathways

G cluster_screening Initial Screening & Hazard ID cluster_invivo In Vivo Confirmation cluster_interp Data Interpretation & Risk Assessment in_vitro In Vitro Assays (AChE, NTE Inhibition) acute_neurotox Acute Neurotoxicity (Rodent) in_vitro->acute_neurotox Positive Hit alt_models Alternative Models (e.g., Zebrafish) alt_models->acute_neurotox Positive Hit opidn_study Delayed Neuropathy (Hen Study) acute_neurotox->opidn_study Confirm Delayed Effects biomarkers Biomarker Analysis (Blood, Tissue) acute_neurotox->biomarkers opidn_study->biomarkers dose_response Dose-Response Modeling biomarkers->dose_response human_extrap Human Health Risk Assessment dose_response->human_extrap

Caption: Experimental workflow for investigating this compound neurotoxicity.

G This compound This compound ache Acetylcholinesterase (AChE) This compound->ache Inhibits ach Acetylcholine (ACh) ache->ach Hydrolyzes (Blocked) synapse Synaptic Cleft (ACh Accumulation) receptor Cholinergic Receptor effect Cholinergic Overstimulation (Neurotoxic Effects) receptor->effect Leads to synapse->receptor Binds to G start Neurotoxicity Data Point is_opidn Delayed Onset? (>7 days) start->is_opidn is_ache Significant AChE Inhibition? is_opidn->is_ache No opidn_path Investigate OPIDN - Measure NTE activity - Hen model histopathology is_opidn->opidn_path Yes cholinergic_path Cholinergic Toxicity - Correlate with clinical signs - Measure brain AChE is_ache->cholinergic_path Yes other_mech Consider Alternative Mechanisms is_ache->other_mech No confounder Check for Confounders or Off-Target Effects cholinergic_path->confounder G This compound High-Dose This compound Exposure nte Neuropathy Target Esterase (NTE) This compound->nte Inhibits inhibition NTE Inhibition & 'Aging' nte->inhibition Leads to axonopathy Disruption of Axonal Transport/Metabolism inhibition->axonopathy Initiates degeneration Distal Axon Degeneration axonopathy->degeneration opidn OPIDN (Delayed Neuropathy) degeneration->opidn Results in

References

Technical Support Center: Improving the Environmental Relevance of Tribufos Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting laboratory studies on Tribufos with greater environmental relevance.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental degradation pathways for this compound?

A1: The most significant transformation route for this compound in soil, water, and sediment is microbial degradation (biodegradation).[1] It is stable to hydrolysis under neutral and acidic conditions but will slowly hydrolyze in alkaline conditions (pH 9), with a reported half-life of 124 days.[1] Photodegradation in aqueous solutions appears minimal, with no evidence of degradation after 30 days of sunlight exposure in a pH 5 solution.[1] However, volatilization may be a significant dissipation pathway from soil surfaces, especially under hot and moist conditions.[1][2]

Q2: Why do my laboratory degradation studies show a much longer half-life for this compound than what is reported in some field studies?

A2: Discrepancies between laboratory and field degradation rates are common and can be attributed to several factors. Field studies often incorporate dissipation pathways that are limited in lab settings, most notably volatilization.[2][3] One study found that dissipation half-times were up to 25 times greater in controlled laboratory experiments where volatilization was minimal compared to field studies where it could occur freely.[1][2] Additionally, the history of the soil used is critical; soils previously exposed to this compound may contain acclimated microorganisms capable of degrading the compound more rapidly.[1] High application rates in lab studies can also inhibit microbial activity, leading to slower degradation.[1]

Q3: How does this compound move in the environment?

A3: this compound adsorbs strongly to soil and is considered practically immobile, making it unlikely to leach into groundwater.[1][2] The primary pathways for its entry into surface waters are through runoff, erosion of treated soils, and spray drift from aerial or ground applications.[1][2] While its potential for volatilization is considered low based on its Henry's Law constant, field data indicate it can be a notable process under typical use conditions (hot and moist).[1][2]

Q4: What are the main challenges in assessing the ecotoxicology of this compound?

A4: A key challenge is the lack of ecological realism in standard laboratory tests.[4] Simplified, static exposure scenarios do not capture the variable exposure patterns found in nature.[4] Furthermore, the bioavailability of this compound is a critical factor; the amount of the chemical identified analytically in soil or water is not always equivalent to the amount that is bioavailable to organisms.[2] For instance, extremely hydrophobic pesticides can adsorb strongly to dissolved organic matter, reducing the bioavailable fraction in the water column.[5][6]

Troubleshooting Guides

Issue 1: High variability in toxicity results for sediment-dwelling organisms.

  • Possible Cause 1: Inconsistent Sediment Properties. The physical and chemical characteristics of the sediment (e.g., particle size, organic carbon content) can significantly alter the bioavailability and toxicity of this compound.

    • Troubleshooting Step: Ensure that all experimental replicates use sediment with consistent and well-characterized properties. For spiked-sediment tests, use a standardized, clean reference sediment.[7] The reference sediment should have characteristics such as an organic content between 0.5-4% and a silt/clay fraction between 5-20%.[7]

  • Possible Cause 2: Health of Test Organisms. The health and condition of the test organisms (e.g., amphipods) at the start of the experiment are critical. Stress from shipping or handling can impact their susceptibility.

    • Troubleshooting Step: Use only healthy, adult organisms.[7] After receiving or collecting organisms, allow for a quarantine or acclimation period to ensure any damaged individuals are removed before initiating the test.[7]

  • Possible Cause 3: Ammonia (B1221849) or Sulfide (B99878) Toxicity. Field-collected sediments can contain high levels of ammonia or hydrogen sulfide, which are toxic to test organisms and can confound the results of the this compound assessment.

    • Troubleshooting Step: Measure baseline ammonia and sulfide concentrations in all test sediments. If levels are high, consider procedures to reduce them or select test organisms that are more tolerant.

Issue 2: Low or no bioconcentration observed in aquatic organisms despite predictions based on hydrophobicity (log Kow).

  • Possible Cause 1: Rapid Metabolism. Organisms may be rapidly metabolizing this compound into more hydrophilic forms that are easily excreted.[5] Relying solely on hydrophobicity can produce an erroneous environmental impact assessment.[5][6]

    • Troubleshooting Step: Analyze tissue samples not only for the parent this compound compound but also for potential metabolites. The primary metabolite identified in some studies is methyl-des butylthio this compound.[2]

  • Possible Cause 2: Low Bioavailability. this compound may be strongly adsorbing to organic matter or sediment in the test system, reducing the concentration that is bioavailable for uptake by the organism.[5]

    • Troubleshooting Step: Measure the freely dissolved concentration of this compound in the water column, not just the total concentration. This provides a more accurate measure of the bioavailable fraction.

  • Possible Cause 3: Incorrect Exposure Route. Bioconcentration specifically refers to uptake from water.[8] If the primary exposure route in the environment is through diet (bioaccumulation), a water-only exposure test may not be relevant.

    • Troubleshooting Step: Design experiments that include dietary exposure routes to assess bioaccumulation, which is the uptake from all sources, including food and sediment.[8]

Quantitative Data Summary

Table 1: Environmental Fate of this compound

ParameterValueConditionsReference
Aerobic Soil Half-Life (DT50) 1 to 19 daysLaboratory and field studies with acclimated soils[2][3]
745 days (extrapolated)Laboratory study, sandy loam soil, 7 ppm application[1]
Anaerobic Soil Half-Life 389 days (extrapolated)Laboratory study, 60-day incubation[1]
Hydrolysis Half-Life 124 dayspH 9[1]
StableNeutral and acidic conditions (pH 5-7)[1]
Soil Adsorption Coefficient (Koc) 2,754 - 10,865 L/kgIndicates strong adsorption and low mobility[2]
Henry's Law Constant 2.94 x 10-7 atm-m3/moleSuggests slow volatilization from water/soil[2]

Table 2: Acute Ecotoxicity of Terbufos (an Organophosphate Analogue for Reference)

SpeciesEndpointConcentration (ppb)Toxicity ClassificationReference
Bluegill sunfish (Lepomis macrochirus)96-hour LC500.77Very Highly Toxic[9]
Rainbow trout (Oncorhynchus mykiss)96-hour LC509.4Very Highly Toxic[9]
Mysid shrimp (Mysidopsis bahia)48-hour EC500.22Very Highly Toxic[9]

Experimental Protocols

Protocol 1: Aerobic Soil Metabolism Study

This protocol is adapted from methodologies described by the EPA.[2]

  • Soil Selection: Use a sandy loam soil, characterized for texture (% sand, silt, clay), organic matter content, and pH. To improve environmental relevance, use soil from a cotton-growing region, preferably with a known history of this compound application.[1][2]

  • Test Substance: Apply 14C-labeled this compound at a nominal rate relevant to field applications (e.g., 1 ppm).[2]

  • Incubation: Incubate the treated soil in the dark at a constant temperature (e.g., 25°C) for up to 360 days.[2] Maintain soil moisture at 75% of field capacity.

  • Aeration: Supply a continuous stream of CO2-free, humidified air. Trap volatile organics and 14CO2 using appropriate trapping solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide).

  • Sampling: Collect triplicate soil samples at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 181, 360 days).

  • Analysis: Extract soil samples using an appropriate solvent (e.g., acetonitrile/water). Analyze extracts by High-Performance Liquid Chromatography (HPLC) to quantify the parent this compound and any degradation products. Quantify radioactivity in the volatile traps and unextractable soil residues using Liquid Scintillation Counting (LSC).

  • Data Reporting: Report the decline of the parent compound over time and calculate the DT50 and DT90 values. Identify and quantify major metabolites, such as methyl-des butylthio this compound.[2]

Protocol 2: 10-Day Static Sediment Toxicity Test with Amphipods

This protocol is based on standard methods for sediment toxicity testing.[10][11]

  • Test Organism: Use a standard amphipod species such as Ampelisca abdita or Eohaustorius estuarius.[10]

  • Sediment Preparation: Use field-collected sediment or spike a clean reference sediment with known concentrations of this compound. A negative control (reference sediment) and a positive control are required.

  • Test Setup: Conduct the test in 1-L glass chambers with 175 mL of sediment and 800 mL of overlying, aerated seawater of appropriate salinity and temperature for the chosen species.[10]

  • Exposure: Gently add 20 adult amphipods to each test chamber. Do not feed the organisms during the 10-day exposure period.[10]

  • Test Conditions: Maintain static conditions (no water renewal) for 10 days under a 16:8 hour light:dark cycle. Monitor water quality parameters (temperature, salinity, pH, dissolved oxygen) daily.

  • Endpoint Measurement: At the end of 10 days, sieve the sediment from each chamber to recover the amphipods. The primary endpoint is survival.[10] An optional sublethal endpoint is the ability of surviving amphipods to rebury themselves in clean sediment within a specified time.

  • Data Analysis: Calculate the percentage of mortality for each concentration and the control. Determine the LC50 (the concentration lethal to 50% of the test organisms) using appropriate statistical methods.

Visualizations

Troubleshooting_Workflow start Problem: Lab DT50 >> Field DT50 q1 Was volatilization accounted for? start->q1 s1 Incorporate volatilization traps or use flow-through systems to simulate air exchange. q1->s1 No q2 Was the test soil 'acclimated'? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Source soil from a field with a history of this compound use or pre-incubate soil. q2->s2 No q3 Was the application rate environmentally relevant? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Reduce application rate to avoid microbial toxicity. Use rates ~1 ppm. q3->s3 No end_node Results are now more environmentally relevant q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting workflow for discrepancies in this compound degradation rates.

Sediment_Toxicity_Workflow cluster_prep Preparation Phase cluster_exp Exposure Phase (10 Days) cluster_analysis Analysis Phase p1 1. Prepare Test Sediment (Field-collected or Spiked) p3 3. Set up Test Chambers (Sediment + Overlying Water) p1->p3 p2 2. Acclimate Test Organisms (e.g., Amphipods) p2->p3 e1 4. Introduce Organisms to Chambers p3->e1 e2 5. Maintain Static Conditions Monitor Water Quality e1->e2 a1 6. Recover Organisms by Sieving e2->a1 a2 7. Assess Endpoints (Survival, Reburial) a1->a2 a3 8. Calculate LC50 a2->a3

Caption: Experimental workflow for a 10-day static sediment toxicity test.

Environmental_Fate_this compound application This compound Application (Cotton Defoliant) soil Soil application->soil air Atmosphere application->air application->air drift water Surface Water soil->water soil->water runoff soil->air soil->air volatilization sediment Sediment soil->sediment soil->sediment adsorption degradation_node Degradation biodegradation soil->degradation_node water->sediment biota Aquatic Biota water->biota water->biota uptake water->degradation_node sediment->biota sediment->biota uptake sediment->degradation_node volatilization Volatilization runoff Runoff / Erosion adsorption Adsorption biodegradation Biodegradation uptake Bioconcentration Bioaccumulation drift Spray Drift

Caption: Key environmental fate and transport pathways for this compound.

References

Validation & Comparative

Validation of a New Analytical Method for Tribufos: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of two distinct analytical methods for the quantitative determination of Tribufos, an organophosphate defoliant. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of a modern and a traditional technique, enabling an informed selection of the most suitable method based on specific analytical requirements such as sensitivity, sample matrix, and available instrumentation.

Method 1: QuEChERS Extraction with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has gained widespread adoption for the analysis of pesticide residues in various matrices. Coupled with the high selectivity and sensitivity of tandem mass spectrometry, it offers a robust and efficient analytical solution.

Method 2: Solid-Phase Extraction (SPE) with Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD)

Solid-Phase Extraction is a classical sample preparation technique that relies on the partitioning of analytes between a solid sorbent and a liquid phase. When combined with the selective and sensitive Nitrogen-Phosphorus Detector, it provides a reliable method for the analysis of organophosphate compounds like this compound.

Comparative Performance of Analytical Methods

The choice of an analytical method is contingent on several factors, including the desired sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the performance characteristics of the QuEChERS-GC/MS/MS and SPE-GC-NPD methods for the analysis of this compound.

Table 1: Comparison of Method Performance Parameters for this compound Analysis

ParameterQuEChERS with GC-MS/MSSolid-Phase Extraction (SPE) with GC-NPD
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.005 mg/kg0.01 mg/kg
Limit of Quantification (LOQ) 0.02 mg/kg[1]0.05 mg/kg
Accuracy (Recovery) 71.8% - 74.8% (in beef muscle)[1]85% - 95% (in water, representative)
Precision (RSD) 3.7% - 6.9% (in beef muscle)[1]< 15% (representative)

Note: Data for SPE with GC-NPD are representative for organophosphorus pesticides as specific complete validation data for this compound with this method was not available.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of an analytical method. Below are generalized protocols for the QuEChERS-GC/MS/MS and SPE-GC-NPD analysis of this compound.

Method 1: QuEChERS with GC-MS/MS Protocol

1. Sample Preparation (QuEChERS Extraction):

  • Weigh 10 g of the homogenized sample (e.g., beef muscle) into a 50 mL centrifuge tube.[1]

  • Add 10 mL of acetonitrile (B52724).

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.[1]

  • Centrifuge at ≥ 4000 rpm for 5 minutes.[1]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA).

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for analysis.

3. Instrumental Analysis (GC-MS/MS):

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[2]

    • Inlet Temperature: 250 °C.[2]

    • Injection Volume: 1 µL (splitless).[1]

    • Oven Temperature Program: Start at 60 °C for 1 min, ramp to 200 °C at 10 °C/min, then to 250 °C at 5 °C/min, and hold for 5 min.[2]

    • Carrier Gas: Helium at a constant flow.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound (Precursor ion > Product ions): To be determined by direct infusion of a this compound standard.

Method 2: Solid-Phase Extraction (SPE) with GC-NPD Protocol

1. Sample Preparation (Solid-Phase Extraction):

  • Sample Pre-treatment: For a 1 L water sample, adjust the pH to neutral if necessary.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the trapped analytes with 2 x 5 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

2. Instrumental Analysis (GC-NPD):

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5, 30 m x 0.32 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.[2]

    • Injection Volume: 1 µL (splitless).[2]

    • Oven Temperature Program: Start at 60 °C for 1 min, ramp to 250 °C at 8 °C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow.[2]

  • Nitrogen-Phosphorus Detector (NPD) Conditions:

    • Detector Temperature: 300 °C.

    • Hydrogen Flow: 3 mL/min.

    • Air Flow: 60 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation cluster_documentation 3. Documentation & Reporting cluster_implementation 4. Routine Implementation define_scope Define Scope & Purpose select_method Select Analytical Technique define_scope->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity / Selectivity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop routine_analysis Routine Sample Analysis sop->routine_analysis ongoing_monitoring Ongoing Method Performance Monitoring routine_analysis->ongoing_monitoring

Caption: Workflow for the validation of a new analytical method.

References

Cross-Validation of Tribufos Detection: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical data is paramount. This guide provides an objective comparison of common analytical methods for the detection of Tribufos, a widely used cotton defoliant. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the selection of appropriate methods and guide the process of inter-laboratory validation to ensure consistent and reliable results.

Comparative Performance of Analytical Methods

The primary methods for this compound analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. The choice of method depends on the sample matrix, required detection limits, and the instrumentation available.

Below is a summary of typical performance characteristics for a Gas Chromatography-Flame Photometric Detector (GC-FPD) method validated for the analysis of this compound in cotton fiber.

ParameterGC-FPD Performance
**Linearity (R²) **0.998
Limit of Detection (LOD) 0.008 mg/kg
Limit of Quantitation (LOQ) 0.027 mg/kg
Recovery (at 0.05 mg/kg) 95.7%
Recovery (at 0.5 mg/kg) 98.2%
Relative Standard Deviation (RSD) 4.6%
Data sourced from a single laboratory validation study on cotton fiber.[1][2]

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible analytical results. Below are representative methodologies for sample preparation and analysis of this compound using Gas Chromatography.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices.

  • Homogenization: A representative sample (e.g., 10-15 g of cotton seed or soil) is homogenized to ensure uniformity.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, 150 mg C18). The choice of sorbent depends on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC analysis.

Gas Chromatography (GC) Analysis

Gas chromatography is a robust technique for the separation and quantification of volatile and semi-volatile compounds like this compound.

  • Instrumentation: An Agilent 6890N gas chromatograph or equivalent, equipped with a Flame Photometric Detector (FPD) is suitable.[2]

  • Column: A DB-5MS column (30 m × 0.25 mm, 0.25 μm) or similar is recommended.[2]

  • Injection: 2 μL of the final extract is injected in splitless mode.[2]

  • Injector Temperature: 250°C.[2]

  • Carrier Gas: Nitrogen (N₂) at a flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program: The temperature is programmed to start at 180°C and increase to 280°C at a rate of 7°C/min.[2]

  • Detector: Flame Photometric Detector (FPD) operated in phosphorus mode.

Inter-Laboratory Validation Workflow

The process of cross-validating an analytical method across different laboratories is a structured undertaking to establish the method's reproducibility and reliability. The following diagram illustrates a typical workflow for such a study.

Interlaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives (e.g., assess method reproducibility) B Select Participating Laboratories A->B C Develop and Distribute Standardized Protocol B->C D Prepare and Characterize Homogeneous Test Materials C->D E Distribute Test Materials and Protocols to Labs D->E F Laboratories Perform Analysis E->F G Laboratories Report Results to Coordinator F->G H Statistical Analysis of Results (e.g., z-scores, Cochran's test) G->H I Evaluate Laboratory Performance H->I J Prepare and Distribute Final Report I->J

Caption: A typical workflow for an inter-laboratory comparison study.

Conclusion

The cross-validation of analytical methods is a cornerstone of quality assurance in scientific research and development. While comprehensive inter-laboratory data for this compound detection is limited, the presented single-laboratory validation data and standardized protocols for GC-based analysis provide a solid foundation for laboratories to establish and verify their own detection capabilities. Adherence to detailed protocols and participation in proficiency testing programs, when available, are crucial for ensuring the generation of high-quality, comparable data across different research settings.

References

A Comparative Analysis of Tribufos Toxicity in Relation to Other Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of tribufos, an organophosphate herbicide, with other commonly used organophosphate insecticides. The information is intended to serve as a resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development. The data presented is compiled from various scientific sources and is supported by detailed experimental protocols.

Executive Summary

Organophosphates represent a class of compounds that exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic overstimulation. While this mechanism is common across organophosphates, the potency and, therefore, the toxicity of individual compounds can vary significantly. This guide focuses on comparing the acute and chronic toxicity of this compound with other prominent organophosphates, providing quantitative data to facilitate a clear understanding of their relative toxicities.

Acute Toxicity Comparison

The acute toxicity of a substance is typically measured by its median lethal dose (LD50) or median lethal concentration (LC50). The LD50 is the dose of a substance that is lethal to 50% of a test population, while the LC50 is the concentration in air or water that is lethal to 50% of a test population. The following tables summarize the acute oral and dermal LD50 values for this compound and a selection of other organophosphates in rats.

OrganophosphateOral LD50 (mg/kg)Dermal LD50 (mg/kg)WHO Hazard Classification (Oral)
This compound 150-234850Moderately Hazardous
Azinphos-methyl 4150 - 200Highly Hazardous
Chlorpyrifos 96 - 2702,000Moderately Hazardous
Diazinon 1,2502,020Moderately Hazardous
Dimethoate 235400Moderately Hazardous
Disulfoton 2 - 123.6 - 15.9Extremely Hazardous
Ethoprop 61.52.4Moderately Hazardous
Fenamiphos 10.6 - 24.871.5 - 75.7Highly Hazardous
Malathion 5,500>2,000Slightly Hazardous
Methamidophos 13 (female)122Highly Hazardous
Methidathion 25 - 44200Highly Hazardous
Methyl parathion 645Highly Hazardous
Naled 191360Moderately Hazardous
Oxydemeton-methyl 501,350Moderately Hazardous
Phorate 2 - 420 - 30 (guinea pig)Extremely Hazardous
Phosmet 147 - 316>4,640Moderately Hazardous
Profenofos 358472Moderately Hazardous

Data sourced from "Pesticide Toxicity Profile: Organophosphate Pesticides" by the University of Florida IFAS Extension and "The WHO Recommended Classification of Pesticides by Hazard".[4][5]

Chronic Toxicity Comparison

Chronic toxicity is assessed by determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose of a substance at which no adverse effects are observed in a long-term study. The following table provides available NOAEL values for this compound and other organophosphates from chronic oral exposure studies in rats.

OrganophosphateChronic Oral NOAEL (mg/kg/day)
This compound 0.1 (dog)
Chlorpyrifos 0.03
Azinphos-methyl 0.29
Malathion 0.2
Parathion 0.058

Note: Data for a comprehensive list of organophosphates is limited in a single comparative source.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3] This process is depicted in the signaling pathway diagram below.

G Organophosphate Mechanism of Action cluster_synapse Cholinergic Synapse cluster_op Organophosphate Interaction ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic Neuron Postsynaptic Neuron AChR->Postsynaptic Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE OP Organophosphate OP->AChE Inhibits

Caption: Organophosphate inhibition of acetylcholinesterase in a cholinergic synapse.

Experimental Protocols

Acute Toxicity (LD50) Determination (Adapted from OECD Guideline 402)

This protocol outlines the general procedure for determining the acute dermal LD50 of a chemical in rats.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimated to the laboratory environment for at least 5 days prior to the study.

  • Dose Preparation: The test substance is prepared in a suitable vehicle if necessary.

  • Dose Administration: A predetermined dose of the test substance is applied to a shaved area of the back (approximately 10% of the body surface area). The application site is covered with a porous gauze dressing.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

    • Acetylthiocholine iodide (ATCI) substrate solution

    • Test compound (inhibitor) solutions at various concentrations

    • AChE enzyme solution

  • Assay Procedure (96-well plate format):

    • Add buffer, DTNB, and the test inhibitor to the wells of a microplate.

    • Add the AChE enzyme solution to initiate the pre-incubation, allowing the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

G Experimental Workflow for AChE Inhibition Assay start Start reagent_prep Prepare Reagents (Buffer, DTNB, ATCI, Inhibitor, AChE) start->reagent_prep plate_setup Set up 96-well plate (Controls and Test Compounds) reagent_prep->plate_setup pre_incubation Add AChE and Pre-incubate plate_setup->pre_incubation reaction_start Add Substrate (ATCI) to start reaction pre_incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Reading) reaction_start->measurement data_analysis Calculate Reaction Rates and Percent Inhibition measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: A generalized workflow for determining the IC50 of an AChE inhibitor.

References

A Comparative Guide to Cotton Defoliants: Tribufos vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agricultural Professionals: An Objective Analysis of Cotton Defoliant Efficacy with Supporting Experimental Data

The timely and effective removal of leaves prior to harvest is a critical step in cotton production, directly impacting lint quality, harvesting efficiency, and overall yield. Tribufos, an organophosphate compound, has long been a standard choice for cotton defoliation. However, a range of alternative products, each with distinct mechanisms of action, are also widely used. This guide provides a comprehensive comparison of the efficacy of this compound against prominent alternatives, including Thidiazuron, Ethephon, and protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. The information presented is based on available experimental data to aid in the selection of the most appropriate defoliation strategy.

Mechanisms of Action: A Hormonal and Herbicidal Overview

Cotton defoliation is a complex physiological process involving the interplay of plant hormones, primarily ethylene (B1197577) and auxin. Defoliants work by manipulating this hormonal balance to induce the formation of an abscission layer at the base of the leaf petiole, leading to leaf drop.

This compound is classified as a herbicidal defoliant. Its mode of action involves injuring the leaf, which in turn stimulates the plant's natural stress response—the production of ethylene.[1] This ethylene surge disrupts the auxin balance, initiating the abscission process.

Thidiazuron (TDZ) , in contrast, is a hormonal defoliant that acts as a synthetic cytokinin.[2] High concentrations of cytokinin-like substances in cotton promote ethylene synthesis and inhibit the transport of auxin from the leaf blade.[3] This dual action effectively triggers leaf abscission. Thidiazuron is also known for its excellent control of juvenile foliage and inhibition of regrowth.[2]

Ethephon is another hormonal product that directly releases ethylene as it breaks down within the plant.[2] This external supply of ethylene stimulates further ethylene synthesis by the plant, accelerating both leaf drop and the opening of mature bolls.[2]

PPO (protoporphyrinogen oxidase) Inhibitors , such as carfentrazone-ethyl (B33137) and pyraflufen-ethyl, are herbicidal defoliants. They work by disrupting cell membranes, leading to rapid tissue desiccation and a subsequent increase in ethylene production as a response to the injury, which promotes leaf abscission.[4]

Quantitative Performance Data: A Tabular Comparison

The following tables summarize quantitative data from various field trials. It is important to note that direct, side-by-side comparisons of all listed defoliants in a single study are limited. The data presented here are compiled from different studies to provide a comparative overview. Environmental conditions and application timing can significantly influence efficacy.

Table 1: Comparative Efficacy of Defoliant Treatments on Leaf Defoliation (%)

TreatmentActive Ingredient(s)7 Days After Treatment (DAT)14 Days After Treatment (DAT)Study Reference
This compound Product (16 oz/acre)This compound77%90%+[5]
This compound Product (12 oz/acre)This compound73%90%+[5]
This compound Product (8 oz/acre)This compound67%89%[5]
Thidiazuron + Diuron (Ginstar® @ 6 oz/acre)Thidiazuron + Diuron-82%[6]
Thidiazuron + Diuron (Ginstar® @ 8 oz/acre)Thidiazuron + Diuron-82%[6]
Ethephon (2000 ppm)Ethephon-45.6% (15 DAT)[7]
Pyraflufen-ethyl (ET)Pyraflufen-ethyl60%-[6]
Carfentrazone-ethyl (Aim®)Carfentrazone-ethyl74%-[6]
Fluthiacet-methyl (Blizzard®)Fluthiacet-methyl74%-[6]
Flumiclorac (Resource®)Flumiclorac69%-[6]
Untreated Control-Typically lowTypically low-

Note: Data for different treatments are from separate studies and environmental conditions may have varied.

Table 2: Impact of Defoliants on Boll Opening and Seed Cotton Yield

TreatmentActive Ingredient(s)Boll Opening PercentageSeed Cotton Yield ( kg/ha )Study Reference
Ethrel® (1.0 L/ha) @ 60% BOPEthephon-2270[8]
Thidiazuron (100 g/ha) @ 60% BOPThidiazuron-2210[8]
Dropp ultra® (200 ml/ha)Thidiazuron + Diuron-3111.6[9]
Ethrel® (2000 ppm)Ethephon-2948.3[9]
Untreated Control-Baseline2878.9[9]

BOP: Boll Opening Percentage

Experimental Protocols: Methodologies for Efficacy Evaluation

The data presented in this guide are derived from field experiments adhering to established scientific protocols. A general methodology for conducting cotton defoliant efficacy trials is outlined below.

1. Experimental Design:

  • Layout: Trials are typically conducted using a Randomized Complete Block Design (RCBD) with multiple replications (commonly four) to account for field variability.[5][10]

  • Plot Size: Individual plots usually consist of multiple cotton rows (e.g., 4 rows) of a specified length (e.g., 30 feet).[5]

2. Treatment Application:

  • Equipment: Applications are made using calibrated spray equipment, such as CO2-pressurized backpack sprayers or tractor-mounted boom sprayers, to ensure uniform coverage.[5]

  • Spray Volume: Spray volumes typically range from 10 to 20 gallons per acre (GPA) for ground applications to ensure thorough canopy penetration.[11]

  • Timing: Defoliants are generally applied when the cotton crop has reached a specific maturity stage, often determined by the percentage of open bolls (typically 60-75%) or nodes above cracked boll (NACB).[2]

3. Data Collection and Assessment:

  • Defoliation Percentage: Visual assessments of the percentage of leaves that have dropped from the plants are made at set intervals after treatment, commonly at 7, 14, and 21 days after treatment (DAT).[5]

  • Boll Opening Percentage: The percentage of mature bolls that have opened is visually estimated or counted within a designated area of each plot.

  • Regrowth: The presence and extent of new leaf growth are visually rated.

  • Lint Quality: After harvest, lint samples are often analyzed for key quality parameters such as fiber length, strength, micronaire, and trash content.

  • Yield: Seed cotton from each plot is harvested and weighed to determine the yield per unit area.

Signaling Pathways and Experimental Workflows

The physiological processes initiated by cotton defoliants involve complex signaling cascades within the plant. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways and a typical experimental workflow for evaluating defoliant efficacy.

Defoliant_Signaling_Pathways cluster_this compound This compound (Herbicidal) cluster_thidiazuron Thidiazuron (Hormonal) cluster_ethephon Ethephon (Hormonal) cluster_ppo PPO Inhibitors (Herbicidal) This compound This compound Injury Injury This compound->Injury Causes Ethylene_T Ethylene_T Injury->Ethylene_T Stimulates Production Ethylene_Surge Ethylene_Surge Ethylene_T->Ethylene_Surge Thidiazuron Thidiazuron Ethylene_TDZ Ethylene_TDZ Thidiazuron->Ethylene_TDZ Stimulates Production Auxin_Transport Auxin_Transport Thidiazuron->Auxin_Transport Inhibits Ethylene_TDZ->Ethylene_Surge Abscission_Layer Abscission_Layer Auxin_Transport->Abscission_Layer (Inhibition Promotes Formation) Ethephon Ethephon Ethylene_E Ethylene_E Ethephon->Ethylene_E Releases Ethylene_E->Ethylene_Surge PPO PPO Inhibitors Membrane_Disruption Membrane_Disruption PPO->Membrane_Disruption Causes Ethylene_PPO Ethylene_PPO Membrane_Disruption->Ethylene_PPO Stimulates Production Ethylene_PPO->Ethylene_Surge Ethylene_Surge->Abscission_Layer Promotes Formation Leaf_Drop Leaf_Drop Abscission_Layer->Leaf_Drop Leads to

Caption: Simplified signaling pathways of different cotton defoliant types.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Field Execution cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A Define Objectives & Treatments B Select Field Site & Cotton Variety A->B C Experimental Design (RCBD) B->C D Crop Maturity Assessment (% Open Bolls) C->D E Calibrate Sprayer & Apply Treatments D->E F Visual Assessments (7, 14, 21 DAT) - % Defoliation - % Boll Opening - % Regrowth E->F G Harvest Plots & Measure Seed Cotton Yield F->G H Gin Samples & Analyze Lint Quality G->H I Statistical Analysis of Data H->I J Summarize Findings & Draw Conclusions I->J

Caption: A typical workflow for a cotton defoliant efficacy trial.

Conclusion

The selection of a cotton defoliant is a multifaceted decision that depends on crop condition, prevailing and forecasted weather conditions, and specific management goals such as regrowth control or boll opening.

  • This compound remains an effective herbicidal defoliant, particularly on mature leaves.

  • Thidiazuron offers excellent regrowth control and is effective on juvenile growth, though its activity can be reduced by cool temperatures.[2]

  • Ethephon is a strong promoter of boll opening and can enhance the activity of other defoliants.[2]

  • PPO inhibitors act quickly but may carry a higher risk of leaf desiccation ("sticking") if not managed carefully, especially under high temperatures.[12]

Tank mixes of these products are common to achieve a broader spectrum of activity, such as combining a defoliant with a boll opener or a regrowth inhibitor. Researchers and professionals should consult local extension recommendations and product labels for specific application rates and tank-mixing guidelines. The data and workflows presented in this guide offer a foundational understanding to support informed decision-making in cotton defoliation strategies.

References

A Comparative Guide to the Neurotoxic Potential of Tribufos and Other Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotoxic potential of tribufos, an organophosphate pesticide, with other well-characterized organophosphates such as chlorpyrifos, parathion, and the nerve agent sarin. The comparison focuses on their ability to inhibit key enzymes involved in neurotoxicity: acetylcholinesterase (AChE) and neuropathy target esterase (NTE).

Executive Summary

Organophosphate pesticides exert their primary neurotoxic effects through the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors. A secondary, delayed neurotoxic effect, known as organophosphate-induced delayed neuropathy (OPIDN), can occur with certain organophosphates and is associated with the inhibition and subsequent "aging" of neuropathy target esterase (NTE). This guide synthesizes available experimental data to compare the in vitro potency of this compound and other selected organophosphates in inhibiting these critical enzymes. While quantitative data for this compound is limited in the available scientific literature, this guide provides a qualitative assessment of its neurotoxic potential based on existing studies.

Data Presentation: Comparative Inhibitory Potency

The inhibitory potential of organophosphates is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 1: Comparative in vitro Acetylcholinesterase (AChE) Inhibition

CompoundActive MetaboliteTarget EnzymeIC50 (M)Test System
This compound This compoundAcetylcholinesterase (AChE)Data not available-
Chlorpyrifos Chlorpyrifos-oxonAcetylcholinesterase (AChE)~3 x 10⁻⁹Rat Brain[1]
Parathion Paraoxon (B1678428)Acetylcholinesterase (AChE)4.1 x 10⁻⁸Human Serum[2]
Sarin SarinAcetylcholinesterase (AChE)(9.77 ± 8.08) x 10⁻⁶Human Recombinant[3]

Table 2: Comparative in vitro Neuropathy Target Esterase (NTE) Inhibition

CompoundTarget EnzymeIC50 (M)Test System
This compound Neuropathy Target Esterase (NTE)Data not available-
Mipafox (B20552) (Neuropathic OP) Neuropathy Target Esterase (NTE)7.3 x 10⁻⁶Chicken Brain[4]
Paraoxon (Non-neuropathic OP) Neuropathy Target Esterase (NTE)> 1 x 10⁻³Hen Brain[5]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a widely adopted method for measuring AChE activity and its inhibition[8][9][10][11].

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to AChE activity.

Materials:

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB (Ellman's reagent) solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) substrate solution (10 mM in deionized water, prepared fresh)

  • AChE enzyme solution (e.g., from electric eel or human erythrocytes, concentration to be optimized)

  • Test compounds (pesticides) at various concentrations

  • Control inhibitor (e.g., physostigmine)

Procedure:

  • Plate Setup:

    • Blank wells: 150 µL of phosphate buffer.

    • Control wells (100% activity): 140 µL of phosphate buffer + 10 µL of AChE solution.

    • Test wells: 130 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of test compound solution.

  • Reagent Addition: Add 25 µL of DTNB solution to all wells.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of ATCI substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Neuropathy Target Esterase (NTE) Inhibition Assay (Johnson's Method)

This assay is used to assess the potential of organophosphates to cause OPIDN[12][13][14][15][16].

Principle: NTE is defined as the phenyl valerate (B167501) hydrolase activity that is resistant to inhibition by a non-neuropathic organophosphate (e.g., paraoxon) but sensitive to inhibition by a neuropathic organophosphate (e.g., mipafox). The assay measures the amount of phenol (B47542) produced from the hydrolysis of phenyl valerate, which is then quantified colorimetrically.

Materials:

  • Brain tissue homogenate (e.g., from hen, as it is a sensitive species for OPIDN)

  • Tris buffer

  • Paraoxon solution (non-neuropathic inhibitor)

  • Mipafox solution (neuropathic inhibitor)

  • Test compounds (pesticides) at various concentrations

  • Phenyl valerate (substrate)

  • 4-aminoantipyrine (B1666024)

  • Potassium ferricyanide (B76249)

  • Spectrophotometer

Procedure:

  • Tissue Preparation: Homogenize brain tissue in Tris buffer and prepare a supernatant fraction by centrifugation.

  • Differential Inhibition:

    • Tube A (Total paraoxon-resistant activity): Incubate the brain homogenate with Tris buffer.

    • Tube B (NTE activity): Incubate the brain homogenate with a high concentration of paraoxon (to inhibit non-NTE esterases).

    • Tube C (Blank): Incubate the brain homogenate with both paraoxon and a high concentration of mipafox (to inhibit both NTE and non-NTE esterases).

    • Test Tubes: Incubate the brain homogenate with paraoxon and varying concentrations of the test compound.

  • Substrate Addition: Add phenyl valerate to all tubes and incubate to allow for enzymatic hydrolysis.

  • Color Development: Stop the reaction and add 4-aminoantipyrine and potassium ferricyanide to develop a colored product from the phenol produced.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically around 510 nm, but can be optimized)[14].

Data Analysis:

  • NTE activity is calculated as the difference in activity between Tube B and Tube C.

  • The percentage of NTE inhibition by the test compound is determined by comparing the activity in the test tubes to the NTE activity in Tube B.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AChE_Inhibition_Pathway cluster_cholinergic_synapse Cholinergic Synapse cluster_inhibition Organophosphate Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor Cholinergic Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Activates OP Organophosphate (e.g., this compound) OP->AChE Inhibits

Caption: Cholinergic synapse and AChE inhibition by organophosphates.

OPIDN_Signaling_Pathway cluster_initiation Initiation Phase cluster_downstream Downstream Events OP Neuropathic Organophosphate (e.g., this compound) NTE Neuropathy Target Esterase (NTE) OP->NTE Inhibits Aged_NTE Aged Inhibited NTE NTE->Aged_NTE Ages Ca_Influx Increased Intracellular Ca²⁺ Concentration Aged_NTE->Ca_Influx Leads to Rho_GTPases Rho Family GTPases (e.g., RhoA) Aged_NTE->Rho_GTPases May Dysregulate Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Activates Cytoskeleton_Degradation Cytoskeletal Protein Degradation Calpain_Activation->Cytoskeleton_Degradation Causes Axon_Degeneration Axon Degeneration (OPIDN) Cytoskeleton_Degradation->Axon_Degeneration Rho_GTPases->Axon_Degeneration Contributes to

Caption: Proposed signaling pathway for Organophosphate-Induced Delayed Neuropathy (OPIDN).

Experimental_Workflow_AChE start Start prepare_reagents Prepare Reagents (Buffer, DTNB, ATCI, Enzyme) start->prepare_reagents plate_setup Set Up 96-Well Plate (Blank, Control, Test Samples) prepare_reagents->plate_setup add_inhibitor Add Test Compound (Inhibitor) plate_setup->add_inhibitor pre_incubation Pre-incubate add_inhibitor->pre_incubation start_reaction Initiate Reaction (Add Substrate ATCI) pre_incubation->start_reaction measure_absorbance Kinetic Measurement of Absorbance at 412 nm start_reaction->measure_absorbance data_analysis Data Analysis (% Inhibition, IC50) measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Discussion of Neurotoxic Mechanisms

Acetylcholinesterase (AChE) Inhibition

The primary mechanism of acute neurotoxicity for organophosphates is the irreversible inhibition of AChE. By phosphorylating the serine residue at the active site of the enzyme, organophosphates prevent the breakdown of acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to a cholinergic crisis, characterized by a range of symptoms affecting both the central and peripheral nervous systems. The potency of an organophosphate as an acute neurotoxin is directly related to its ability to inhibit AChE, as reflected by its IC50 value.

Organophosphate-Induced Delayed Neuropathy (OPIDN)

OPIDN is a severe, delayed-onset neurotoxicity characterized by the degeneration of long, large-diameter axons in the peripheral and central nervous systems, leading to weakness, ataxia, and paralysis[17]. This condition is initiated by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE)[18]. The aging process involves a conformational change in the inhibited enzyme, which is thought to trigger a cascade of downstream events.

The precise molecular pathway leading from aged NTE to axonal degeneration is still under investigation, but evidence suggests the involvement of several key players:

  • Disruption of Calcium Homeostasis: Inhibition of NTE has been linked to alterations in intracellular calcium levels. An influx of calcium can activate various downstream signaling pathways that contribute to neuronal damage[2][19][20].

  • Calpain Activation: The increase in intracellular calcium can lead to the activation of calpains, a family of calcium-dependent proteases. Activated calpains can then degrade cytoskeletal proteins, such as neurofilaments and microtubules, leading to the structural collapse of the axon[21][22].

  • Rho Family GTPases: These small signaling proteins are crucial regulators of cytoskeletal dynamics. Dysregulation of Rho family GTPases, such as RhoA, has been implicated in axonal degeneration in various neurodegenerative models and may also play a role in OPIDN[1][18][23][24].

The development of OPIDN is dependent on a critical threshold of NTE inhibition (typically >70%) and the chemical nature of the organophosphate, which determines its ability to "age" the enzyme.

Conclusion

This guide provides a comparative overview of the neurotoxic potential of this compound and other selected organophosphates. While the lack of specific in vitro IC50 data for this compound limits a direct quantitative comparison, the available evidence clearly indicates its capacity to inhibit cholinesterase and its potential to induce OPIDN. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to further investigate the neurotoxic properties of this compound and other pesticides. Future research should prioritize the determination of quantitative inhibitory potencies for this compound to enable a more precise risk assessment and a better understanding of its comparative neurotoxicity.

References

Interspecies Variances in Tribufos Metabolism and Toxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism and toxicity of Tribufos (S,S,S-tributyl phosphorotrithioate), a widely used cotton defoliant, across various species. Understanding these interspecies differences is crucial for accurate risk assessment and the development of safer alternatives. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways and experimental workflows to facilitate a clear understanding of the comparative toxicology of this compound.

Quantitative Toxicity Data

The acute toxicity of this compound varies significantly across different species, with fish being particularly sensitive. The following tables summarize the available quantitative toxicity data for mammals, birds, and fish.

Table 1: Acute Toxicity of this compound in Mammalian Species

SpeciesRoute of AdministrationLD50 (mg/kg body weight)SexReference
RatOral150 - 435Female more sensitive[1]
Guinea PigOral260Male[2]
RabbitDermal97-[2]

Table 2: Toxicity of this compound in Avian Species

SpeciesExposureObserved EffectsReference
Japanese Quail (Coturnix japonica)Dietary (32, 160, and 800 mg a.i./kg)32 and 160 mg/kg: Reduced food intake, increased broken egg rate, adverse effects on gonads and liver. 800 mg/kg: Significant negative effects on feed intake, body weight, eggshell thickness, egg production, fertilization rate, hatchability, and progeny survival.[3]

Table 3: Acute Toxicity of this compound in Aquatic Species

SpeciesTest TypeLC50 (µg/L) for 96 hoursReference
Rainbow Trout (Oncorhynchus mykiss)Static660[2]
Bluegill Sunfish (Lepomis macrochirus)Flow-through520[4]

Metabolic Pathways of this compound

The biotransformation of this compound is a critical determinant of its toxicity. The primary metabolic pathway involves hydrolysis of the thioester bonds, followed by methylation and oxidation of the resulting butylmercaptan. Key enzyme families involved in this process include Cytochrome P450s (CYPs), Glutathione S-transferases (GSTs), and esterases such as Paraoxonase (PON1)[2][5].

The initial step can be either oxidative desulfuration mediated by CYPs, leading to a more potent cholinesterase inhibitor, or hydrolysis by esterases, which is a detoxification step. The resulting butylmercaptan can be conjugated with glutathione, a reaction catalyzed by GSTs, leading to its eventual excretion[5]. Interspecies differences in the activity of these enzymes likely contribute to the observed variations in toxicity. For instance, rodents are suggested to metabolize and excrete organophosphorus esters more efficiently than avian species[2].

Tribufos_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism & Further Oxidation This compound This compound (S,S,S-tributyl phosphorotrithioate) Oxidative_Metabolite Oxidative Metabolite (Potentially more toxic) This compound->Oxidative_Metabolite CYP450 (Oxidative Desulfuration) Hydrolysis_Product Dibutyl phosphorodithioic acid + Butylmercaptan This compound->Hydrolysis_Product Esterases (e.g., PON1) (Hydrolysis) Toxicity Cholinesterase Inhibition Oxidative_Metabolite->Toxicity Glutathione_Conjugate S-butyl glutathione Hydrolysis_Product->Glutathione_Conjugate GST (Conjugation) Methylated_Metabolite S-methyl butyl sulfide Hydrolysis_Product->Methylated_Metabolite Methylation Excretion_GST Excretion Glutathione_Conjugate->Excretion_GST Final_Metabolite (3-hydroxy)-butylmethylsulfone (Main Excretory Product) Methylated_Metabolite->Final_Metabolite Successive Oxidation Excretion_Final Excretion Final_Metabolite->Excretion_Final

Caption: Generalized metabolic pathway of this compound.

Experimental Protocols

The following are summarized methodologies for key toxicological assessments of this compound, based on internationally recognized guidelines.

Acute Oral Toxicity Testing in Rodents (Adapted from OECD Guideline 425)

This protocol is designed to determine the median lethal dose (LD50) of a substance.

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C) and humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum, except for an overnight fasting period before dosing.

  • Dose Administration: The test substance is administered orally by gavage. The volume administered is typically 1 mL/100 g of body weight. An aqueous solution is preferred, but if the substance is not soluble in water, an oil vehicle (e.g., corn oil) may be used.

  • Dosing Procedure (Up-and-Down Procedure):

    • A single animal is dosed at a starting dose level.

    • If the animal survives, the next animal is dosed at a higher dose level.

    • If the animal dies, the next animal is dosed at a lower dose level.

    • This sequential process continues until one of the stopping criteria is met, typically after observing a series of reversals in outcome (survival/death).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days after dosing.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Acute_Oral_Toxicity_Workflow start Start acclimatization Acclimatize Rats (min. 5 days) start->acclimatization fasting Fast Rats Overnight acclimatization->fasting dosing Administer Single Oral Dose (Up-and-Down Procedure) fasting->dosing observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dosing->observation data_analysis Calculate LD50 (Maximum Likelihood Method) observation->data_analysis end End data_analysis->end

Caption: Workflow for acute oral toxicity testing.

Avian Acute Oral Toxicity Test (Adapted from OECD Guideline 223)

This guideline provides methods to assess the acute oral toxicity of substances to birds.

  • Test Species: Commonly used species include the Northern Bobwhite (Colinus virginianus) or the Mallard duck (Anas platyrhynchos).

  • Housing: Birds are housed in pens that provide adequate space, controlled temperature, and a 12-hour light/12-hour dark cycle.

  • Dose Administration: The test substance is administered as a single oral dose via gavage.

  • Test Designs:

    • Limit Test: A single group of birds is dosed at a high dose level (e.g., 2000 mg/kg) to determine if the LD50 is above this level.

    • LD50 Test: Multiple dose groups (at least 3) with a control group are used to determine the LD50.

  • Observations: Birds are observed for mortality and signs of toxicity for at least 14 days post-dosing.

  • Data Analysis: The LD50 and its 95% confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis).

Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (LC50).

  • Test Species: Recommended species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Test Conditions: The test is conducted in glass aquaria with controlled temperature, pH, and dissolved oxygen levels. A 12-16 hour photoperiod is maintained.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in the water for 96 hours. The test can be static (no renewal of test solution), semi-static (periodic renewal), or flow-through (continuous renewal).

  • Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 at 96 hours is calculated using statistical methods such as probit analysis.

Conclusion

The available data clearly indicate significant interspecies differences in the toxicity and metabolism of this compound. Aquatic organisms, particularly fish, are highly susceptible to the acute toxic effects of this compound. While data for avian species is less complete regarding a definitive LD50, studies show that this compound can have significant adverse reproductive effects. Mammals appear to be comparatively less sensitive to acute oral exposure.

The observed differences in toxicity are likely linked to variations in the metabolic pathways, particularly the activity of key enzymes such as CYPs, GSTs, and esterases. A thorough understanding of these metabolic differences is essential for extrapolating toxicological data across species and for conducting accurate environmental and human health risk assessments. Further research focusing on the quantitative analysis of this compound metabolites in a wider range of species is warranted to refine these assessments.

References

Validation of Biomarkers for Tribufos-Induced Neurotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers for monitoring neurotoxicity induced by Tribufos, an organophosphate pesticide. Due to limited publicly available data specific to this compound, this guide draws upon experimental data from closely related organophosphorus (OP) compounds to offer a comparative framework for biomarker validation. The primary mechanism of OP neurotoxicity involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine.[1][2] However, emerging evidence highlights the role of non-cholinergic mechanisms, including neuroinflammation, oxidative stress, and mitochondrial dysfunction, in the pathophysiology of OP-induced neurotoxicity.[3][4][5] This guide evaluates both established and emerging biomarkers associated with these pathways.

Comparative Analysis of Neurotoxicity Biomarkers

The selection of appropriate biomarkers is critical for assessing the severity and progression of neurotoxicity. This section compares key biomarkers based on their mechanism of action, typical changes observed following organophosphate exposure, and the time course of these changes.

Biomarker CategoryBiomarkerTypical Change Post-OP ExposureOnset of ChangePeak of ChangePersistenceNotes
Cholinesterase Inhibition Acetylcholinesterase (AChE)Decrease in activityRapid (minutes to hours)Hours to daysDays to weeks (dependent on new enzyme synthesis)[2]Gold standard for acute OP poisoning diagnosis. Inhibition levels can reach 60-70% before clinical symptoms are apparent.[2]
Butyrylcholinesterase (BChE)Decrease in activityRapid (minutes to hours)Hours to daysDays to weeksMore sensitive to some OPs than AChE, but less specific to neurotoxicity.
Neuropathy Target Esterase (NTE)Decrease in activityHours to daysDaysWeeksInhibition greater than 70% is associated with the development of Organophosphate-Induced Delayed Neuropathy (OPIDN).[6]
Neuroinflammation Glial Fibrillary Acidic Protein (GFAP)Increase in expressionHours (initial transient increase), followed by a more robust increase at 3-7 days[7][8]3-7 days post-exposure[7]Weeks to monthsA marker of astrogliosis, indicating glial cell activation and neuronal injury.[7][9][10]
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)Increase in levelsHours24-48 hoursDays to weeks (can show a secondary peak)[11][12]Reflects the acute inflammatory response in the brain.[11]
Oxidative Stress Malondialdehyde (MDA)Increase in levelsHours to days1-3 daysDays to weeksA marker of lipid peroxidation and cellular membrane damage.[13][14]
Reactive Oxygen Species (ROS)Increase in levelsRapid (minutes to hours)HoursHours to daysDirect measure of oxidative stress, but can be transient and difficult to measure in vivo.
Antioxidant Enzymes (e.g., SOD, CAT, GPx)Initial increase, followed by a potential decrease in chronic exposureHours to daysDaysVariableRepresents the cellular defense response to oxidative stress.[5]
Mitochondrial Dysfunction Mitochondrial Membrane Potential (ΔΨm)Decrease (depolarization)Rapid (minutes to hours)HoursHours to daysIndicates impaired mitochondrial function and can precede cell death.[15][16]
ATP LevelsDecreaseHoursHours to daysDaysReflects the reduced energy production capacity of mitochondria.

Experimental Protocols

Detailed methodologies are crucial for the reliable validation of biomarkers. This section provides an overview of key experimental protocols.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The rate of color production is proportional to AChE activity.

Procedure:

  • Prepare Reagents:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

    • Sample (e.g., brain homogenate, red blood cell lysate) appropriately diluted in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 200 µL of the sample dilution.

    • Add 20 µL of DTNB solution to each well.

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Calculation:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • Determine AChE activity using the Beer-Lambert law, with the molar extinction coefficient of the yellow product being 13,600 M⁻¹cm⁻¹.

    • Inhibition is calculated as the percentage decrease in enzyme activity in the presence of the inhibitor compared to a control.

Quantification of Glial Fibrillary Acidic Protein (GFAP) by Immunohistochemistry

This method allows for the visualization and quantification of GFAP expression in brain tissue sections.

Procedure:

  • Tissue Preparation:

    • Perfuse animals with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.

    • Cut brain sections (e.g., 40 µm) using a cryostat or vibratome.

  • Immunostaining:

    • Wash sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate sections with a primary antibody against GFAP overnight at 4°C.

    • Wash sections in PBS.

    • Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.

    • Wash sections in PBS and mount on slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Quantification:

    • Capture images using a fluorescence microscope.

    • Quantify GFAP expression using image analysis software (e.g., ImageJ). This can be done by measuring the fluorescence intensity or the area of GFAP-positive staining.

Measurement of Malondialdehyde (MDA) as a Marker of Oxidative Stress

The thiobarbituric acid reactive substances (TBARS) assay is a common method for measuring MDA.

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer (e.g., ice-cold 1.15% KCl).

  • Assay:

    • To 100 µL of the homogenate, add 1.5 mL of 0.8% thiobarbituric acid (TBA) and 200 µL of 8.1% sodium dodecyl sulfate (B86663) (SDS).

    • Add 1.5 mL of 20% acetic acid solution (pH 3.5).

    • Heat the mixture at 95°C for 60 minutes.

    • Cool the samples on ice and centrifuge at 10,000 x g for 10 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • Quantify MDA levels using a standard curve prepared with a known concentration of MDA.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent dyes such as JC-1 or tetramethylrhodamine, ethyl ester (TMRE) are commonly used to measure ΔΨm in cells or isolated mitochondria.

Procedure (using JC-1):

  • Cell Preparation:

    • Culture cells (e.g., primary neurons or a neuronal cell line) in a suitable medium.

    • Expose cells to this compound or a vehicle control for the desired time.

  • Staining:

    • Incubate cells with JC-1 dye (typically 5 µg/mL) for 15-30 minutes at 37°C.

  • Analysis:

    • Wash cells with PBS.

    • Analyze the cells using a fluorescence microscope or a flow cytometer.

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red (emission ~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green (emission ~529 nm).

  • Quantification:

    • The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows in biomarker validation.

cluster_OP_Action Organophosphate Action cluster_Neurotoxicity Neurotoxic Cascade This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis Cholinergic Receptors Cholinergic Receptors ACh->Cholinergic Receptors Activation Cholinergic Crisis Cholinergic Crisis Cholinergic Receptors->Cholinergic Crisis Neuroinflammation Neuroinflammation Cholinergic Crisis->Neuroinflammation Oxidative Stress Oxidative Stress Cholinergic Crisis->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Cholinergic Crisis->Mitochondrial Dysfunction Neuronal Damage Neuronal Damage Neuroinflammation->Neuronal Damage Oxidative Stress->Neuronal Damage Mitochondrial Dysfunction->Neuronal Damage

Caption: Signaling pathway of this compound-induced neurotoxicity.

cluster_workflow Biomarker Validation Workflow Exposure In vivo / In vitro Exposure (this compound or Vehicle) Sample Collection Sample Collection (Brain, Blood, CSF) Exposure->Sample Collection Biomarker Assays Biomarker Assays Sample Collection->Biomarker Assays AChE Assay AChE Inhibition Assay Biomarker Assays->AChE Assay IHC GFAP Immunohistochemistry Biomarker Assays->IHC TBARS MDA (TBARS) Assay Biomarker Assays->TBARS Mito Mitochondrial Potential Assay Biomarker Assays->Mito Data Analysis Data Analysis & Comparison AChE Assay->Data Analysis IHC->Data Analysis TBARS->Data Analysis Mito->Data Analysis

Caption: Experimental workflow for biomarker validation.

This compound Exposure This compound Exposure Primary Mechanism Primary Mechanism: AChE Inhibition This compound Exposure->Primary Mechanism Secondary Mechanisms Secondary Mechanisms This compound Exposure->Secondary Mechanisms AChE Biomarkers AChE & BChE Activity Primary Mechanism->AChE Biomarkers Inflammation Biomarkers GFAP, Cytokines Secondary Mechanisms->Inflammation Biomarkers Oxidative Stress Biomarkers MDA, ROS Secondary Mechanisms->Oxidative Stress Biomarkers Mitochondrial Biomarkers ΔΨm, ATP Secondary Mechanisms->Mitochondrial Biomarkers Neurotoxicity Assessment Neurotoxicity Assessment AChE Biomarkers->Neurotoxicity Assessment Inflammation Biomarkers->Neurotoxicity Assessment Oxidative Stress Biomarkers->Neurotoxicity Assessment Mitochondrial Biomarkers->Neurotoxicity Assessment

Caption: Logical relationship of biomarker classes.

References

Tribufos Degradation: A Comparative Analysis Across Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the environmental fate of Tribufos, a widely used cotton defoliant, reveals significant variability in its degradation kinetics across different soil matrices. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comparative understanding of this compound persistence, supported by detailed experimental protocols and visual workflows.

The environmental persistence of this compound, an organophosphate pesticide, is a critical factor in assessing its potential ecological impact. The rate of its degradation, often quantified by its half-life or dissipation time (DT50), is heavily influenced by the physicochemical and biological properties of the soil. Understanding these dynamics is essential for accurate environmental risk assessment and the development of sustainable agricultural practices.

Comparative Degradation Rates of this compound

The degradation of this compound has been observed to vary significantly across different soil types. A key study by Potter et al. (2002) investigated the dissipation of this compound in four distinct cotton-producing soils under controlled laboratory conditions. The 50% dissipation times (DT50), which are analogous to half-lives, were determined for each soil type, highlighting the influence of soil characteristics on the persistence of the compound.

Soil TypeTextural Classification50% Dissipation Time (DT50) in DaysKey Soil Properties (where available)
Tifton Loamy SandLoamy Sand / Sandy Loam18.8
Dundee Silt LoamSilt Loam / Clay Loam14.2
Gigger Silt LoamSilt Loam / Silty Clay Loam16.2
Bosket Sandy LoamFine Sandy Loam / Sandy Loam14.8
Sandy Loam (Aerobic study)58% Sand, 27% Silt, 15% Clay745[1]3.8% Organic Matter, pH 6.8[1]
Silty Clay Pond Sediment (Anaerobic aquatic)0.8% Sand, 41.5% Silt, 57.7% Clay120-180[1]3.1% Organic Matter, pH 7.3[1]

Note: The DT50 values from Potter et al. (2002) were determined under laboratory incubation. The significantly longer half-life reported for the sandy loam in a separate aerobic study highlights the variability that can be observed under different experimental conditions and potential differences in microbial populations.[1]

Experimental Protocols

The following is a generalized experimental protocol for determining the aerobic soil metabolism of a pesticide like this compound, based on established guidelines such as OECD 307 and EPA OPPTS 835.4100.[2][3][4]

1. Soil Collection and Preparation:

  • Collect representative soil samples from the surface layer (0-20 cm) of the desired soil types.

  • Pass the soil through a 2 mm sieve to remove large debris and ensure homogeneity.

  • Characterize the soil for its textural class (percentage of sand, silt, and clay), organic carbon content, pH, and microbial biomass.

2. Test Substance Application:

  • Prepare a stock solution of this compound, often using a radiolabeled form (e.g., ¹⁴C-Tribufos) to facilitate tracking of its degradation and metabolite formation.

  • Apply the this compound solution to the soil samples at a concentration relevant to typical agricultural application rates. Ensure even distribution of the test substance within the soil matrix.

3. Incubation:

  • Place the treated soil samples into incubation vessels (e.g., biometer flasks).

  • Maintain the soil moisture content at a consistent level, typically between 40% and 60% of its maximum water holding capacity.

  • Incubate the samples in the dark at a constant temperature, usually around 20-25°C, to simulate soil conditions and prevent photodegradation.

  • Aerate the incubation vessels with a continuous flow of humidified, carbon dioxide-free air to maintain aerobic conditions.

4. Sampling and Analysis:

  • Collect replicate soil samples at predetermined time intervals throughout the incubation period.

  • Extract this compound and its potential metabolites from the soil samples using appropriate organic solvents.

  • Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., mass spectrometry or a radioactivity detector for radiolabeled studies) to quantify the concentration of the parent compound and its degradation products.

  • Traps containing solutions like ethylene (B1197577) glycol and potassium hydroxide (B78521) can be used to capture volatile organic compounds and ¹⁴CO₂ produced from the mineralization of the radiolabeled this compound.

5. Data Analysis:

  • Plot the concentration of this compound over time to determine its degradation kinetics.

  • Calculate the dissipation time (DT50 and DT90) using appropriate kinetic models (e.g., first-order kinetics).

  • Identify and quantify the major metabolites formed during the degradation process.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a laboratory-based aerobic soil metabolism study of this compound.

Experimental workflow for this compound soil degradation analysis.

This comparative analysis underscores the critical role of soil properties in determining the environmental fate of this compound. The provided data and protocols offer a valuable resource for researchers engaged in the environmental risk assessment of pesticides and the development of strategies to mitigate their potential ecological impact.

References

Evaluating the Cost-Effectiveness of Tribufos Alternatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking cost-effective and efficacious alternatives to Tribufos for cotton defoliation, this guide provides an objective comparison of leading chemical alternatives. This document synthesizes experimental data on performance, outlines detailed methodologies for key experiments, and visualizes relevant biological pathways and workflows to support informed decision-making.

This compound, traditionally a cost-effective organophosphate defoliant, has faced increasing scrutiny and regulatory restrictions. This has necessitated the adoption of alternative chemical agents that can achieve comparable or superior results in preparing cotton for mechanical harvesting. The primary alternatives evaluated in this guide are Thidiazuron (often in combination with Diuron), Ethephon, Carfentrazone-ethyl, Pyraflufen-ethyl, and Dimethipin. Their cost-effectiveness is a function of chemical cost, application rates, and their ultimate impact on defoliation efficiency, boll opening, regrowth inhibition, and preservation of lint yield and quality.

Quantitative Performance and Cost Comparison of this compound Alternatives

The following tables summarize the application rates, estimated costs, and performance metrics of the most common this compound alternatives. These figures are derived from a synthesis of university extension recommendations, product labels, and academic studies. It is important to note that chemical prices can fluctuate based on manufacturer, retailer, and volume, and application costs may vary by region and application method (ground vs. aerial).

Table 1: Application Rates and Estimated Costs of this compound Alternatives

Active Ingredient(s)Common Trade Name(s)Typical Application Rate per AcreEstimated Chemical Cost per AcreEstimated Application Cost per AcreEstimated Total Cost per Acre
Thidiazuron + DiuronGinstar®, CutOut®6.4 - 16 fl oz[1][2]$15 - $30$10 - $20$25 - $50
EthephonPrep®, Ethephon 61.33 - 2.33 pints[3]$10 - $25$10 - $20$20 - $45
Carfentrazone-ethylAim® EC0.5 - 2.0 fl oz[1]$8 - $20$10 - $20$18 - $40
Pyraflufen-ethylET®, Sledge®1.5 - 2.75 fl oz[4]$12 - $25$10 - $20$22 - $45
DimethipinHarvade® 5F6 - 8 fl oz[5]$18 - $35$10 - $20$28 - $55

Table 2: Comparative Efficacy of this compound Alternatives

Active Ingredient(s)Primary Function(s)Defoliation Efficacy (% Leaf Drop)Boll OpeningRegrowth InhibitionTemperature Sensitivity
Thidiazuron + DiuronDefoliant, Regrowth Inhibitor85-95%[6]MinimalExcellentReduced efficacy in cool weather[3]
EthephonBoll Opener, Defoliant70-85% (alone)ExcellentLimitedPerforms well in cooler weather
Carfentrazone-ethylDefoliant, Desiccant80-90%GoodNone[3]Less sensitive to cool temperatures
Pyraflufen-ethylDefoliant, Desiccant80-90%FairNone[4]Can cause excessive desiccation in high heat
DimethipinDefoliant80-90%FairLimitedPerforms better at lower temperatures[5]

Signaling Pathways and Mechanisms of Action

Understanding the mode of action of these alternatives is crucial for optimizing their use and for future research and development.

Thidiazuron and Ethephon: A Hormonal Crosstalk

Thidiazuron, a synthetic cytokinin, and Ethephon, which releases ethylene, manipulate the plant's natural hormonal pathways to induce leaf abscission. Their interaction is a key area of study in cotton defoliation.

Thidiazuron_Ethephon_Signaling_Pathway cluster_application Chemical Application cluster_plant_response Plant Hormonal Response cluster_cellular_events Cellular Events in Abscission Zone Thidiazuron Thidiazuron (Cytokinin-like) Cytokinin_Signaling Increased Cytokinin Signaling Thidiazuron->Cytokinin_Signaling mimics cytokinin Ethylene_Biosynthesis Increased Ethylene Biosynthesis & Signaling Thidiazuron->Ethylene_Biosynthesis stimulates Ethephon Ethephon Ethephon->Ethylene_Biosynthesis releases ethylene Cytokinin_Signaling->Ethylene_Biosynthesis crosstalk Auxin_Transport Inhibition of Auxin Transport Ethylene_Biosynthesis->Auxin_Transport ABA_Biosynthesis Increased Abscisic Acid (ABA) Biosynthesis Ethylene_Biosynthesis->ABA_Biosynthesis Cell_Wall_Degradation Cell Wall Degrading Enzymes (e.g., Cellulase) Ethylene_Biosynthesis->Cell_Wall_Degradation upregulates Auxin_Transport->Cell_Wall_Degradation promotes ABA_Biosynthesis->Cell_Wall_Degradation promotes Cell_Separation Cell Separation Cell_Wall_Degradation->Cell_Separation Leaf_Abscission Leaf Abscission (Defoliation) Cell_Separation->Leaf_Abscission

Thidiazuron and Ethephon signaling pathway in cotton leaf abscission.
Protoporphyrinogen Oxidase (PPO) Inhibitors: Carfentrazone-ethyl and Pyraflufen-ethyl

Carfentrazone-ethyl and Pyraflufen-ethyl belong to the class of herbicides known as PPO inhibitors. They disrupt a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway, leading to rapid cell death.

PPO_Inhibitor_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate Protoporphyrinogen_IX_chloro Protoporphyrinogen IX Glutamate->Protoporphyrinogen_IX_chloro multi-step biosynthesis PPO_Enzyme_chloro PPO Enzyme Protoporphyrinogen_IX_chloro->PPO_Enzyme_chloro Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (Accumulation) Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto leaks out Protoporphyrin_IX_chloro Protoporphyrin IX PPO_Enzyme_chloro->Protoporphyrin_IX_chloro Chlorophyll Chlorophyll Protoporphyrin_IX_chloro->Chlorophyll Heme_chloro Heme Protoporphyrin_IX_chloro->Heme_chloro Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cyto->ROS generates PPO_Inhibitor PPO Inhibitor (Carfentrazone-ethyl, Pyraflufen-ethyl) PPO_Inhibitor->PPO_Enzyme_chloro Inhibits Light Light Light->ROS Cell_Membrane_Disruption Cell Membrane Disruption & Death ROS->Cell_Membrane_Disruption

Mechanism of action for PPO-inhibiting herbicides.

Experimental Protocols

To ensure objective and reproducible comparisons of defoliant performance, standardized experimental protocols are essential.

Experimental Workflow for Comparative Efficacy Trials

The following diagram outlines a typical workflow for conducting field trials to compare the efficacy of different cotton defoliants.

Experimental_Workflow cluster_planning 1. Experimental Design & Setup cluster_application 2. Treatment Application cluster_data_collection 3. Data Collection cluster_analysis 4. Analysis & Evaluation A1 Define Treatments (Defoliants, Rates, Combinations) A2 Randomized Complete Block Design (e.g., 4 replications) A1->A2 A3 Plot Establishment (Uniform cotton stand) A2->A3 B1 Determine Application Timing (e.g., 60-75% open bolls) A3->B1 B2 Calibrate Sprayer (Ground or Aerial) B1->B2 B3 Apply Treatments B2->B3 C1 Defoliation & Regrowth Rating (e.g., 7, 14, 21 DAT) B3->C1 C2 Boll Opening Percentage C1->C2 C3 Harvest Plots C2->C3 C4 Measure Seed Cotton Yield C3->C4 C5 Collect Lint Samples C4->C5 D1 Ginning & Lint Turnout C5->D1 D2 Fiber Quality Analysis (HVI) D1->D2 D3 Statistical Analysis (ANOVA, Mean Separation) D2->D3 D4 Cost-Effectiveness Analysis D3->D4

General experimental workflow for comparing cotton defoliants.
Detailed Methodologies

1. Evaluation of Defoliation and Regrowth

  • Objective: To quantify the percentage of leaf drop and the extent of new growth following the application of harvest aids.

  • Procedure:

    • Prior to treatment application, randomly select and flag 10-20 representative plants per plot.

    • Count and record the total number of leaves on each flagged plant.

    • At 7, 14, and 21 days after treatment (DAT), recount the number of leaves remaining on each flagged plant.

    • Calculate the percentage of defoliation for each plant: ((Initial Leaf Count - Final Leaf Count) / Initial Leaf Count) * 100.

    • At 14 and 21 DAT, visually assess and rate regrowth on a scale of 0 to 10, where 0 = no regrowth and 10 = extensive new growth.

    • Average the defoliation percentage and regrowth rating across all flagged plants within a plot to obtain a plot-level value.

2. Assessment of Boll Opening

  • Objective: To determine the effect of harvest aids on the acceleration of boll opening.

  • Procedure:

    • At the time of application and at 7 and 14 DAT, select a representative 1-meter section of a center row in each plot.

    • Count the total number of bolls and the number of open bolls within that section.

    • Calculate the percentage of open bolls: (Number of Open Bolls / Total Number of Bolls) * 100.

3. Yield Determination

  • Objective: To measure the impact of defoliant treatments on seed cotton and lint yield.

  • Procedure:

    • Mechanically harvest the center two rows of each plot after the final defoliation and regrowth ratings are taken.

    • Weigh the harvested seed cotton from each plot to determine the seed cotton yield per plot.

    • Convert the plot yield to kilograms per hectare or pounds per acre.

    • Collect a subsample of seed cotton (approximately 500g) from each plot for ginning.

    • Gin the subsamples on a small-scale laboratory gin to determine the lint percentage (turnout).

    • Calculate the lint yield: Seed Cotton Yield * Lint Percentage.

4. Fiber Quality Analysis

  • Objective: To evaluate the effects of defoliant treatments on key cotton fiber quality parameters.

  • Procedure:

    • Submit the ginned lint samples from each plot to a certified laboratory for High Volume Instrument (HVI) testing.

    • Key parameters to be analyzed include:

      • Micronaire: A measure of fiber fineness and maturity.

      • Fiber Length (UHML): The average length of the longer half of the fibers.

      • Length Uniformity Index: The ratio of the average fiber length to the upper-half mean length.

      • Fiber Strength: The force required to break a bundle of fibers.

      • Elongation: The degree of fiber stretching before breakage.

      • Color Grade (Rd and +b): Measures of reflectance and yellowness, which can be affected by leaf trash and staining.

      • Trash Content: The percentage of non-lint material in the sample.

Conclusion

The selection of a this compound alternative is a multifaceted decision that requires a careful balance of cost, efficacy, and operational considerations. While Thidiazuron + Diuron combinations offer excellent regrowth control, they may be less effective in cooler temperatures. Ethephon is a reliable boll opener, particularly in cooler conditions, but provides limited defoliation on its own. The PPO inhibitors, Carfentrazone-ethyl and Pyraflufen-ethyl, offer rapid activity but no regrowth control and carry a risk of leaf desiccation under high heat. Dimethipin can be effective, especially at lower temperatures, but may be a more costly option.

By utilizing the quantitative data, experimental protocols, and pathway diagrams presented in this guide, researchers and drug development professionals can more effectively design and execute studies to identify the most cost-effective and agronomically sound defoliation strategies for their specific needs and environmental conditions.

References

A Head-to-Head Comparison of Tribufos and Thidiazuron for Cotton Defoliation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Crop Science Professionals

The timely and effective removal of leaves prior to mechanical harvesting is a critical step in modern cotton production. Chemical defoliants, or harvest aids, are essential tools in this process, designed to improve harvest efficiency, minimize lint contamination, and protect fiber quality. Among the available options, Tribufos and Thidiazuron represent two distinct chemical classes with fundamentally different modes of action.

This guide provides a comprehensive, data-supported comparison of this compound and Thidiazuron, focusing on their performance, mechanisms, and impact on cotton production. It is intended for researchers, scientists, and professionals in the agricultural and chemical development sectors who require an objective understanding of these compounds.

Mechanism of Action: A Tale of Two Pathways

The primary difference between this compound and Thidiazuron lies in how they induce leaf drop. This compound acts as a true desiccant or herbicide, while Thidiazuron functions as a plant growth regulator, mimicking natural hormonal processes.

This compound: As an organophosphate compound, this compound functions as a contact herbicide.[1] It rapidly disrupts cell membranes upon contact with the leaf, leading to rapid water loss and desiccation.[1] This cellular injury triggers the production of ethylene (B1197577), a plant hormone that stimulates the formation of the abscission layer at the base of the petiole, ultimately causing the dried leaf to fall. This process is generally faster but carries a higher risk of "leaf stick," where the leaf desiccates and dies too quickly before the abscission zone can fully develop.[1][2]

Thidiazuron (TDZ): In contrast, Thidiazuron is a synthetic compound with cytokinin-like activity.[1] Instead of causing direct cellular injury, it manipulates the plant's endogenous hormonal balance.[3] Thidiazuron stimulates the synthesis of ethylene and abscisic acid (ABA) while inhibiting the transport of auxin, a hormone that prevents leaf drop.[3][4] This hormonal shift mimics the natural senescence process, leading to the clean formation of the abscission layer and subsequent leaf shedding.[3] This physiological process is slower but results in less desiccation and provides excellent inhibition of vegetative regrowth.[5]

Defoliation_Mechanisms cluster_0 This compound (Herbicidal Pathway) cluster_1 Thidiazuron (Hormonal Pathway) Tribu This compound Application Contact Contact with Leaf Tribu->Contact Disrupt Cell Membrane Disruption (Desiccation) Contact->Disrupt Ethy_T Ethylene Production (Injury Response) Disrupt->Ethy_T Absc_T Abscission Zone Formation Ethy_T->Absc_T Drop_T Leaf Drop Absc_T->Drop_T Thid Thidiazuron Application Absorp Plant Absorption Thid->Absorp Hormone Hormonal Shift (+ Ethylene, + ABA, - Auxin) Absorp->Hormone Absc_Th Abscission Zone Formation Hormone->Absc_Th Regrowth Inhibition of Regrowth Hormone->Regrowth Drop_Th Leaf Drop Absc_Th->Drop_Th

Caption: Comparative mechanisms of action for this compound and Thidiazuron.

Comparative Performance: Experimental Data

Field trials consistently demonstrate the distinct advantages and disadvantages of each chemical. This compound is known for its rapid action and efficacy across a broad temperature range, while Thidiazuron excels at providing clean leaf drop and preventing regrowth, though its performance is temperature-dependent.[1][6]

Defoliation, Desiccation, and Regrowth

The following table summarizes data from a field study directly comparing the performance of this compound and Thidiazuron when applied alone. This study highlights the trade-offs between the two compounds.

Table 1: Head-to-Head Performance of this compound vs. Thidiazuron

Parameter This compound Thidiazuron
Defoliation at 14 DAT (%) 84 89
Defoliation at 21 DAT (%) 85 92
Leaf Desiccation at 7 DAT (%) 3 1
Terminal Regrowth (%) >20 <5
Basal Regrowth (%) >20 <5

(Data synthesized from Siebert and Stewart, 2006.[5])

These results show Thidiazuron achieving a higher percentage of defoliation with significantly less leaf desiccation.[5] Crucially, it provided excellent control of both terminal and basal regrowth, a key weakness of this compound.[5]

Influence of Tank-Mixing on Performance

In commercial agriculture, these products are often applied in tank mixes with other harvest aids, such as ethephon (B41061) (a boll opener), to achieve multiple objectives. The inclusion of Thidiazuron in a mix typically improves overall defoliation and adds critical regrowth suppression.

Table 2: Effect of this compound Rates and Thidiazuron Inclusion on Defoliation

Treatment (Product per Acre) Defoliation at 7 DAT (%) Defoliation at 14 DAT (%) Regrowth at 14 DAT (%)
This compound (8 oz) 67 89+ >8
This compound (12 oz) 73 89+ >8
This compound (16 oz) 77 89+ >8
This compound (8 oz) + Thidiazuron (1.6 oz) 77+ 90+ <3

(Data adapted from the 2011 UGA Cotton Defoliant Evaluation Program. All treatments also included ethephon.)

As shown in Table 2, increasing the rate of this compound improved initial defoliation but had no effect on regrowth. The inclusion of even a low rate of Thidiazuron provided superior regrowth control.

Impact on Lint Quality

When applied correctly according to crop maturity, harvest-aid chemicals generally have a minimal negative impact on fiber quality. Improper timing (i.e., applying too early) is the most significant factor leading to reduced quality, particularly lower micronaire.[7] However, the choice of chemical can influence trash content and color grades. A tank-mix containing both Thidiazuron and this compound has been shown to be highly effective at removing leaves, resulting in lower trash content and better color preservation compared to other mixtures.[4]

Table 3: Comparative Effects on HVI Fiber Quality (Tank Mix Application)

Fiber Quality Parameter Thidiazuron-Tribufos-Ethephon Mix Cyclanilide-Ethephon Mix
Defoliation Rating (%) 91 85
HVI Trash (Area, %) 0.58 0.64
Reflectance (Rd) 77.0 76.5
Yellowness (+b) 8.2 8.4
Length (mm) 27.2 27.2
Strength ( g/tex ) 29.8 29.8

(Data from Gwathmey & Gwathmey, 2002.[4])

Experimental Protocols

The data presented are derived from standardized field trial methodologies designed to evaluate cotton harvest aids. A typical protocol is as follows:

  • Experimental Design: Studies are commonly arranged in a randomized complete block design with 3 to 4 replications. Plots typically consist of multiple rows (e.g., four 40-foot rows) to minimize edge effects.

  • Application Timing: Treatments are initiated when the cotton crop reaches a specific maturity stage, most commonly determined when 60-75% of harvestable bolls are open or by counting the number of nodes above the highest cracked boll (NACB), with a target of 4 NACB.[7]

  • Application Method: Chemicals are applied using calibrated sprayers (ground rig or backpack) to ensure uniform coverage. Spray volumes typically range from 10-20 gallons per acre for ground applications.[8]

  • Evaluations:

    • Percent Defoliation: Visually estimated at set intervals (e.g., 7, 14, and 21 days after treatment, DAT) by comparing treated plots to a non-treated control.

    • Percent Open Bolls: Calculated by counting the total number of open and closed harvestable bolls in a defined section of a row.

    • Regrowth: Visually rated based on the emergence and size of new terminal and basal leaves.

    • Lint Quality: A sample from the harvested plots is ginned and analyzed using High-Volume Instrument (HVI) testing to measure key fiber parameters like length, strength, micronaire, uniformity, trash, and color.

Experimental_Workflow start Start: Field Plot Setup (Randomized Block Design) maturity Monitor Crop Maturity (e.g., 60% Open Bolls / 4 NACB) start->maturity application Apply Defoliant Treatments (this compound vs. Thidiazuron vs. Mixes) maturity->application eval1 Visual Evaluation (7, 14, 21 DAT) - % Defoliation - % Boll Opening - % Regrowth application->eval1 harvest Mechanical Harvest of Center Rows application->harvest analysis Statistical Analysis of Data eval1->analysis gin Ginning of Seed Cotton Samples harvest->gin hvi HVI Fiber Quality Analysis - Strength, Length, Micronaire - Trash, Color gin->hvi hvi->analysis

Caption: General experimental workflow for cotton defoliant trials.

Summary and Conclusion

This compound and Thidiazuron offer distinct solutions for cotton defoliation, each with specific strengths that make them suitable for different conditions and management goals.

  • This compound is a fast-acting, herbicidal defoliant effective across a wide range of temperatures. Its primary drawbacks are a high potential for leaf desiccation and poor control of regrowth.[2]

  • Thidiazuron is a slower-acting, hormonal defoliant that provides excellent, clean leaf drop and superior, long-lasting inhibition of regrowth.[5] Its main limitation is reduced efficacy in cool temperatures (nighttime temperatures below 60-65°F).[1][6]

The choice between these two products, or their use in combination, depends on the specific field conditions at the time of application. For warm conditions where regrowth is a primary concern, Thidiazuron is the superior choice. In cooler conditions or when rapid leaf removal is needed, this compound is more reliable. Often, a tank mix that leverages the rapid action of this compound with the regrowth control of Thidiazuron provides the most comprehensive and effective solution for preparing the cotton crop for a successful harvest.

References

A Comparative Environmental Impact Assessment: Tribufos vs. Biological Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of agricultural chemicals carries significant environmental implications. This guide provides an objective comparison of the environmental impact of the chemical defoliant Tribufos against biological alternatives, supported by available experimental data. The information is intended to assist researchers and professionals in making informed decisions that align with sustainable agricultural practices.

Executive Summary

This compound, a widely used organophosphate defoliant, exhibits a notable environmental persistence and toxicity profile, particularly towards aquatic organisms. In contrast, biological alternatives, such as those based on pelargonic acid and microbial agents, generally demonstrate a more favorable environmental footprint, characterized by rapid degradation and lower toxicity to non-target species. This guide presents a detailed comparison of their environmental fate and ecotoxicological effects.

Data Presentation: Quantitative Environmental Impact

The following tables summarize key quantitative data regarding the environmental impact of this compound and a representative biological alternative, pelargonic acid. Data for microbial defoliants is largely qualitative and is discussed in the subsequent sections.

Table 1: Soil Persistence

SubstanceSoil Half-Life (t½)Study Conditions
This compound 5 - 745 days[1][2][3][4]Aerobic soil conditions; variability attributed to factors like soil type, temperature, and microbial activity.[5]
Pelargonic Acid < 1 - 1.6 days[6][7]Aerobic soil conditions; rapid degradation is a key characteristic.[6]

Table 2: Aquatic Toxicity

SubstanceOrganism96-hour LC50*
This compound Fish (e.g., Rainbow Trout)Moderate to High Toxicity (Specific values vary by species)[8]
Pelargonic Acid Fish (e.g., Zebrafish)Mild Toxicity (No significant effects up to 282 mg/L)[9]

*LC50 (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of the test organisms within a specified timeframe.

Experimental Protocols

The environmental impact data presented in this guide are derived from studies that generally adhere to internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the data.

Soil Biodegradation Assessment

The determination of a substance's half-life in soil typically follows OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .[10][11]

Experimental Workflow:

Soil_Biodegradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation soil_prep Soil Collection & Sieving application Application to Soil Samples soil_prep->application substance_prep Test Substance Preparation (Radiolabeled if applicable) substance_prep->application incubation Incubation in the Dark (Controlled Temperature & Moisture) application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Chemical Analysis (e.g., HPLC, GC-MS) extraction->analysis kinetics Kinetic Modeling analysis->kinetics half_life Half-Life (t½) Calculation kinetics->half_life Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis cluster_result Result fish_acclimation Test Fish Acclimation exposure Exposure of Fish to Test Solutions (96-hour duration) fish_acclimation->exposure test_solutions Preparation of Test Concentrations test_solutions->exposure observation Regular Observation for Mortality exposure->observation mortality_data Record Mortality Data observation->mortality_data statistical_analysis Statistical Analysis (e.g., Probit Analysis) mortality_data->statistical_analysis lc50_determination LC50 Calculation statistical_analysis->lc50_determination Organophosphate_Toxicity This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Receptor Cholinergic Receptor ACh->Receptor Binds to Nerve_Impulse Continuous Nerve Stimulation Receptor->Nerve_Impulse Leads to Toxic_Effects Toxic Effects (e.g., paralysis, death) Nerve_Impulse->Toxic_Effects

References

Predicting the Unseen: A Comparative Guide to In Silico Models for Tribufos Toxicity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing ethical and financial costs of traditional animal testing have propelled the development and adoption of in silico models for predicting chemical toxicity. Tribufos, an organophosphate pesticide, presents a significant toxicological concern primarily through its potent inhibition of acetylcholinesterase (AChE). Accurate prediction of its toxicity is crucial for risk assessment and the development of safer alternatives. This guide provides a comparative overview of in silico models for predicting this compound toxicity, supported by relevant experimental validation protocols and an exploration of the key signaling pathways involved.

In Silico Model Performance: A Comparative Overview

While direct comparative studies on in silico models for predicting this compound toxicity are limited, performance data for broader classes of organophosphates and pesticides offer valuable insights. Quantitative Structure-Activity Relationship (QSAR) models are the most prevalent in silico tools for this purpose. Below is a summary of the performance of several widely used QSAR platforms for predicting acute oral toxicity (LD50), a key parameter in toxicological assessment.

In Silico Model/PlatformModel TypeEndpointPerformance Metrics (for Pesticides/Organophosphates)Key Features
CATMoS (Collaborative Acute Toxicity Modeling Suite) Consensus QSARRat Acute Oral LD50High concordance (88%) for lower toxicity categories (III and IV).[1] R² of 0.65 and RMSE of 0.49 for the evaluation set.[2]Open-source, consensus approach combining multiple models to improve predictive accuracy.[3][4]
VEGA (Virtual evaluation of chemical properties and toxicity) Multiple QSAR modelsVarious, including acute toxicityProvides Applicability Domain Index (ADI) to assess prediction reliability.[5]Free and open-source platform with a variety of models for different endpoints.[6][7]
ECOSAR (Ecological Structure Activity Relationships) QSARAquatic ToxicityGood correlation between predicted and experimental data for pesticide metabolites (62-71% conservative predictions).[8]Primarily focused on ecotoxicological endpoints.
OECD QSAR Toolbox Read-across, Category formationVarious toxicity endpointsFacilitates grouping of chemicals to fill data gaps using existing experimental data.[9][10]A software tool to support chemical hazard assessment and reduce animal testing.[9][10]

Note: The performance metrics presented are for broader chemical classes and may not be directly transferable to this compound. Validation with this compound-specific experimental data is crucial.

Experimental Validation Protocols

Robust validation of in silico predictions is paramount. The following are detailed methodologies for key experiments used to assess the toxicity of this compound.

In Vivo Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[11]

Objective: To identify the dose of this compound that causes signs of toxicity or mortality after a single oral administration.

Experimental Workflow:

cluster_0 Sighting Study cluster_1 Main Study S1 Select starting dose (e.g., 300 mg/kg) based on existing data S2 Administer single oral dose to one fasted female rat S1->S2 S3 Observe for 14 days for signs of toxicity or mortality S2->S3 S4 Determine starting dose for Main Study based on outcome S3->S4 M1 Dose group of 5 fasted female rats at the selected starting dose S4->M1 M2 Observe for 14 days (clinical signs, body weight) M1->M2 M3 Conduct gross necropsy at termination M2->M3 M4 Based on outcome (toxicity/no toxicity), decide on next dose level (higher or lower) M3->M4

Caption: OECD 420 Experimental Workflow.

Procedure:

  • Animals: Typically, young adult female rats are used.[11] They are fasted prior to dosing.[11]

  • Sighting Study: A single animal is dosed at a starting dose level (e.g., 5, 50, 300, or 2000 mg/kg) to determine the appropriate starting dose for the main study.[10][11]

  • Main Study: A group of at least five animals of a single sex is dosed at the selected starting dose.[11]

  • Dosing: this compound is administered as a single oral dose via gavage.[11]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[10][11]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Dose Adjustment: Depending on the outcome, further groups may be dosed at higher or lower fixed doses until the dose causing evident toxicity or no effects at the highest dose is identified.[11]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to determine the inhibitory potential of compounds on AChE activity.

Objective: To quantify the inhibition of AChE by this compound in vitro.

Experimental Workflow:

P1 Prepare reagents: AChE solution, this compound dilutions, DTNB, Acetylthiocholine iodide (ATCI) P2 Add buffer, this compound (or vehicle), and AChE solution to microplate wells P1->P2 P3 Pre-incubate to allow inhibitor-enzyme interaction P2->P3 P4 Initiate reaction by adding DTNB and ATCI P3->P4 P5 Measure absorbance at 412 nm over time P4->P5 P6 Calculate % inhibition and IC50 value P5->P6

Caption: AChE Inhibition Assay Workflow.

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0).

    • Acetylcholinesterase (AChE) solution.

    • This compound solutions at various concentrations.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • Acetylthiocholine iodide (ATCI) solution.

  • Assay Protocol (96-well plate):

    • To each well, add buffer, this compound solution (or vehicle for control), and AChE solution.

    • Pre-incubate the plate to allow for the interaction between this compound and AChE.

    • Initiate the enzymatic reaction by adding DTNB and then ATCI.

    • Immediately measure the change in absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • The rate of reaction is determined from the change in absorbance over time.

    • The percentage of AChE inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

    • The IC50 value (the concentration of this compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vitro Oxidative Stress Assessment

This involves measuring biomarkers of oxidative stress in a cell-based model exposed to this compound.

Objective: To determine if this compound induces oxidative stress in vitro.

Experimental Workflow:

cluster_markers Oxidative Stress Markers C1 Culture appropriate cell line (e.g., neuronal cells) C2 Expose cells to various concentrations of this compound C1->C2 C3 Lyse cells or use intact cells for analysis C2->C3 C4 Measure oxidative stress markers C3->C4 C5 Analyze and compare data to control C4->C5 M1 Reactive Oxygen Species (ROS) levels (e.g., using DCFH-DA assay) M2 Lipid peroxidation (e.g., Malondialdehyde (MDA) assay) M3 Glutathione (B108866) (GSH) levels M4 Superoxide (B77818) dismutase (SOD) activity

Caption: In Vitro Oxidative Stress Workflow.

Procedure:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human neuroblastoma cells).

    • Expose the cells to different concentrations of this compound for a specified duration.

  • Measurement of Reactive Oxygen Species (ROS):

  • Measurement of Lipid Peroxidation:

    • Quantify the levels of malondialdehyde (MDA), a product of lipid peroxidation, using a colorimetric assay.

  • Measurement of Antioxidant Status:

    • Measure the levels of reduced glutathione (GSH), a key intracellular antioxidant.

    • Assay the activity of antioxidant enzymes such as superoxide dismutase (SOD).

  • Data Analysis:

    • Compare the levels of oxidative stress markers in this compound-treated cells to untreated control cells.

Signaling Pathways in this compound Toxicity

The toxicity of this compound extends beyond simple enzyme inhibition, involving complex signaling cascades. Understanding these pathways is crucial for a comprehensive toxicological assessment.

Acetylcholinesterase (AChE) Inhibition Pathway

The primary mechanism of this compound toxicity is the irreversible inhibition of AChE.

cluster_synapse Synaptic Cleft This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Signal_Termination Signal Termination AChE->Signal_Termination ACh Acetylcholine (B1216132) (ACh) ACh->AChE Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Continuous_Stimulation Continuous Stimulation Postsynaptic_Receptor->Continuous_Stimulation Neurotoxicity Neurotoxicity Continuous_Stimulation->Neurotoxicity

Caption: AChE Inhibition by this compound.

This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Organophosphates have been shown to modulate MAPK signaling pathways, which are involved in cellular processes like proliferation, differentiation, and apoptosis.

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

Caption: this compound-induced MAPK Signaling.

This compound-induced oxidative stress can activate upstream kinases (MAPKKKs), which in turn phosphorylate and activate downstream MAP kinases (p38, JNK, and ERK). This cascade can lead to the activation of transcription factors that regulate genes involved in apoptosis and inflammation.

CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor crucial for neuronal survival and plasticity. Organophosphate exposure can disrupt CREB signaling.

This compound This compound Upstream_Kinases Upstream Kinases (PKA, CaMK, MAPK) This compound->Upstream_Kinases Dysregulates CREB CREB Upstream_Kinases->CREB Phosphorylates pCREB Phosphorylated CREB (pCREB) Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression Activates Neuronal_Function Neuronal Survival & Plasticity Gene_Expression->Neuronal_Function

Caption: this compound and CREB Signaling.

This compound can interfere with the activity of upstream kinases that phosphorylate and activate CREB. Dysregulation of CREB-mediated gene expression, such as that of brain-derived neurotrophic factor (BDNF), can impair neuronal survival and plasticity.[3][12]

Conclusion

In silico models represent a powerful and increasingly reliable alternative to traditional animal testing for assessing the toxicity of chemicals like this compound. While models such as CATMoS and VEGA show promise in predicting the toxicity of pesticides, their predictions must be rigorously validated through robust experimental protocols. A comprehensive understanding of the underlying toxicological mechanisms, including the disruption of key signaling pathways like AChE, MAPK, and CREB, is essential for both accurate in silico modeling and the development of safer chemical alternatives. The integration of high-quality in silico predictions with targeted in vitro and in vivo experimental data will be pivotal in advancing the field of predictive toxicology and ensuring human and environmental safety.

References

Tribufos Persistence: A Comparative Analysis Under Aerobic and Anaerobic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the persistence of Tribufos, an organophosphate pesticide, under aerobic and anaerobic environmental conditions. The data presented is compiled from various scientific studies and regulatory assessments, offering insights into the degradation behavior of this compound in soil and aquatic systems. Understanding the persistence of this compound is crucial for environmental risk assessment and the development of effective remediation strategies.

Data Summary of this compound Persistence

The persistence of this compound, often measured by its half-life (DT50), varies significantly depending on the presence or absence of oxygen. The following table summarizes quantitative data from key studies on the degradation of this compound in soil and water under both aerobic and anaerobic conditions.

ConditionMatrixHalf-life (DT50) in DaysKey Metabolites IdentifiedReference
Aerobic Soil (Sandy Loam)198 - 745Methyl-des butylthio this compound[CalEPA 2004, EPA 2006b]
Soil (Acclimated)5 - 20Not Specified[Potter et al. 2002]
WaterStable at neutral and acidic pHDesbutylthio this compound (at pH 9)[EPA 2006b, 2008; CalEPA 2004]
Anaerobic Soil (Sandy Loam)389Not specified[EPA 1990d]
Aquatic Sediment120 - 1801-Butane sulfonic acid[EPA 2008]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the persistence of this compound in soil under controlled laboratory conditions.

Tribufos_Persistence_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Sample Collection soil_characterization Soil Characterization (pH, OM, Texture) soil_collection->soil_characterization Characterize tribufos_application 14C-Tribufos Application soil_characterization->tribufos_application Prepare aerobic Aerobic Incubation (Flow-through system, 25°C, Dark) tribufos_application->aerobic Treat anaerobic Anaerobic Incubation (Nitrogen atmosphere, 25°C, Dark) tribufos_application->anaerobic Treat extraction Solvent Extraction aerobic->extraction Sample at intervals mass_balance Mass Balance (14CO2 trapping) aerobic->mass_balance Monitor Headspace anaerobic->extraction Sample at intervals anaerobic->mass_balance Monitor Headspace analysis GC-MS/HPLC Analysis extraction->analysis Analyze Extracts metabolite_id Metabolite Identification analysis->metabolite_id Identify Peaks degradation_kinetics degradation_kinetics analysis->degradation_kinetics Calculate metabolite_id->degradation_kinetics mass_balance->degradation_kinetics

Experimental workflow for this compound persistence study.

Experimental Protocols

The following protocols are generalized from established guidelines (e.g., OECD 307, US EPA 835.4100) and specific details found in the cited literature for studying pesticide degradation.

Aerobic Soil Metabolism Study
  • Soil Selection and Preparation:

    • Select a representative soil type, such as a sandy loam, with known characteristics (pH, organic matter content, texture).[1]

    • Sieve the soil to ensure homogeneity and pre-incubate to stabilize microbial activity.

  • Test Substance Application:

    • Prepare a stock solution of radiolabeled ¹⁴C-Tribufos of known specific activity.

    • Apply the ¹⁴C-Tribufos solution to the soil samples at a concentration relevant to typical field application rates (e.g., 7 ppm).[1] Thoroughly mix to ensure uniform distribution.

  • Incubation:

    • Place the treated soil samples into flow-through incubation flasks.

    • Maintain the flasks in the dark at a constant temperature (e.g., 25°C) for the duration of the study (e.g., up to 360 days).[1]

    • Continuously supply a stream of humidified, carbon dioxide-free air to maintain aerobic conditions.

    • Trap volatile organic compounds and ¹⁴CO₂ from the effluent air stream using appropriate trapping solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide).

  • Sampling and Extraction:

    • Collect duplicate soil samples at predetermined intervals (e.g., 0, 7, 14, 30, 60, 90, 120, 181, 270, and 360 days).

    • Extract the soil samples with a suitable solvent system (e.g., acetonitrile/water mixture) using techniques like sonication or mechanical shaking.

    • Analyze the trapping solutions for radioactivity to quantify mineralization and volatile metabolites.

  • Analysis:

    • Analyze the soil extracts for this compound and its degradation products using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with radiometric detection.

    • Identify and quantify the parent compound and major metabolites by comparing their retention times and mass spectra to those of authentic standards.

Anaerobic Soil Metabolism Study
  • Soil Preparation and Pre-incubation:

    • Prepare the soil as described for the aerobic study.

    • To establish anaerobic conditions, flood the soil with deionized water and purge the headspace of the incubation flasks with an inert gas, such as nitrogen, for a sufficient period.

  • Test Substance Application:

    • Apply ¹⁴C-Tribufos to the soil samples as described in the aerobic protocol.

  • Incubation:

    • Seal the incubation flasks and maintain them in the dark at a constant temperature (e.g., 25°C).

    • Periodically monitor the redox potential of the soil to ensure anaerobic conditions are maintained.

  • Sampling and Extraction:

    • Collect and process soil and water samples at appropriate intervals as described for the aerobic study.

  • Analysis:

    • Analyze the extracts using GC-MS or HPLC to determine the concentration of this compound and its anaerobic metabolites.

Degradation Pathways

The degradation of this compound proceeds through different pathways under aerobic and anaerobic conditions, leading to the formation of distinct metabolites.

Tribufos_Degradation_Pathways cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway This compound This compound (S,S,S-tributyl phosphorotrithioate) Aerobic_Metabolite Methyl-des butylthio this compound This compound->Aerobic_Metabolite Oxidation Anaerobic_Metabolite 1-Butane sulfonic acid This compound->Anaerobic_Metabolite Hydrolysis & Desulfurization CO2 CO2 (Mineralization) Aerobic_Metabolite->CO2 Further Degradation

Degradation pathways of this compound.

Under aerobic conditions, the primary degradation pathway appears to involve the oxidation of one of the butylthio groups, leading to the formation of methyl-des butylthio this compound.[1] Further degradation can lead to the mineralization of the compound to carbon dioxide.[1]

In anaerobic environments, particularly in aquatic sediments, the degradation of this compound is reported to yield 1-butane sulfonic acid, suggesting a pathway involving hydrolysis and desulfurization.[1]

Conclusion

The available data clearly indicate that this compound is a persistent compound in the environment, with its degradation rate being significantly influenced by the presence of oxygen. Under aerobic conditions, particularly in soils with a history of pesticide application, microbial degradation can be a significant dissipation pathway. However, in anaerobic environments such as flooded soils and sediments, the degradation of this compound is considerably slower, leading to prolonged persistence. The identification of distinct metabolites under aerobic and anaerobic conditions highlights the different microbial and chemical processes governing its fate in the environment. This information is critical for accurately modeling the environmental fate of this compound and for developing effective management strategies to mitigate potential risks.

References

A Comparative Guide to Tribufos Application: Maximizing Efficacy and Minimizing Drift

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective application of Tribufos, a widely used organophosphate defoliant and insecticide, is a critical determinant of its performance in the field. The choice of application technique not only influences its efficacy in target pest control and defoliation but also significantly impacts the potential for off-target spray drift, a primary environmental and regulatory concern. This guide provides an objective comparison of various this compound application methodologies, supported by experimental data from analogous organophosphate and cotton defoliant studies, to inform best practices in research and development.

Data Presentation: Efficacy and Drift Across Application Techniques

Due to the limited availability of public comparative studies specifically on this compound application techniques, this guide synthesizes findings from research on other organophosphate insecticides and cotton defoliants with similar modes of action and application parameters. The following tables summarize quantitative data on how different application methods and parameters affect efficacy and spray drift.

Table 1: Comparison of Cotton Defoliation Efficacy by Application Technique

Application MethodNozzle Type/Droplet SizeSpray Volume (L/ha)Active Ingredient(s)Defoliation Rate (%)Source(s)
Ground Boom Sprayer Hollow Cone140Thidiazuron + Diuron85-95[1](2--INVALID-LINK--
Air Induction (Coarse)140Thidiazuron + Diuron80-90[3](--INVALID-LINK--)
Hollow Cone47Thidiazuron + DiuronConsistently Reduced[3](--INVALID-LINK--)
Unmanned Aerial Vehicle (UAV) Standard Nozzle17.6 - 29.0Thidiazuron + DiuronIncreased with volume[4](--INVALID-LINK--)
Standard Nozzle4.5 - 9.0 (ULV)Thidiazuron + Diuron> Reference Product[1](--INVALID-LINK--)

Table 2: Impact of Application Parameters on Insecticide Efficacy

Application MethodNozzle Type/Droplet SizeSpray Volume (L/ha)Insecticide ClassPestEfficacy (% Mortality)Source(s)
Ground Boom Sprayer Various93.5Not SpecifiedNot SpecifiedBaseline[5](--INVALID-LINK--)
Various400 (Charged Spray)ImidaclopridAphis gossypii89[6](--INVALID-LINK--)
Various1000 (Conventional)ImidaclopridAphis gossypii91[6](--INVALID-LINK--)
UAV Various46.8Not SpecifiedNot SpecifiedSimilar to Ground[5](--INVALID-LINK--)

Table 3: Comparison of Spray Drift from Different Application Systems

Application SystemNozzle TypeDroplet Size (VMD)Downwind DepositionDrift Reduction PotentialSource(s)
Ground Sprayer Standard Flat-FanMediumBaseline-[7](--INVALID-LINK--)
Air InductionCoarseReducedUp to 63% with adjuvants[7](--INVALID-LINK--)
Aerial (UAV) StandardFine-MediumVariableLower than expected[8](--INVALID-LINK--)
Aerial (Manned) StandardMedium-CoarseHigher than groundSwath offset can mitigate[9](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for key experiments cited in the comparison tables.

Protocol for Measuring Cotton Defoliation Efficacy

A common method for evaluating the efficacy of cotton defoliants involves a combination of visual assessment and quantitative measurements.

  • Experimental Design: Field plots are established in a randomized complete block design with multiple replications for each application treatment.[10]

  • Application of Defoliants: Treatments, consisting of different application techniques, nozzle types, or spray volumes, are applied at a predetermined crop stage, often determined by the "nodes above cracked boll" (NACB) method, with a target of four NACB being a common benchmark for safe defoliation.[1]

  • Efficacy Assessment:

    • Visual Ratings: At set intervals (e.g., 7, 14, and 21 days after application), plots are visually rated on a scale of 0 to 100 for percentage of leaf drop (defoliation).[3]

    • Leaf Counts: For more quantitative data, a set number of plants per plot are tagged before application, and the total number of leaves are counted. At each assessment interval, the remaining leaves are counted, and the defoliation percentage is calculated.[9]

    • Remote Sensing: Modern approaches may utilize Unmanned Aerial Vehicles (UAVs) equipped with multispectral sensors to assess changes in vegetation indices (e.g., NDVI) over time, which correlate with defoliation levels.[11]

Protocol for Measuring Pesticide Spray Drift

Field trials to measure spray drift are designed to quantify the off-target movement of pesticides under specific application and meteorological conditions.

  • Site Setup: A test field is selected with a buffer zone downwind of the application area. A line of spray drift collectors is positioned at various distances downwind from the edge of the sprayed swath.[12]

  • Spray Drift Collectors: Various types of collectors can be used, including:

    • Horizontal Samplers: Petri dishes, filter paper, or specially coated cards placed on the ground to capture sedimenting droplets.[13]

    • Vertical Samplers: Masts with collectors at different heights to measure the vertical profile of the spray cloud.[13]

  • Application and Data Collection:

    • The pesticide, often mixed with a fluorescent tracer dye, is applied using the designated application technique.[12]

    • Meteorological data, including wind speed and direction, temperature, and relative humidity, are continuously monitored at the application site.

    • Immediately after application, the collectors are retrieved and taken to a laboratory for analysis. If a tracer dye is used, it is extracted from the collectors and quantified using a fluorometer or spectrophotometer.[12]

  • Data Analysis: The amount of tracer deposited on each collector is used to calculate the spray drift deposition at each downwind distance, typically expressed as a percentage of the application rate.

Mandatory Visualization

Experimental Workflow for Comparing Application Techniques

The following diagram illustrates a typical experimental workflow for comparing the efficacy and drift of different pesticide application techniques.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase A Define Application Techniques to Compare (e.g., Aerial vs. Ground) B Select & Prepare Test Site with Buffer Zones A->B C Calibrate Application Equipment B->C D Apply Treatments with Fluorescent Tracer C->D F Collect Drift Samples from Downwind Collectors D->F G Assess Efficacy in Target Area (e.g., Leaf Counts) D->G E Monitor Meteorological Conditions E->D H Quantify Tracer in Drift Samples F->H I Calculate Efficacy (e.g., % Defoliation) G->I J Statistical Analysis & Comparison H->J I->J

Figure 1. Experimental workflow for application technique comparison.
Relationship Between Application Parameters, Efficacy, and Drift

This diagram illustrates the logical relationships between key application parameters and the desired outcomes of high efficacy and low drift.

G cluster_params Application Parameters cluster_factors Influencing Factors cluster_outcomes Outcomes A Nozzle Type F Droplet Size A->F B Spray Pressure B->F C Spray Volume G Spray Coverage C->G D Boom Height I Drift D->I E Application Speed E->G E->I F->G influences F->I directly impacts H Efficacy G->H major determinant of

Figure 2. Interplay of application parameters on efficacy and drift.

References

Safety Operating Guide

Proper Disposal of Tribufos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Tribufos in a research environment, ensuring the safety of personnel and environmental protection.

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This compound, an organophosphate pesticide, requires careful handling and adherence to specific disposal protocols due to its toxicity. This document provides a comprehensive guide to the safe disposal of this compound, including chemical deactivation procedures, to ensure a secure laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A lab coat, long-sleeved shirt, and long pants.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

In case of accidental exposure, refer to the Material Safety Data Sheet (MSDS) for this compound and seek immediate medical attention. An eyewash station and safety shower should be readily accessible.

Quantitative Data on this compound

The following table summarizes key quantitative data for this compound, providing essential information for handling and disposal.

PropertyValueReference
Chemical Formula C₁₂H₂₇OPS₃[1]
Molecular Weight 314.5 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Skunk-like or mercaptan-like[1]
Solubility in Water 2.3 mg/L at 20°C[2]
Vapor Pressure 5.3 x 10⁻⁶ mm Hg at 25°C[2]
Stability Stable under acidic and neutral conditions. Slowly hydrolyzes under alkaline conditions.[2]
Half-life in Water (pH 9) 124 days[2]
Half-life in Soil (Aerobic) 198 to 745 days[2][3]

This compound Disposal Procedures

The disposal of this compound waste must comply with all federal, state, and local regulations. It is classified as a hazardous waste.[4] The primary disposal methods are incineration and disposal in a sanitary landfill, as approved by the relevant authorities.[2]

General Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste from a laboratory setting.

Tribufos_Disposal_Workflow cluster_lab In the Laboratory cluster_deactivation Chemical Deactivation (Recommended) cluster_disposal Final Disposal A This compound Waste Generation (e.g., unused solutions, contaminated labware) B Segregate this compound Waste A->B C Label Waste Container 'Hazardous Waste - this compound' B->C D Alkaline Hydrolysis (see protocol below) C->D Proceed to deactivation F Store in a Designated Hazardous Waste Area C->F If deactivation is not feasible E Verify Degradation (e.g., GC/MS analysis) D->E E->F If successful G Arrange for Pickup by a Licensed Hazardous Waste Contractor F->G H Incineration or Sanitary Landfill G->H

A high-level workflow for the proper disposal of this compound waste.
Container Disposal

Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or methanol).[2] The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container should be punctured to prevent reuse and can then be disposed of in a sanitary landfill or sent for recycling if permitted by local regulations.[2]

Experimental Protocol: Chemical Deactivation via Alkaline Hydrolysis

This compound is known to degrade through hydrolysis under alkaline conditions.[2] This procedure can be used to deactivate small quantities of this compound waste in a laboratory setting before final disposal.

Objective: To hydrolyze this compound into less toxic byproducts.

Materials:

  • This compound waste solution

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Suitable reaction vessel (e.g., glass beaker or flask)

  • Stir plate and stir bar

  • pH meter or pH indicator strips

  • Fume hood

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Alkalinization: Place the this compound waste solution in the reaction vessel. While stirring, slowly add the sodium hydroxide solution until the pH of the mixture is between 9 and 12.[5]

  • Reaction: Loosely cover the reaction vessel to prevent splashing but allow for ventilation. Continue stirring the solution at room temperature. For more rapid degradation, the temperature can be elevated, but this should be done with caution due to the potential for increased volatilization.

  • Monitoring: The hydrolysis of this compound is a slow process.[2] Ideally, the reaction should be monitored over time to ensure complete degradation. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) can be used to confirm the absence of this compound in the solution.[6][7]

  • Neutralization: Once degradation is complete, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

  • Disposal: The neutralized solution can now be disposed of as hazardous waste through your institution's hazardous waste management program.

Note: The half-life of this compound at pH 9 is 124 days, indicating a slow degradation process at room temperature.[2] Increasing the temperature and/or pH may accelerate the reaction, but this must be done with a thorough understanding of the reaction kinetics and potential hazards.

Signaling Pathway of Alkaline Hydrolysis

The following diagram illustrates the conceptual pathway of this compound degradation through alkaline hydrolysis.

Alkaline_Hydrolysis This compound This compound (S,S,S-Tributyl phosphorotrithioate) Intermediate Unstable Intermediate This compound->Intermediate Nucleophilic Attack Hydroxide Hydroxide Ions (OH⁻) from Alkaline Solution Hydroxide->Intermediate Products Degradation Products (e.g., Desbutylthio this compound, Butyl mercaptan) Intermediate->Products Hydrolysis

Conceptual diagram of this compound degradation via alkaline hydrolysis.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Logistics for Handling Tribufos

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Tribufos. Adherence to these procedures is vital to ensure personal safety and environmental protection. This compound is a cholinesterase-inhibiting organophosphorus pesticide that is corrosive and can be fatal if swallowed or absorbed through the skin.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is mandatory to wear the specified PPE at all times when working with this chemical.

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield should be worn.[3][4] For situations with a risk of splashing, a face shield worn over goggles is recommended.[5] An emergency eyewash station must be readily accessible.[6]
Hand Protection Chemical-resistant gloves are required.[3][4] Materials such as barrier laminate, butyl rubber, nitrile rubber, or viton are suitable.[2] Always inspect gloves before use and wash the outside of the gloves before removing them.[4][7] Never use leather or cotton gloves.[5]
Body Protection Wear coveralls over a long-sleeved shirt and long pants.[2][6] A chemical-resistant apron is necessary when mixing, loading, or cleaning equipment.[2][5] For overhead exposure, chemical-resistant headgear is required.[2]
Footwear Chemical-resistant footwear plus socks are mandatory.[2][6] Pant legs should be worn outside of boots to prevent pesticides from entering.[8]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[4] For enclosed areas, use a NIOSH-approved respirator with an organic vapor (OV) cartridge or canister, potentially with an N, R, P, or HE prefilter.[8]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure all personnel are trained in the safe handling of this compound.[3]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Verify that an eyewash station and safety shower are immediately accessible and operational.[3][6]

  • Inspect all PPE for integrity before donning.[9]

  • Prepare all necessary materials and equipment in the designated work area to minimize movement.

2. Handling and Mixing:

  • Handle and open containers in a manner that prevents spillage.[3]

  • Avoid contact with skin and eyes and avoid inhaling any vapors or mists.[4]

  • If transferring or mixing, use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

  • For aerial application support, mixers and loaders must use a closed mechanical transfer system.[10]

3. Post-Handling and Decontamination:

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the toilet.[3]

  • Remove PPE immediately after handling the product.[3] Wash the outside of gloves before removing them.[7]

  • Remove any contaminated clothing immediately.[3]

  • Follow the manufacturer's instructions for cleaning and maintaining PPE. If no instructions are available, use detergent and hot water.[6][7]

  • Keep and wash PPE separately from other laundry.[6][7]

  • Discard clothing and other absorbent materials that have been heavily contaminated with the product's concentrate; do not reuse them.[2][7]

4. Emergency Procedures:

  • Eye Contact: Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Call a poison control center or doctor for treatment advice.[1][6]

  • Skin Contact: Take off contaminated clothing immediately. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.[1][6]

  • Inhalation: Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably not mouth-to-mouth. Call a poison control center or doctor for further treatment advice.[1][6]

  • Ingestion: Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.[1][6]

Disposal Plan

Pesticide wastes are considered acutely hazardous, and improper disposal is a violation of Federal law.[2][6]

1. Excess this compound:

  • The preferred method for disposing of small amounts of excess pesticide is to use it according to the label directions.[11]

  • If the waste cannot be disposed of by use, contact your state Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[3][6]

2. Contaminated Materials and Spills:

  • For small spills, absorb with sand, vermiculite, or other inert absorbent material. Place the material in a container for proper disposal.[1][6]

  • For large spills, dike the spill to prevent runoff into sewers or water bodies.[1][6]

  • Clean up spills immediately, observing all personal protection precautions.[3]

  • Do not contaminate water, food, or feed by storage or disposal.[2]

3. Container Disposal:

  • Do not reuse or refill the original container.[2][6]

  • Triple rinse the container (or equivalent) promptly after emptying. Add the rinsate to the application equipment or a mix tank.[2][6]

  • The rinsed container can then be offered for recycling, if available, or punctured and disposed of in a sanitary landfill, or by incineration if allowed by state and local authorities.[2][6] If burned, stay out of the smoke.[6]

Tribufos_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Disposal Phase A Train Personnel B Verify Safe Work Area (Ventilation, Eyewash, Shower) A->B C Inspect & Don Required PPE B->C D Handle & Mix this compound (Prevent Spills & Inhalation) C->D E Doff PPE Correctly D->E H Manage Excess Chemical & Spill Waste D->H Emergency Emergency Occurs (Spill/Exposure) D->Emergency F Wash Hands Thoroughly E->F G Clean or Discard PPE & Contaminated Clothing F->G I Triple Rinse Container H->I J Dispose of Container per Regulations I->J Emergency->F Execute First Aid

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.